Tacrolimus

Catalog No.
S001610
CAS No.
104987-11-3
M.F
C44H69NO12
M. Wt
804.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tacrolimus

CAS Number

104987-11-3

Product Name

Tacrolimus

IUPAC Name

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C44H69NO12

Molecular Weight

804.0 g/mol

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1

InChI Key

QJJXYPPXXYFBGM-JKBWTTSLSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

solubility

Insoluble

Synonyms

Anhydrous Tacrolimus, Anhydrous, Tacrolimus, FK 506, FK-506, FK506, FR 900506, FR-900506, FR900506, Prograf, Prograft, Tacrolimus, Tacrolimus Anhydrous, Tacrolimus, Anhydrous

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

The exact mass of the compound Tacrolimus is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.824x10-2 mg/l at 25 °c (est)4.02e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758659. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of macrolide lactam in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Overview: Tacrolimus Pharmacokinetics and Pharmacodynamics for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms of Action

Tacrolimus (FK506) is a macrolide lactone immunosuppressant first isolated in 1984 from Streptomyces tsukubaensis and has since become a cornerstone therapy in solid organ transplantation. As a calcineurin inhibitor (CNI), it primarily functions to suppress T-cell activation through a complex intracellular signaling cascade, achieving potent immunosuppression that has significantly improved graft survival rates across transplant types. Despite its clinical success spanning decades, this compound management remains challenging due to its narrow therapeutic index, significant pharmacokinetic variability, and dose-dependent toxicities, making continued research into its properties essential for optimizing patient outcomes [1] [2] [3].

The immunosuppressive activity of this compound occurs through a multi-step mechanism that ultimately inhibits T-cell receptor signaling and interleukin-2 transcription. The process begins with this compound crossing the T-cell membrane where it binds with high affinity to the FK506-binding protein 12 (FKBP-12), forming a this compound-FKBP-12 complex. This complex then competitively binds to and inhibits calcineurin, a calcium-dependent serine-threonine phosphatase enzyme essential for T-cell activation. Calcineurin inhibition prevents the dephosphorylation and subsequent nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Without NFAT-mediated transcription, the expression of key T-cell growth factors, particularly interleukin-2 (IL-2) and other early activation genes (IL-3, IL-4, IL-5, GM-CSF, and TNF-α), is blocked, thereby halting T-cell proliferation and the resulting immune response [1] [3] [4].

G TCR T-Cell Receptor Activation Calcium Calcium Influx TCR->Calcium Calcineurin Calcineurin Activation Calcium->Calcineurin NFAT_UP NFAT (Dephosphorylated) Calcineurin->NFAT_UP Dephosphorylates NFAT_P NFAT (Phosphorylated) NFAT_P->NFAT_UP Converted to NFAT_Nuc NFAT Nuclear Translocation NFAT_UP->NFAT_Nuc IL2_Trans IL-2 Gene Transcription NFAT_Nuc->IL2_Trans TCell T-Cell Proliferation & Immune Response IL2_Trans->TCell This compound This compound FKBP FKBP-12 This compound->FKBP Binds to Complex This compound-FKBP-12 Complex FKBP->Complex Inhibition Calcineurin Inhibition Complex->Inhibition Inhibition->Calcineurin Inhibits

Figure 1: Molecular Mechanism of this compound Immunosuppressive Action. The diagram illustrates how this compound inhibits the calcineurin-NFAT signaling pathway in T-cells, preventing IL-2 transcription and subsequent immune activation.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism and Excretion

This compound exhibits challenging pharmacokinetic properties that contribute to its significant inter- and intra-patient variability. The drug demonstrates poor aqueous solubility (4-12 µg/mL) and undergoes erratic absorption from the gastrointestinal tract, resulting in oral bioavailability that ranges widely from 5% to 93% with a mean of approximately 25% in adult patients. Several factors influence this compound absorption, including food interactions (which can reduce Cmax by up to 71% when administered with food), gastrointestinal motility, intestinal P-glycoprotein expression, and diarrhea (which can substantially increase bioavailability by reducing exposure to intestinal metabolism and efflux transporters) [5] [2] [3].

Once absorbed, this compound demonstrates extensive tissue distribution and high plasma protein binding (~99%), primarily to albumin and alpha-1-acid glycoprotein. The drug exhibits concentration-dependent distribution to erythrocytes, resulting in blood-to-plasma ratios ranging from 15:1 to 35:1, which is why therapeutic drug monitoring utilizes whole blood rather than plasma. The volume of distribution varies significantly between patient populations, with pediatric patients typically demonstrating approximately twice the volume of distribution (2.5 L/kg) compared to adults, likely due to differences in body composition and plasma protein levels [5] [1] [3].

  • Metabolism: this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the predominant isoforms responsible. The metabolic pathway produces at least eight different metabolites through demethylation and hydroxylation reactions, with 13-demethyl this compound identified as the major metabolite in human liver microsomes. While most metabolites demonstrate significantly reduced immunosuppressive activity, the 31-demethyl metabolite has been reported to possess similar activity to the parent compound in vitro, though its clinical relevance remains uncertain [1] [6] [3].

  • Excretion: Following metabolism, this compound is predominantly eliminated via biliary excretion, with approximately 92.6% of an administered dose recovered in feces and less than 1% excreted unchanged in urine. The elimination half-life varies considerably across patient populations, ranging from approximately 12 hours in adult liver transplant recipients to 35 hours in healthy volunteers, with pediatric patients generally exhibiting shorter half-lives (10-12 hours) compared to adults [1] [3].

Key Pharmacokinetic Parameters

Table 1: Comparative Pharmacokinetic Parameters of this compound Across Patient Populations

Parameter Healthy Volunteers Kidney Transplant Liver Transplant Heart Transplant Pediatric Patients
Bioavailability 18±5% 17±10% 22±6% Not specified 31±24% (liver transplant)
Volume of Distribution (L/kg) Not specified Not specified Not specified Not specified 2.5 (liver transplant)
Protein Binding ~99% ~99% ~99% ~99% ~99%
Half-life (hours) ~35 ~19 ~12 ~24 10-12
Clearance (L/hr/kg) 0.040 (IV) 0.083 (IV) 0.053 (IV) 0.051 (IV) 0.138±0.071 (liver)
Primary Route of Elimination Biliary Biliary Biliary Biliary Biliary
Urinary Excretion <1% unchanged <1% unchanged <1% unchanged <1% unchanged <1% unchanged

Table 2: Population Differences in this compound Pharmacokinetics

Factor Impact on Pharmacokinetics Clinical Implications
Pediatric Patients Higher volume of distribution (2.5 L/kg); Increased clearance; Higher dose requirements Need for weight-adjusted dosing; More frequent monitoring
Hepatic Impairment Reduced metabolism; Increased exposure; Prolonged half-life Dose reduction required; Increased toxicity risk
Ethnic Differences CYP3A5 polymorphism variability; African ancestry requires higher doses Consider pharmacogenetic testing for initial dosing
Food Interactions Reduced Cmax (up to 71%) and AUC (39%) when taken with food Consistent administration relative to meals recommended
Diarrhea Increased bioavailability due to reduced intestinal metabolism Increased monitoring; Potential dose reduction needed
Time Post-Transplant Clearance decreases over time; Dose requirements reduced Progressive dose reduction protocol needed

Pharmacogenomics and Variability

Genetic Polymorphisms Influencing this compound Disposition

The substantial interpatient variability in this compound pharmacokinetics is significantly influenced by genetic polymorphisms, particularly in genes encoding drug-metabolizing enzymes and transporters. The most clinically significant genetic variation occurs in the CYP3A5 gene, where a single-nucleotide polymorphism (6986A>G; rs776746) affects intron 3 splicing. Patients carrying at least one CYP3A5*1 allele (expressers) demonstrate functional CYP3A5 expression and require approximately double the this compound dose to achieve target concentrations compared to those homozygous for the CYP3A5*3 allele (non-expressers), which results in aberrant splicing and absence of functional protein. The frequency of the CYP3A5*3 allele shows marked ethnic variability, ranging from 0.18 in African populations to 0.94 in Europeans, explaining the higher dose requirements frequently observed in African American transplant recipients [7] [5].

Additional genetic variations contribute to this compound pharmacokinetic variability, though with less pronounced effects than CYP3A5. The CYP3A4*22 allele (rs35599367) is associated with reduced CYP3A4 expression and decreased this compound dose requirements, though its impact appears more significant in cyclosporine metabolism than this compound. Polymorphisms in the ABCB1 gene encoding P-glycoprotein, an efflux transporter in the intestine and other tissues, may influence this compound absorption but study results have been inconsistent. Other potentially relevant genetic variants include POR*28 (rs1057868), which enhances CYP3A4 and CYP3A5 activity, and polymorphisms in the PPARA gene that may reduce CYP3A expression, though evidence for their clinical significance remains limited compared to CYP3A5 polymorphisms [7] [5].

Clinical Application of Pharmacogenetics

The implementation of CYP3A5 genotyping in clinical practice holds promise for improving initial this compound dosing accuracy, particularly during the critical early post-transplant period. Current evidence supports using a pharmacogenetics-guided approach to initial dosing, with CYP3A5 expressers typically requiring initiation at 1.5-2 times the standard dose while non-expressers may require lower starting doses. This approach can help achieve target therapeutic concentrations more rapidly, potentially reducing the risk of early rejection (from underexposure) or toxicity (from overexposure). However, therapeutic drug monitoring remains essential even with pharmacogenetic guidance due to the numerous additional factors influencing this compound disposition [7].

Research has also identified the potential importance of intrapatient variability (IPV) in this compound exposure as a biomarker for clinical outcomes. High IPV, characterized by fluctuations between overexposure and underexposure, has been associated with increased risks of both rejection and drug-related adverse events. The This compound concentration-to-dose ratio (C0/D) has emerged as another valuable parameter, with patients demonstrating C0/D ratios <1.05 ng/mL/mg showing increased risk of poor outcomes after kidney transplantation. Both CYP3A5 expresser status and drug-drug interactions significantly influence C0/D ratios, providing clinicians with additional tools for personalizing this compound therapy [7].

Analytical Methods and Clinical Monitoring

Therapeutic Drug Monitoring Approaches

The narrow therapeutic index and significant pharmacokinetic variability of this compound necessitate rigorous therapeutic drug monitoring (TDM) to balance efficacy and toxicity. Current standard practice utilizes trough concentration monitoring (C0), drawn immediately before the next scheduled dose, as the primary TDM strategy. The therapeutic range for this compound varies according to transplant type, time post-transplant, and institutional protocols, but generally falls between 5-20 ng/mL in the immediate post-transplant period, with target levels typically decreasing over time to minimize long-term toxicity [7] [1].

Table 3: Institutional this compound Target Ranges by Organ and Time Post-Transplant

Transplant Type <1 Month 1-3 Months 3-12 Months >12 Months
Kidney 8-12 ng/mL 6-9 ng/mL 4-8 ng/mL 4-8 ng/mL
Liver 6-9 ng/mL 4-8 ng/mL 4-6 ng/mL 3-5 ng/mL
Heart 9-12 ng/mL 8-9 ng/mL 6-8 ng/mL 4-8 ng/mL
Lung 10-12 ng/mL 8-10 ng/mL 6-8 ng/mL 6-8 ng/mL

While trough monitoring remains standard, emerging evidence suggests limitations to this approach, particularly with once-daily formulations where C0 may not adequately reflect total drug exposure (AUC0-24). Some centers are exploring limited sampling strategies or area under the curve monitoring for selected patients, though these approaches add complexity to clinical management. Additionally, research is ongoing to develop pharmacodynamic monitoring approaches, such as measuring calcineurin phosphatase activity in peripheral blood mononuclear cells, though these methods remain primarily research tools at present [1] [8].

Experimental Protocols for this compound Research

For researchers investigating this compound pharmacokinetics, several well-established methodologies can be employed:

  • Pharmacokinetic Study Protocol: Conduct intensive blood sampling at pre-dose (0h) and post-dose timepoints (0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12h for twice-daily formulations; additional samples at 16, 20, 24h for once-daily formulations). Blood samples should be collected in EDTA-containing tubes, with whole blood typically used for analysis due to this compound' erythrocyte distribution. Analyze concentrations using validated methods (LC-MS/MS preferred for research) and calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC0-24, trough concentration (C0), apparent clearance (CL/F), and elimination half-life [9] [8].

  • Pharmacogenomic Analysis: Isolate genomic DNA from whole blood samples using standard extraction methods. Perform genotyping for key polymorphisms including CYP3A53 (rs776746), CYP3A422 (rs35599367), and ABCB1 (e.g., rs1045642) using real-time PCR, TaqMan assays, or next-generation sequencing approaches. Analyze associations between genotypes and pharmacokinetic parameters, adjusting for potential confounding factors including age, liver function, concomitant medications, and time post-transplant [7] [5].

  • Pharmacodynamic Assessment: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood samples collected at pre-dose and multiple post-dose timepoints. Measure calcineurin phosphatase activity using commercially available kits based on the dephosphorylation of specific substrates (e.g., RII phosphopeptide). Correlate calcineurin inhibition with this compound blood concentrations and clinical outcomes. Alternative pharmacodynamic approaches include measuring cytokine production (IL-2, IFN-γ) in stimulated PBMCs or NFAT-regulated gene expression [8] [4].

Clinical Considerations and Clinical Implications

The complex pharmacokinetic profile of this compound necessitates careful clinical management to optimize therapeutic outcomes. An interprofessional approach involving transplant physicians, clinical pharmacists, specialized nursing staff, and other healthcare professionals is essential for successful long-term management of transplant recipients. Key considerations include:

  • Formulation Differences: Various this compound formulations exhibit distinct pharmacokinetic characteristics that impact clinical use. Immediate-release formulations require twice-daily administration, while extended-release versions (Advagraf, Astagraf XL, Envarsus XR) permit once-daily dosing, potentially improving adherence. Importantly, these formulations are not interchangeable without careful dose conversion and monitoring, with conversion factors ranging from 1:1 for some formulations to 1:0.8 for others [1] [2].

  • Drug-Drug Interactions: As a substrate of CYP3A4/5 and P-glycoprotein, this compound is susceptible to numerous clinically significant drug interactions. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can dramatically increase this compound exposure, necessitating dose reductions of 50-75% and frequent monitoring. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) can substantially decrease this compound concentrations, potentially requiring dose increases to maintain therapeutic levels. Additionally, drugs with nephrotoxic potential (e.g., aminoglycosides, amphotericin B) may compound this compound nephrotoxicity [1] [9] [3].

  • Special Populations: Pediatric patients generally require higher weight-adjusted this compound doses compared to adults due to increased clearance and larger volume of distribution, with dosing further influenced by age-dependent changes in CYP3A expression. Patients with hepatic impairment demonstrate reduced this compound metabolism and clearance, mandating dose reductions and careful monitoring. Ethnic differences in this compound disposition, particularly related to CYP3A5 polymorphism frequencies, necessitate consideration of ethnicity in dosing strategies [5] [9].

Conclusion

References

The Core Principle: CYP3A5 Genetics Dictate Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The enzyme CYP3A5 is a major metabolizer of tacrolimus. A single nucleotide polymorphism (SNP) in intron 3 (6986A>G, rs776746) defines the key functional alleles:

  • CYP3A5*1 (A allele): The wild-type allele, leading to the production of a full-length, functional enzyme.
  • CYP3A5*3 (G allele): A variant allele that causes incorrect mRNA splicing and protein truncation, resulting in a non-functional enzyme [1] [2].

This genetic difference categorizes patients into two metabolizer phenotypes, which directly impact this compound dosing [3]:

  • Expressers (CYP3A51/1 or 1/3): Patients with at least one functional *1 allele. They produce active CYP3A5 enzyme and thus metabolize this compound rapidly.
  • Non-Expressers (CYP3A53/3): Patients with two *3 alleles. They have little to no functional CYP3A5, leading to slow metabolism of this compound.

The following diagram illustrates how these genetic variants affect the enzyme and ultimately the required drug dose.

G Genotype Genotype mRNA_Splicing mRNA_Splicing Genotype->mRNA_Splicing  CYP3A5*3 allele  causes aberrant splicing CYP3A5_1 CYP3A5*1/*1 or *1/*3 Genotype->CYP3A5_1 CYP3A5_3 CYP3A5*3/*3 Genotype->CYP3A5_3 Enzyme_Activity Enzyme_Activity mRNA_Splicing->Enzyme_Activity Normal_Splicing Normal mRNA mRNA_Splicing->Normal_Splicing Aberrant_Splicing Aberrant mRNA (Truncated) mRNA_Splicing->Aberrant_Splicing Dose_Requirement Dose_Requirement Enzyme_Activity->Dose_Requirement High_Activity High Enzyme Activity Enzyme_Activity->High_Activity Low_Activity Low/No Enzyme Activity Enzyme_Activity->Low_Activity High_Dose Higher Dose Required Dose_Requirement->High_Dose Low_Dose Lower Dose Required Dose_Requirement->Low_Dose

Diagram 1: The impact of CYP3A5 genotype on this compound dose requirement.

Clinical and Pharmacokinetic Data

The metabolizer status has a quantifiable and profound effect on this compound pharmacokinetics, primarily measured by the dose-normalized trough concentration (C0/D ratio). This ratio is significantly lower in expressers, meaning they need a higher dose to achieve the same target blood concentration [2].

The table below summarizes key pharmacokinetic differences and clinical outcomes associated with each phenotype.

Parameter CYP3A5 Expressers (1/1, 1/3) CYP3A5 Non-Expressers (3/3) References
Enzyme Function Functional Non-functional [1] [2]
Metabolizer Status Fast (Extensive) Slow (Poor) [3]
This compound Metabolism Rapid Slow [2] [3]
Dose Requirement ~50-100% higher Standard/Lower [2] [3]
C0/D Ratio Lower Higher [2] [4]
Risk of Subtherapeutic Exposure (Rejection) Increased Decreased [3]
Risk of Supratherapeutic Exposure (Toxicity) Decreased Increased [3]

Genotyping and Experimental Protocols

Accurate genotyping for the CYP3A5*3 variant (rs776746) is foundational for clinical and research applications.

Core Workflow

A standard genotyping workflow involves sample collection, DNA extraction, target amplification, and variant detection, as summarized below.

G Sample Sample DNA DNA Sample->DNA Blood Blood Sample Sample->Blood Tissue Tissue (Liver Biopsy) Sample->Tissue Amplification Amplification DNA->Amplification Kit Commercial Kit (e.g., QIAamp) DNA->Kit Genotyping Genotyping Amplification->Genotyping PCR Polymerase Chain Reaction (PCR) Amplification->PCR Result Result Genotyping->Result RFLP Restriction Fragment Length Polymorphism (RFLP) Genotyping->RFLP TaqMan TaqMan Assay (Real-time PCR) Genotyping->TaqMan Sequencing Sanger Sequencing Genotyping->Sequencing Expresser Expresser Result->Expresser NonExpresser Non-Expresser Result->NonExpresser

Diagram 2: Standard workflow for CYP3A53 genotyping.*

Detailed Methodologies

DNA Extraction

  • Source: Typically from peripheral blood leukocytes or tissue (e.g., liver biopsy for donor genotyping) collected in EDTA tubes [5] [6].
  • Method: Use commercial kits like the QIAamp DNA Blood Mini Kit or similar, following the manufacturer's protocol. DNA concentration and purity are checked using a spectrophotometer (e.g., Nanodrop) [1] [3].

Genotyping Techniques Several established methods can be used for detecting the rs776746 SNP:

  • TaqMan Allelic Discrimination Assay: A high-throughput, gold-standard method.
    • Procedure: Use a pre-designed or custom TaqMan SNP Genotyping Assay containing sequence-specific primers and two probes (VIC and FAM-labeled) that bind to the *1 or *3 allele.
    • Platform: Amplify on a real-time PCR system (e.g., Applied Biosystems 7500 Fast) and analyze the endpoint fluorescence to assign genotypes [1] [4] [6].
  • Restriction Fragment Length Polymorphism (RFLP): A classic, cost-effective method.
    • PCR Amplification: Amplify the region containing rs776746. Primers used in one study were: Forward 5'-CCTGCCTTCAATTTTCACT-3' and Reverse 5'-GGTCCAAACAGGGAAGAGGT-3' [4].
    • Digestion: Digest the PCR product with the SspI restriction enzyme, which cuts the CYP3A5*3 allele.
    • Visualization: Separate the digested fragments by agarose gel electrophoresis. Genotypes are determined by the banding pattern: 1/1: 293bp; 1/3: 293bp, 273bp, 20bp; 3/3: 273bp, 20bp (the 20bp band may not be visible) [3].
  • Direct Sequencing: The most definitive method, often used to validate other techniques.
    • Procedure: Sanger sequence the PCR-amplified target region. The chromatogram will clearly show an A (CYP3A51) or G (CYP3A53) at position 6986 [5] [4].

Advanced Research Considerations

For comprehensive research, several factors beyond basic recipient genotyping must be considered.

  • Donor Genotype in Organ Transplantation: For liver transplants, the donor's liver genotype becomes the primary determinant of this compound metabolism post-surgery. The genotype of the donor liver (not the recipient) significantly influences the concentration/dose (C0/D) ratio and the ability to maintain therapeutic levels [5] [6].
  • Drug-Drug Interactions (DDIs): The CYP3A5 genotype can modulate the magnitude of DDIs.
    • Calcium Channel Blockers: The interaction between this compound and nifedipine is genotype-dependent. The inhibitory effect of nifedipine is more pronounced in CYP3A5 non-expressers (3/3), leading to a greater increase in this compound C0/D ratio compared to expressers [4].
    • Azole Antifungals: In vitro studies show that inhibitors like ketoconazole and itraconazole can have different potencies (IC50 values) against CYP3A4 vs. CYP3A5. Therefore, the overall inhibitory effect in a patient may depend on their relative expression of these enzymes, which is governed by genotype [7].
  • Other Genetic Variants: While CYP3A5*3 is the most impactful, polymorphisms in other genes contribute to this compound pharmacokinetic variability.
    • CYP3A4*22: A variant (rs35599367) associated with reduced CYP3A4 expression. Carriers require lower this compound doses, and its effect can be independent of CYP3A5 status [1] [2] [6].
    • ABCB1: Encodes P-glycoprotein, an efflux transporter affecting this compound absorption and distribution. Its polymorphisms can contribute to dosing variability [6].

Conclusion

The evidence is unequivocal: pre-emptive testing for the CYP3A5*3 polymorphism is a critical tool for personalizing this compound therapy. Integrating this pharmacogenetic data with therapeutic drug monitoring allows for:

  • Faster attainment of target therapeutic levels.
  • Reduced risk of both acute rejection (from under-dosing) and drug toxicity (from over-dosing).
  • Improved long-term graft survival and patient outcomes.

For researchers and clinicians, establishing robust genotyping protocols and considering the broader genetic and clinical context, including donor genotype and potential drug interactions, is essential for advancing precision medicine in transplantation.

References

Tacrolimus Intracellular Binding to FKBP12: Molecular Mechanisms and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Tacrolimus (FK506) is a cornerstone immunosuppressant whose intracellular activity is mediated entirely by its binding to the FK506 Binding Protein 12 (FKBP12). This interaction forms a binary complex that subsequently inhibits key signaling pathways, primarily calcineurin, leading to suppressed T-cell activation. Beyond its immunosuppressive role, recent research has uncovered that the this compound-FKBP12 complex influences diverse physiological processes, including endothelial function, sodium transport in the kidney, and cytoskeletal dynamics in podocytes. Furthermore, the FKBP12 protein itself has critical endogenous functions independent of this compound, regulating receptors such as TGF-β and RyR. This whitepaper provides a comprehensive technical overview of the binding mechanism, downstream signaling consequences, experimental methodologies for study, and emerging therapeutic applications, serving as a resource for researchers and drug development professionals.

Molecular Binding Mechanism & Complex Formation

The interaction between this compound and FKBP12 initiates all subsequent pharmacological effects.

  • Binding Site Characteristics: FKBP12 contains a highly conserved peptidyl-prolyl isomerase (PPIase) active site. This compound binds to this site with high affinity via a common triketo pipecolyl core structure, effectively inhibiting the PPIase enzyme activity [1].
  • Composite Surface Formation: The this compound-FKBP12 complex creates a new, composite molecular surface. This surface is uniquely capable of recognizing otherwise "undruggable," relatively flat binding sites on target proteins like calcineurin [1]. In this mode of action, FKBP12 is not merely a passive drug carrier but an active contributor to target binding through its own protein surface.
  • Key Structural Motifs: Structure-activity relationship (SAR) studies have identified a minimal FKBP12-binding motif centered on a 3,3-dimethyl-2-ketobutyryl-L-pipecolinate (Dkb-Pip) core. Modifications to adjacent side chains (e.g., incorporation of D-β-homoPhe) can significantly modulate binding affinity, with certain cyclic peptide rapalogs demonstrating Kᵢ values in the nanomolar range [1].

Table 1: Key Features of the this compound-FKBP12 Binding Interaction

Feature Description Technical Detail Reference
Primary Binding Site FKBP12 PPIase domain Conserved hydrophobic pocket that accommodates the pipecolyl ring [1]
Critical Drug Motif Triketo pipecolyl core Essential structural element for high-affinity binding to FKBP12 [1]
Binding Affinity High-affinity interaction Nanomolar-range Kᵢ values for this compound and optimized rapalogs [1]
Functional Outcome Composite surface creation Generates a new interface for target protein recognition (e.g., calcineurin) [1]

Downstream Signaling Pathways & Physiological Effects

The this compound-FKBP12 complex exerts its effects primarily by inhibiting specific phosphatases and modulating receptor signaling.

Calcineurin Inhibition and Immunosuppression

This is the primary, well-established mechanism of immunosuppression.

  • The this compound-FKBP12 complex binds with high affinity to calcineurin, a calcium-dependent serine/threonine phosphatase.
  • This binding inhibits calcineurin's phosphatase activity.
  • Inactive calcineurin cannot dephosphorylate the transcription factor Nuclear Factor of Activated T-cells (NFAT).
  • NFAT remains cytosolic and cannot translocate to the nucleus, preventing the transcription of genes critical for T-cell activation, such as IL-2 [2] [3]. This results in potent immunosuppression.
TGF-β Receptor Activation and Vascular Inflammation

FKBP12 endogenously acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) Receptor I. Binding of this compound (or genetic deletion of FKBP12) releases this inhibition.

  • FKBP12 Dissociation: this compound binding displaces FKBP12 from the TGF-β Receptor I complex.
  • Receptor Activation: The receptor becomes constitutively active.
  • SMAD2/3 Signaling: This leads to phosphorylation and activation of SMAD2/3 transcription factors.
  • Cellular Consequences: In endothelial and hematopoietic cells, this cascade promotes a pro-inflammatory state, characterized by increased expression of adhesion molecules and pro-inflammatory cytokines (e.g., IL-6). This state contributes to endothelial dysfunction and hypertension [2]. The cytokine milieu favoring TGF-β and IL-6 also drives the polarization of naïve CD4+ T-cells toward a pro-inflammatory Th17 phenotype, while reducing anti-inflammatory regulatory T-cells (Tregs) [2].
mTOR Inhibition and Metabolic Effects

When bound to the drug Rapamycin (Sirolimus), the FKBP12 complex inhibits a different target.

  • The FKBP12-Rapamycin complex binds to the FRB domain of mTOR (mammalian Target of Rapamycin).
  • This inhibits mTOR's kinase activity, a key regulator of cell growth, proliferation, and metabolism.
  • While not the primary mechanism of this compound, this pathway is relevant for understanding related immunosuppressants and has been implicated in beta-cell toxicity and post-transplant diabetes mellitus (PTDM) under certain conditions [4].
Direct Renal Effects on Sodium Transport

This compound induces hypertension and hyperkalemia through direct renal actions.

  • The this compound-FKBP12 complex inhibits calcineurin in the distal convoluted tubule (DCT) of the nephron.
  • This leads to increased phosphorylation and activation of the thiazide-sensitive NaCl cotransporter (NCC).
  • Increased NCC activity enhances sodium reabsorption, contributing to This compound-induced hypertension. This mechanism has been confirmed in mouse models with nephron-specific FKBP12 deletion, which show attenuated blood pressure rises and NCC phosphorylation in response to this compound [5].

The following diagram illustrates the primary signaling pathways impacted by the this compound-FKBP12 complex.

G cluster_path1 Immunosuppression Pathway cluster_path2 Hypertension / Vascular Inflammation Pathway cluster_path3 Direct Renal Effect This compound This compound Complex Complex This compound->Complex Binds FKBP12 FKBP12 FKBP12->Complex Binds Calcineurin Calcineurin Complex->Calcineurin Inhibits TGF-β RI TGF-β RI Complex->TGF-β RI Dissociates FKBP12 NCC Protein NCC Protein Complex->NCC Protein Inhibits Calcineurin in DCT NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene Transcription\n(IL-2) Gene Transcription (IL-2) NFAT->Gene Transcription\n(IL-2) Nuclear Translocation T-Cell Activation T-Cell Activation Gene Transcription\n(IL-2)->T-Cell Activation SMAD2/3 SMAD2/3 TGF-β RI->SMAD2/3 Activates Endothelial Activation\n& Pro-inflammatory Cytokines Endothelial Activation & Pro-inflammatory Cytokines SMAD2/3->Endothelial Activation\n& Pro-inflammatory Cytokines Th17 Polarization\nEndothelial Dysfunction Th17 Polarization Endothelial Dysfunction Endothelial Activation\n& Pro-inflammatory Cytokines->Th17 Polarization\nEndothelial Dysfunction pNCC (Active) pNCC (Active) NCC Protein->pNCC (Active) Phosphorylation Na+ Reabsorption\nHypertension Na+ Reabsorption Hypertension pNCC (Active)->Na+ Reabsorption\nHypertension

Diagram 1: Key signaling pathways of the this compound-FKBP12 complex. The complex inhibits calcineurin (immunosuppression), activates TGF-β signaling (vascular inflammation), and increases NCC activity in the kidney (hypertension).

Experimental Protocols & Methodologies

Studying the this compound-FKBP12 interaction and its functional consequences requires a combination of biochemical, cellular, and in vivo techniques.

Assessing Binding Affinity and Interaction
  • Fluorescence Polarization (FP) Competition Assay: A high-throughput method for determining binding affinity (Kᵢ).
    • Protocol: A fluorescently labeled ligand (e.g., FK506-FITC) is bound to recombinant FKBP12, resulting in high polarization. The test compound (e.g., a rapalog) is added and competes for binding, decreasing polarization. The IC₅₀ value is determined from the competition curve and converted to Kᵢ using the Cheng-Prusoff equation [1].
    • Key Reagents: Purified FKBP12 protein, fluorescent tracer ligand, assay buffer (PBS, pH 7.4), test compounds.
  • Surface Plasmon Resonance (SPR): Used for label-free, real-time analysis of binding kinetics (kₐ, k_d, K_D).
  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters (ΔH, ΔS) of the binding interaction.
Evaluating Functional Cellular Consequences
  • Flow Cytometry for T-cell Polarization:
    • Protocol: Isolate splenocytes and stain for surface marker CD4. Fix and permeabilize cells, then perform intracellular staining for transcription factors FoxP3 (Tregs) or cytokines IL-17 (Th17). Analyze using flow cytometry. FKBP12-deficient or this compound-treated models show decreased %CD4+/FoxP3+ and increased %CD4+/IL-17+ cells [2].
    • Key Reagents: Fluorescently labeled antibodies (anti-CD4, anti-FoxP3, anti-IL-17), fixation/permeabilization buffer, flow cytometer.
  • Vascular Reactivity Studies:
    • Protocol: Isolate murine aortas and mount in an organ chamber bath containing oxygenated physiological salt solution. Pre-contract vessels with phenylephrine, then generate concentration-response curves to acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent). This compound treatment or FKBP12 deficiency impairs acetylcholine-induced relaxation [2].
    • Key Equipment: Wire or pressure myograph, force transducer, data acquisition system.
  • Podocyte Process Formation and Actin Staining:
    • Protocol: Culture podocytes (e.g., conditionally immortalized human podocyte cell line). Treat with this compound or FKBP12 siRNA. Fix cells, stain F-actin with phalloidin, and visualize via confocal microscopy. Assess process formation and F-actin organization. This compound restores FKBP12 localization to the actin cytoskeleton and ameliorates injury-induced process retraction [6].
In Vivo Genetic Models
  • Tie2-Cre;FKBP12fl/fl (FKBP12ᴱᶜ KO) Mice:
    • Method: Cross mice with loxP-flanked Fkbp12 alleles with Tie2-Cre drivers, which express Cre recombinase in endothelial and hematopoietic cells. These mice exhibit increased TGF-β signaling, Th17 polarization, endothelial dysfunction, and hypertension [2].
  • KS-FKBP12⁻/⁻ (Nephron-Specific KO) Mice:
    • Method: Use Pax8-rtTA;TRE-LC1 system to inducibly delete FKBP12 in renal tubular cells. These mice are protected from this compound-induced NCC activation and hypertension, demonstrating the drug's direct renal effect [5].

Table 2: Summary of Key Experimental Models and Their Phenotypes

Model System Key Genetic / Pharmacologic Manipulation Primary Observed Phenotype Research Application
Tie2-Cre;FKBP12fl/fl Endothelial/Hematopoietic cell FKBP12 deletion Spontaneous hypertension, endothelial dysfunction, Th17 skewing Studying vascular inflammation & autoimmunity [2]
KS-FKBP12⁻/⁻ Inducible nephron-specific FKBP12 deletion Attenuated blood pressure response and NCC phosphorylation to this compound Elucidating direct renal toxicities of CNIs [5]
This compound-treated Wild-type Mice In vivo dosing (1-10 mg/kg/day, 1 week) Dose-dependent hypertension, endothelial dysfunction, Treg/Th17 imbalance Preclinical assessment of drug efficacy & toxicity [2]
FKBP12 siRNA in Podocytes Knockdown of FKBP12 in cultured podocytes Reduced F-actin staining, impaired process formation Studying cytoskeletal regulation & proteinuric diseases [6]

Therapeutic Implications & Drug Development

Understanding the this compound-FKBP12 interface has direct clinical and drug development implications.

  • Pharmacokinetic Variability: FKBP12 expression levels in red blood cells (RBCs) significantly influence this compound distribution. Both intracellular and extracellular FKBPs facilitate this compound uptake into RBCs, a major reservoir in blood. This positions FKBP12 as a potential biomarker for predicting pharmacokinetics [7].
  • Novel Drug Targeting: The principle of creating composite surfaces via FKBP12-ligand complexes is being leveraged for drug discovery. Libraries of "rapalogs"—cyclic peptides featuring a common FKBP12-binding moiety and a variable effector domain—are being screened to generate diverse surfaces capable of targeting "undruggable" protein-protein interaction interfaces [1].
  • Managing Clinical Toxicity: Insights into the mechanisms of this compound toxicity guide management. The finding that hypertension is partly mediated by direct NCC activation in the kidney suggests that thiazide diuretics may be particularly effective for blood pressure control in this compound-treated patients [5]. Similarly, strategies to mitigate Th17-driven inflammation could improve long-term outcomes.

Conclusion

References

tacrolimus metabolites pharmacological activity review

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activity of Tacrolimus Metabolites

Metabolite Name Structural Characteristics Reported Pharmacological Activity Key Findings and Context
13-O-demethyl-tacrolimus (M-I) Major metabolite; open-ring isomer suggested [1] ~10% of this compound activity [2] Potential open-ring structure may induce looser binding to immunophilin complex, leading to lower calcineurin inhibition [1].
31-O-demethyl-tacrolimus Minor metabolite [2] Comparable to this compound [2] A rare metabolite with activity similar to the parent drug [2].
M-III Open-ring isomer suggested [1] Weak or negligible [1] [2] Structural similarity to M-I; observed in patient blood [1].
M-II, M-IV, M-V, M-VI, M-VII, M-VIII Various demethylated and hydroxylated derivatives [3] Weak or negligible [2] At least 15 metabolites are formed; most have weak or no known immunosuppressive activity [3] [2].

Experimental Insights into Metabolite Activity

Recent research has employed advanced methodologies to characterize metabolites and assess their biological effects.

  • In Vitro Metabolite Production and Structural Analysis

    • Production: this compound is incubated with human liver microsomes or specific cytochrome P450 enzymes to generate metabolites [1] [4].
    • Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are used for structural elucidation. HRMS suggested the presence of open-ring structures for M-I and M-III, which NMR could not confirm, indicating a complex isomeric profile [1].
  • Pharmacodynamic Interaction Studies

    • In Silico Modeling: Molecular dynamics simulations suggested that hypothetical open-ring metabolite isomers could bind to FKBP12 but induce a looser, less effective binding with calcineurin [1].
    • In Vitro & Ex Vivo Assays:
      • IL-2 Secretion: Purified M-I and a pool of this compound metabolites showed only weak inhibitory activity on IL-2 secretion in T-cells [1].
      • NFAT Translocation: The metabolite pool did not inhibit the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a critical step in T-cell activation [1].
      • Mixed Lymphocyte Reaction (MLR): M-I and the metabolite pool did not show significant competitive interaction with this compound in MLR suppression assays, eliminating a direct pharmacodynamic interaction in this model [1].

The following diagram illustrates the key experimental workflow used in these recent studies to investigate the pharmacodynamics of this compound metabolites.

G start Start: In Vitro Metabolization of this compound struct Structural Characterization (HRMS, NMR) start->struct iso Identification of Open-Ring Isomers struct->iso in_silico In Silico Analysis (Molecular Dynamics) iso->in_silico in_vitro In Vitro/Ex Vivo Assays in_silico->in_vitro a1 FKBP12 Binding Affinity in_vitro->a1 a2 IL-2 Secretion Inhibition in_vitro->a2 a3 NFAT Nuclear Translocation in_vitro->a3 a4 Mixed Lymphocyte Reaction (MLR) in_vitro->a4 concl Conclusion: No significant pharmacodynamic interaction or competitive effect found in_vitro->concl

Key Conclusions and Clinical Perspective

  • Predominantly Inactive Metabolites: The consensus is that the majority of this compound metabolites possess weak or negligible immunosuppressive activity compared to the parent drug [1] [2].
  • Unresolved Toxicity Role: The potential role of metabolites in this compound toxicity (e.g., nephrotoxicity) remains an area of investigation and is not yet fully elucidated [3].
  • Clinical Monitoring Implication: Due to their low activity, therapeutic drug monitoring (TDM) primarily targets the parent this compound compound. The common antibody-based TDM assays have varying cross-reactivity with metabolites, which is a known source of discrepancy between methods [4].

References

What Does "Narrow Therapeutic Index" Mean for Tacrolimus?

Author: Smolecule Technical Support Team. Date: February 2026

Tacrolimus has a narrow therapeutic index, meaning there is a very small difference between the blood concentration that provides therapeutic efficacy and the concentration that causes toxicity [1] [2] [3]. This makes its dosing particularly challenging.

  • Therapeutic Goal: The primary aim is to maintain drug exposure within this narrow window to prevent organ rejection while minimizing adverse effects [1].
  • Clinical Consequence: Small variations in blood concentration can lead to under-immunosuppression (increasing the risk of graft rejection) or over-immunosuppression (leading to toxicity, infections, and malignancies) [4] [1].

The following table outlines the target therapeutic ranges for different organ transplants, which highlight the precision required in dosing.

Organ Transplant Post-Transplant Period Target Trough Level (ng/mL)
Kidney & Kidney/Pancreas < 1 month 8 - 12 [4]
1 - 3 months 6 - 9 [4]
> 3 months 4 - 8 [4]
Liver < 1 month 6 - 9 [4]
1 - 3 months 4 - 8 [4]
> 3 months 4 - 6 [4]
> 12 months 3 - 5 [4]
Heart < 3 months 9 - 12 [4]
3 - 6 months 8 - 9 [4]
6 - 12 months 6 - 8 [4]
> 12 months 4 - 8 [4]
Lung 0 - 3 months 10 - 12 [4]
4 - 12 months 8 - 10 [4]
> 12 months 6 - 8 [4]

Sources of Pharmacokinetic Variability

The high intra- and inter-patient variability in this compound exposure is a central challenge arising from its NTI. The table below summarizes the key factors contributing to this variability.

Factor Category Specific Factor Impact on this compound Pharmacokinetics
Genetics CYP3A5*1 allele (Expresser) ~50% higher clearance; requires 1.5-2x higher dose [1] [2] [5]
CYP3A4*22 allele (Reduced function) ~33% lower clearance; requires lower doses [1] [2] [5]
Demographics & Physiology Age (Pediatric vs. Elderly) Children require higher doses; elderly (≥65) have slower metabolism [1] [2]
Hematocrit Level Lower hematocrit leads to higher free drug concentration and clearance [1] [2]
Albumin Level Altered levels affect elimination and dosing requirements [1] [2]
Gastrointestinal Motility (e.g., Diarrhea) Can markedly increase absorption, potentially leading to toxicity [1] [2]
Drug Interactions CYP3A4/P-gp Inhibitors (e.g., Azole antifungals) Increase this compound exposure [4] [1]
CYP3A4/P-gp Inducers (e.g., Rifampin) Decrease this compound exposure [4] [1]

Methodologies for Investigation and Dose Optimization

Researchers and clinicians use several advanced techniques to tackle the challenges of this compound dosing.

  • Population Pharmacokinetic (PopPK) Modeling: This approach uses nonlinear mixed-effects modeling to identify and quantify sources of variability (like genetics, age, and clinical factors) and develop personalized dosing algorithms. A 2025 study developed a model using data from 1,180 kidney transplant recipients, creating a dosing algorithm based on age, height, and CYP3A4/5 genotypes [5].
  • Pharmacogenetic Dosing: Clinical guidelines from the CPIC and IATDMCT recommend using a patient's CYP3A5 genotype to guide the initial this compound dose. CYP3A5 expressers require a starting dose 1.5 to 2 times higher than non-expressers [1] [2].
  • Machine Learning (AI) Models: Recent studies use AI to predict future this compound levels. One 2025 study used a Long Short-Term Memory (LSTM) model on EHR data from 1,597 patients to predict the next-day trough concentration and recommend doses, achieving a mean absolute error of 1.88 ng/mL [6].
  • Intracellular Concentration Monitoring: Some research explores measuring this compound concentration within lymphocytes (the target cells), as this may correlate better with drug effect than whole-blood levels. Studies are investigating the role of drug transporters like P-glycoprotein in this process [7].

The diagram below illustrates the complete pathway of this compound from administration to its therapeutic effect and elimination, integrating the key sources of variability.

tacrolimus_pathway cluster_variability Sources of Variability Admin Oral Administration GI Gastrointestinal Tract Admin->GI Absorption Blood Systemic Circulation GI->Blood Bioavailability Altered by: Food, GI Motility, P-gp Liver Liver Metabolism Liver->Blood Metabolites Elimination Elimination Liver->Elimination Biliary Excretion (95%) Blood->Liver First-Pass Metabolism Lymphocyte T-Lymphocyte Blood->Lymphocyte C0 Trough Monitoring Distribution altered by: Hematocrit, Albumin Effect Immunosuppressive Effect Lymphocyte->Effect Binds FKBP & Inhibits Calcineurin (NFAT1 translocation blocked) Genetics Genetics (CYP3A5, CYP3A4) Genetics->Liver DrugInt Drug Interactions DrugInt->GI DrugInt->Liver Patient Patient Factors (Age, Organ Function) Patient->Blood Transporters Cellular Transporters (P-gp/ABCB1, CNT3, ENT1) Transporters->Lymphocyte

Overview of this compound PK/PD Pathway and Variability

Future Directions in TDM and Personalized Dosing

The field is moving beyond traditional trough-level monitoring toward more integrated, dynamic approaches.

  • Moving Beyond Trough (C0) Monitoring: Research indicates that the Area Under the Curve (AUC) may be a superior metric for exposure, and the Concentration-to-Dose (C/D) ratio is a valuable tool for identifying fast metabolizers at risk of nephrotoxicity despite having acceptable trough levels [1] [2].
  • Bridging the Implementation Gap: A significant challenge remains translating sophisticated PopPK models and AI algorithms into user-friendly platforms that clinicians can easily use in daily practice. Future efforts are focused on creating these integrated, intelligent systems [1] [2].

References

Comprehensive Application Notes and Protocols for Tacrolimus Quantification using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Applications

Tacrolimus is a critical immunosuppressant drug used post-organ transplantation, characterized by a narrow therapeutic window and significant pharmacokinetic variability. Monitoring its concentration through Therapeutic Drug Monitoring (TDM) is essential to balance efficacy against toxicity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), particularly UPLC-MS/MS with its enhanced speed and sensitivity, has become the gold standard for this compound quantification due to its high specificity and ability to distinguish the parent drug from metabolites.

Recent methodological advances focus on quantifying this compound in various biological matrices to address different clinical and research questions:

  • Intracellular Monitoring: Measuring drug levels in Peripheral Blood Mononuclear Cells (PBMCs) and specific lymphocyte subsets (T-CD4+, B-CD19+) is gaining traction as it may better reflect the pharmacologically active fraction at the site of action compared to traditional whole-blood monitoring [1] [2].
  • Microvolume Whole Blood: Methods using as little as 2.8 µL of whole blood have been developed, which are particularly beneficial for pediatric patients or those with limited venous access [3].
  • Automated and High-Throughput Systems: Automated sample preparation modules (e.g., CLAM systems) directly connected to LC-MS/MS are being validated to reduce manual labor, improve reproducibility, and facilitate clinical integration [4].
  • Specialized Applications: Methods are also being developed for in-vitro studies, such as assessing drug loss via nasogastric tubes, requiring the analysis of highly concentrated samples prepared from pharmaceutical products [5] [6].

Key Assay Validation Parameters from Recent Studies

Assay validation ensures that the analytical method is reliable, precise, and accurate for its intended use. The following tables summarize critical validation parameters reported in recent literature for this compound UPLC-MS/MS assays across different matrices.

Table 1: Linear Range and Sensitivity Parameters

Matrix Linear Range Limit of Detection (LOD) Lower Limit of Quantification (LLOQ) Citation
T CD4+ Lymphocytes 0 - 5.0 ng/mL 0.058 ng/mL 0.109 ng/mL [1]
B CD19+ Lymphocytes 0 - 5.3 ng/mL 0.017 ng/mL 0.150 ng/mL [1]
PBMCs 0 - 5.2 ng/mL 0.100 ng/mL 0.115 ng/mL [1]
Microvolume Whole Blood <2 - 35 ng/mL Not Specified <2 ng/mL [3]
Dried Matrix on Paper Discs Not Specified Not Specified Clinically acceptable [7]
Wistar Rat/Human Whole Blood 0.200 - 200 ng/mL Not Specified 0.200 ng/mL [8]

Table 2: Precision and Accuracy Data

Matrix Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Accuracy / Correlation Citation
PBMCs & Lymphocytes 4.9% - 7.4% 7.2% - 13.9% Reported as suitable [1]
Pharmaceutical Products < 5% (all QC levels) < 5% (all QC levels) Good recovery with reference standards [5] [6]
Microvolume Whole Blood Not Specified Not Specified R² > 0.900 vs. immunoassay [3]
Automated CLAM System < 7% (QC) < 7% (QC) R² > 0.861 vs. immunoassay [4]

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Lymphocyte Subsets

This protocol is adapted from a study validating an assay for this compound quantification in T CD4+ and B CD19+ lymphocytes [1].

  • Sample Preparation (Cell Isolation):

    • Collect peripheral blood in EDTA tubes.
    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
    • Obtain highly purified (>90% purity) T CD4+ and B CD19+ cell suspensions from the PBMCs using magnetic negative selection.
    • Verify cell purity using flow cytometry.
  • Sample Preparation (Liquid-Liquid Extraction):

    • To the cell suspension, add an internal standard solution (e.g., Ascomycin).
    • Perform drug extraction using a liquid-liquid medium containing zinc sulfate, methanol, and acetonitrile.
    • Vortex mix thoroughly and centrifuge to separate phases.
    • Collect the organic supernatant layer for analysis.
  • UPLC-MS/MS Analysis:

    • Chromatography System: Waters Acquity UPLC system.
    • Column: Waters MassTrak TDM C18 (2.1 × 10 mm).
    • Mobile Phase: Gradient elution with methanol/water and 10 mM ammonium acetate, or similar.
    • Flow Rate: 0.4 mL/min.
    • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
      • This compound: m/z 821.5 → 768.5
      • Ascomycin (IS): Use specific transition for the IS.
Protocol 2: Fully Automated Analysis for Whole Blood TDM

This protocol describes an automated approach for routine TDM, reducing manual preprocessing time [4].

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.
    • For the CLAM-LC-MS/MS system, thaw frozen whole blood samples at room temperature for hemolysis.
    • Place 95 µL of sample in the CLAM automated pretreatment unit.
    • The system automatically executes:
      • Filter activation with 2-propanol.
      • Addition of 20 µL whole blood, 150 µL extraction buffer, and 12.5 µL stable isotope-labeled internal standards (e.g., [¹³C,²H₄]-tacrolimus).
      • Mixing and vacuum-filtration through a 0.45 μm PTFE membrane.
      • Transfer of the filtrate to the LC-MS/MS autosampler.
  • LC-MS/MS Analysis:

    • Total Runtime: ~10 minutes per sample (including preparation).
    • Trap Column: DOSIMMUNE trap column.
    • Analytical Column: DOSIMMUNE analytical column.
    • Mass Spectrometry: ESI-positive MRM.
    • MRM Transition: this compound: m/z 821.5 → 768.5.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound analysis and its mechanism of action, which is relevant for understanding the clinical need for precise TDM.

G SampleCollection Sample Collection (Whole Blood in EDTA) PBMCIsolation PBMC Isolation (Density Gradient Centrifugation) SampleCollection->PBMCIsolation CellSeparation Lymphocyte Separation (Magnetic Negative Selection) PBMCIsolation->CellSeparation LLE Liquid-Liquid Extraction (ZnSO₄, MeOH, ACN + Ascomycin IS) CellSeparation->LLE UPLC UPLC Separation (C18 Column, 0.4 mL/min) LLE->UPLC MS MS/MS Detection (ESI+, MRM: 821.5>768.5) UPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Diagram 1: Experimental Workflow for Intracellular this compound Analysis [1]

G This compound This compound enters T-cell FKBP12 Binds to FKBP12 protein This compound->FKBP12 Calcineurin FKBP12-Tacrolimus complex inhibits Calcineurin FKBP12->Calcineurin NFAT Prevents NFAT de-phosphorylation & activation Calcineurin->NFAT IL2 Inhibition of IL-2 transcription and synthesis NFAT->IL2 Immunosuppression Suppression of T-cell activation and proliferation IL2->Immunosuppression

Diagram 2: this compound Mechanism of Action as a Calcineurin Inhibitor [9]

Discussion and Conclusion

The presented data and protocols highlight the versatility and robustness of UPLC-MS/MS for this compound quantification in diverse scenarios. The validation parameters confirm that these methods meet stringent criteria for sensitivity, precision, and linearity required for both clinical TDM and advanced research.

A key advancement is the shift towards intracellular quantification. Studies demonstrate that this compound levels in PBMCs and lymphocyte subsets show a stronger association with allograft function and de novo donor-specific antibody (dnDSA) status than traditional whole-blood trough levels [2]. Furthermore, intra-patient variability (IPV) in PBMC this compound levels was significantly higher in patients with dnDSA, a finding not observed in whole-blood analysis, suggesting PBMC monitoring may offer superior clinical utility [2].

Simultaneously, technological progress in automation and miniaturization is making LC-MS/MS more practical for the clinical laboratory. Automated systems like CLAM-LC-MS/MS show excellent correlation with immunoassays but with greater specificity, while drastically reducing hands-on time and maintaining high precision [4]. The development of microvolume whole-blood assays (e.g., 2.8 µL) also addresses critical needs in pediatric and remote care settings [3].

References

tacrolimus intra-PBMC concentration quantification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following tables consolidate core quantitative findings from recent studies on tacrolimus (TAC) levels in PBMCs versus whole blood (WB).

Table 1: Key Comparative Findings of TAC Monitoring in PBMC vs. Whole Blood

Metric Findings in PBMC Findings in Whole Blood Significance
Concentration Ratio ~3.6% of WB levels [1] Reference (100%) Confirms limited distribution into target cells.
Correlation with Graft Function Stronger association with creatinine clearance (Ccr) & estimated glomerular filtration rate (eGFR) at multiple timepoints [1] Weaker association with graft function [1] Suggests superior clinical relevance.
Intra-patient Variability (IPV) & dnDSA Significantly higher IPV in patients with de novo Donor-Specific Antibodies (dnDSA) [1] No significant difference in IPV based on dnDSA status [1] PBMC IPV may be a better predictor of immunologic risk.
Influence of Genetics Distribution into PBMCs influenced by CYP3A5 and NR1I2 genotypes [2] Standard for TDM, but does not reflect cellular distribution. Explains part of the inter-individual variability in PBMC exposure.

Table 2: Analytical Methods for TAC Quantification in PBMCs

Step Method Key Details
Blood Collection Pre-dose (trough) blood draw 6 mL in EDTA-K2 tubes [1].
PBMC Isolation Ficoll density gradient centrifugation Centrifugation at 400g for 30 minutes [2]; PBMC layer extracted and washed [1].
Cell Lysis Ammonium chloride solution or methanol/water Red blood cell lysis and pellet processing [1] [3].
TAC Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity required for low intracellular concentrations [1] [2] [3].

Detailed Experimental Protocol

Here is a step-by-step protocol for quantifying this compound in PBMCs, synthesized from the cited studies.

I. Reagents and Equipment
  • Blood Collection: EDTA-K2 vacuum tubes.
  • PBMC Isolation: Ficoll-Paque PLUS, phosphate-buffered saline (PBS).
  • Cell Lysis: Ammonium chloride solution (e.g., 130 mM NH₄Cl, 7.5 mM (NH₄)₂CO₃) [3] or methanol-water (70:30, v/v) solution [3].
  • Specialized Equipment: Refrigerated centrifuge, biological safety cabinet, LC-MS/MS system, automated cell counter.
II. Step-by-Step Procedure
  • Blood Sample Collection: Collect a 6 mL peripheral blood sample into an EDTA-K2 tube from the patient immediately before the morning this compound dose (trough concentration) [1]. Process the sample within 2 hours of collection.
  • PBMC Isolation:
    • Dilute the blood 1:1 with PBS [2].
    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Avoid mixing the layers.
    • Centrifuge at 400g for 30 minutes at 20°C with the brake disengaged [2].
    • After centrifugation, carefully aspirate the opaque PBMC layer at the interface using a Pasteur pipette.
    • Transfer the PBMCs to a new tube, add PBS, and centrifuge at 400g for 10 minutes to wash [2]. Discard the supernatant.
  • Cell Lysis and Counting:
    • Resuspend the pellet in an ammonium chloride solution for 1 minute to lyse any residual red blood cells. Then, add PBS and centrifuge again [3].
    • Resuspend the final PBMC pellet in a known volume of PBS for cell counting.
    • Take an aliquot for cell counting and viability assessment using an automated cell counter (e.g., Beckman Coulter Z2) or trypan blue exclusion [2]. This step is critical for normalizing the drug concentration to a per-cell basis.
    • Centrifuge the remaining suspension to form a pellet. The pellet can be stored at -80°C until analysis [2].
  • This compound Extraction and Quantification:
    • Lyse the PBMC pellet using a methanol-water solution [3].
    • Use Solid Phase Extraction (SPE) to purify and concentrate the this compound from the cell lysate [3].
    • Analyze the extracted sample using LC-MS/MS. This is the gold-standard method due to its high sensitivity and specificity, which are necessary for detecting the very low concentrations of this compound in PBMCs [1] [2].
III. Data and Statistical Analysis
  • Normalize the measured this compound concentration to the total number of cells (e.g., pg/million cells) or the total protein content.
  • Calculate Intra-patient Variability (IPV) as the coefficient of variation (CV%) of serial trough measurements [1].
  • Use correlation analyses (e.g., Pearson's or Spearman's) to investigate relationships between PBMC drug levels and clinical outcomes like eGFR [1].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantifying this compound in PBMCs.

G start Collect Pre-dose Blood step1 PBMC Isolation (Ficoll Gradient Centrifugation) start->step1 step2 Cell Washing & Lysis step1->step2 step3 Cell Counting & Viability Assessment step2->step3 step4 This compound Extraction (Solid Phase Extraction) step3->step4 step5 Quantification (LC-MS/MS Analysis) step4->step5 end Data Normalization & Statistical Analysis step5->end

Workflow for Quantifying this compound in PBMCs

Key Application Notes

  • Clinical Utility: PBMC TAC levels show a stronger correlation with allograft function (eGFR and Ccr) than whole-blood levels [1]. High IPV in PBMC TAC exposure is a potential biomarker for dnDSA development, indicating higher immunologic risk [1].
  • Technical Considerations: PBMC TAC concentration cannot be accurately predicted from whole-blood concentrations using existing models due to significant residual variability [2]. The LC-MS/MS method is essential for accurate quantification [1] [3]. The cell counting and viability step is non-negotiable for reliable, normalized results [2].

References

Comprehensive Application Notes and Protocols: Tacrolimus Monitoring in Whole Blood versus Peripheral Blood Mononuclear Cells (PBMCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Tacrolimus remains a cornerstone immunosuppressant in solid organ transplantation, utilized in over 90% of kidney transplant recipients as part of maintenance immunosuppressive regimens. Despite its widespread use, this compound exhibits a narrow therapeutic window and demonstrates substantial interindividual pharmacokinetic variability, necessitating rigorous therapeutic drug monitoring (TDM) to balance the risks of rejection (underexposure) and toxicity (overexposure). Traditional TDM approaches rely exclusively on measuring whole-blood this compound trough concentrations (C0), which have served as the clinical standard for decades. However, emerging evidence suggests this conventional monitoring paradigm may be insufficient for optimal patient management, as the incidence of acute rejection or this compound toxicity remains concerningly high (8%-15%) within the first year post-transplantation even when whole-blood levels fall within established therapeutic ranges. [1] [2]

The fundamental limitation of whole-blood monitoring stems from this compound's highly compartmentalized distribution patterns. Research indicates that this compound distributes unevenly throughout blood components, with approximately 85% sequestered in red blood cells, 14% in plasma, and a mere 1% residing in lymphocytes—the primary therapeutic target cells. This disproportionate distribution creates a physiological disconnect between measured drug concentrations and actual pharmacologically active drug at the site of action. Since this compound exerts its immunosuppressive effects intracellularly by inhibiting calcineurin and subsequent T-cell activation, the drug concentration within lymphocytes likely provides a more physiologically relevant indicator of immunosuppressive efficacy than whole-blood measurements. [1]

Peripheral blood mononuclear cells (PBMCs), which comprise 70%-90% lymphocytes, offer a practical surrogate matrix for assessing intracellular this compound exposure. The scientific premise for PBMC monitoring hinges on the hypothesis that drug concentrations within these immunologically active cells better reflect the extent of calcineurin pathway inhibition and consequently, clinical outcomes. Recent advances in analytical methodologies have enabled reliable quantification of this compound in PBMCs, opening new avenues for personalized immunosuppression based on target-site drug exposure rather than conventional surrogate measurements. [1] [3]

Comparative Research Findings

Key Clinical Evidence

Recent prospective clinical studies have directly compared the clinical utility of PBMC versus whole-blood monitoring approaches. A single-center, prospective, observational study conducted at Shanghai Changhai Hospital enrolled 60 kidney transplant recipients between November 2021 and February 2023, with follow-up assessments at six timepoints post-transplantation (Day 7, Day 14, Month 1, Month 3, Month 6, and Month 12). This comprehensive investigation revealed that PBMC this compound levels represented only 3.6% of corresponding whole-blood concentrations, highlighting the substantial distribution differential between matrices. Notably, PBMC levels demonstrated stronger correlations with allograft function parameters (creatinine clearance and estimated glomerular filtration rate) at multiple timepoints compared to whole-blood measurements. Furthermore, patients who developed de novo donor-specific antibodies (dnDSA) exhibited significantly higher intra-patient variability (IPV) in PBMC this compound levels than dnDSA-negative counterparts, a discriminatory pattern not observed in whole-blood analysis. These findings suggest that PBMC monitoring provides superior clinical insights into allograft function and immunologic risk compared to conventional whole-blood TDM. [1] [2]

Complementing these clinical observations, population pharmacokinetic investigations have further elucidated the complex relationship between whole-blood and PBMC drug disposition. A study involving 63 stable adult kidney transplant recipients demonstrated that this compound PBMC concentrations cannot be accurately predicted from whole-blood concentrations alone due to significant residual unexplained variability in drug distribution into PBMCs. Importantly, this research identified that genetic polymorphisms in CYP3A51 and NR1I2-25385C>T significantly influence distribution kinetics, with non-expressors of CYP3A51 and expressors of the NR1I2-25 385T allele demonstrating 42.4% and 60.7% higher distribution ratios into PBMCs, respectively. This pharmacogenetic influence underscores the biological complexity underlying this compound distribution and supports direct measurement of PBMC concentrations rather than reliance on prediction models. [3] [4]

Table 1: Key Comparative Findings Between Whole Blood and PBMC this compound Monitoring

Parameter Whole Blood Monitoring PBMC Monitoring Clinical Significance
Typical Concentration Range 5-15 ng/mL (post-transplant) 3.6% of whole-blood levels PBMC levels substantially lower
Correlation with Allograft Function Moderate correlation with eGFR and CrCl Stronger correlation at multiple timepoints Better prediction of renal function
IPV Association with dnDSA No significant association Significantly higher IPV in dnDSA+ patients Potential predictor of immunologic risk
Influence of CYP3A5 Genotype Well-established impact on metabolism Alters distribution ratio (RC:PBMC) by 42.4% Additional pharmacogenetic consideration
Predictability from Alternative Matrix N/A Cannot be accurately predicted from whole blood Direct measurement required
Intra-Patient Variability and Clinical Outcomes

Intra-patient variability (IPV) in this compound exposure has emerged as a critical determinant of long-term allograft outcomes, serving as a dynamic indicator of drug exposure consistency. The coefficient of variation (CV%) of trough concentrations typically quantifies IPV, with higher variability values associated with inferior clinical outcomes in whole-blood monitoring. The recent prospective study by Changhai Hospital researchers provided compelling evidence that PBMC this compound IPV may offer superior clinical prognostication compared to conventional whole-blood IPV. Specifically, patients who developed dnDSA exhibited significantly higher IPV in PBMC this compound levels than dnDSA-negative counterparts, whereas whole-blood IPV demonstrated no such discriminatory capacity. This observation suggests that fluctuations in target-cell drug exposure may more directly influence immunologic activation and donor-specific antibody development than whole-blood concentration variations. [1]

The clinical implications of these findings are substantial, as dnDSA development represents a well-established risk factor for antibody-mediated rejection and allograft loss. The enhanced association between PBMC IPV and dnDSA status positions PBMC monitoring as a potentially valuable tool for identifying patients at elevated immunologic risk who might benefit from intensified monitoring or therapeutic adjustments. Furthermore, the temporal patterns of PBMC this compound concentrations demonstrated different pharmacokinetic profiles compared to whole-blood measurements, with statistically significant correlations observed at specific post-transplant intervals (Day 7, Day 14, Month 3, and Month 6) but not others, suggesting potentially distinct distribution kinetics during early versus late post-transplant phases. [1]

PBMC Isolation & this compound Quantification

PBMC Isolation Protocol

Sample Collection: Collect peripheral blood samples (6 mL recommended) in EDTA-K₂ anticoagulant tubes prior to morning this compound administration (trough concentration). Invert tubes gently several times immediately after collection to ensure proper anticoagulant mixing. Process samples within 4 hours of collection to maintain cellular integrity. [1]

Ficoll Gradient Centrifugation:

  • Dilute the blood sample 1:1 with phosphate-buffered saline (PBS, pH 7.2) and mix gently.
  • Carefully layer the diluted blood over Ficoll-Paque Plus solution (3 mL each) in a 15-mL centrifuge tube, maintaining a clear interface.
  • Centrifuge at 400 × g for 30 minutes at 20°C with the centrifuge brake disengaged to ensure proper gradient formation.
  • Following centrifugation, aspirate the PBMC layer (opaque interface between plasma and Ficoll layers) using a sterile transfer pipette and transfer to a new 15-mL centrifuge tube.
  • Wash harvested PBMCs twice with 5 mL PBS, centrifuging at 400 × g for 10 minutes at 20°C after each wash.
  • Resuspend the final PBMC pellet in 1 mL PBS and perform cell counting and viability assessment using trypan blue exclusion method.
  • Aliquot PBMCs into cryogenic vials and centrifuge at 2350 × g for 2 minutes at 20°C to pellet cells. Remove supernatant and store PBMC pellets at -80°C until analysis. [1] [3]
This compound Quantification in PBMCs

Sample Preparation:

  • Thaw PBMC pellets on ice and add appropriate internal standard (e.g., this compound-d₃ or ascomycin).
  • Lyse PBMCs using a combination of freeze-thaw cycling and sonication to ensure complete cellular disruption and drug liberation.
  • Extract this compound from the lysate using protein precipitation or solid-phase extraction methods optimized for intracellular drug quantification. [3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography System: Ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column (2.1 × 50 mm, 1.7-1.8 μm particle size)
  • Mobile Phase: Gradient elution with aqueous formic acid (0.1%) and methanol or acetonitrile containing formic acid (0.1%)
  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM)
  • Key Transitions: this compound m/z 821.5→768.5 (quantifier) and 821.5→786.5 (qualifier)
  • Analytical Performance: The method should demonstrate linearity across clinically relevant concentrations (typically 0.1-50 pg/million cells), with inter-day and intra-day precision values <15% CV and accuracy within ±15% of nominal concentrations. [1] [3]

Table 2: Analytical Method Comparison for this compound Quantification

Parameter Whole Blood CMIA Whole Blood LC-MS/MS PBMC LC-MS/MS
Sample Volume 2 mL whole blood 0.5-1 mL whole blood 6 mL whole blood (for PBMC isolation)
Sample Preparation Automated pretreatment Protein precipitation/SPE Cell lysis + protein precipitation/SPE
Analysis Platform Immunoassay (CMIA) Liquid chromatography-tandem mass spectrometry Liquid chromatography-tandem mass spectrometry
Measurement Range 2-30 ng/mL 0.5-50 ng/mL (extendable) 0.1-50 pg/million cells
Specificity Subject to metabolite cross-reactivity Highly specific (separates metabolites) Highly specific (separates metabolites)
Throughput High (automated) Moderate Low to moderate
Cost Lower Higher Highest

Analytical Method Considerations

Methodological Comparisons

Immunoassay Platforms: Commercial immunoassays including chemiluminescent microparticle immunoassay (CMIA) and chemiluminescent immunoassay (CLIA) represent the predominant methodologies for routine whole-blood this compound monitoring in clinical laboratories. These platforms offer advantages of automated operation, rapid turnaround times, and technical accessibility, making them suitable for high-volume clinical settings. However, these methods are susceptible to variable cross-reactivity with this compound metabolites, potentially leading to concentration overestimation, particularly in patients with liver dysfunction or those receiving concomitant medications that alter this compound metabolism. A recent comparative study evaluating CMIA (ARCHITECT i1000SR) and CLIA (MAGLUMI 800) platforms demonstrated excellent correlation (R = 0.916) and reliability (ICC = 0.934), though the MAGLUMI system exhibited a small positive bias (median difference 0.17 ng/mL) attributed to differential metabolite cross-reactivity. [5]

Chromatographic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference technique for this compound quantification in both whole blood and PBMCs due to its superior specificity, sensitivity, and ability to distinguish parent drug from metabolites. While historically limited to specialized reference laboratories, LC-MS/MS implementation is expanding as technology becomes more accessible. The enhanced specificity of LC-MS/MS is particularly valuable for PBMC monitoring, where drug concentrations are substantially lower than in whole blood and potential matrix interferences more problematic. LC-MS/MS methods typically demonstrate improved analytical performance compared to immunoassays, with lower limits of quantification adequate for PBMC this compound measurement and minimal cross-reactivity concerns. [1] [3] [6]

Quality Assurance Considerations

Method Validation: For laboratory-developed PBMC this compound assays, comprehensive validation should establish analytical sensitivity (lower limit of quantification), precision (intra-day and inter-day), accuracy (recovery), linearity, matrix effects, and stability under various storage conditions. Given the cellular nature of PBMC samples, validation should specifically address cell count normalization approaches and extraction efficiency from cellular matrices.

Standardization Challenges: Currently, no standardized reference methods or certified reference materials exist specifically for PBMC this compound quantification, presenting challenges for inter-laboratory method harmonization. Laboratories implementing PBMC monitoring should establish robust internal quality control procedures using pooled PBMC samples with low, medium, and high this compound concentrations and participate in available external quality assessment schemes when accessible. [3]

Clinical Implementation Framework

Integration with Current TDM Practices

The implementation of PBMC this compound monitoring within existing clinical TDM frameworks requires careful consideration of analytical requirements, clinical utility evidence, and economic implications. A staged integration approach is recommended, beginning with specialized populations that may derive particular benefit from enhanced monitoring precision. These include patients experiencing allograft dysfunction despite therapeutic whole-blood concentrations, individuals with high immunological risk, patients demonstrating substantial intra-patient variability in whole-blood concentrations, and those with discordant clinical findings (e.g., suspected toxicity despite therapeutic whole-blood levels). [1]

Interpretative Guidance: Initial clinical studies suggest several potential applications for PBMC monitoring results:

  • Therapeutic Range Establishment: While definitive therapeutic ranges for PBMC this compound remain investigational, studies indicate concentrations approximately 3.6% of simultaneous whole-blood levels in stable patients.
  • IPV Assessment: PBMC IPV >40% may identify patients at increased risk for dnDSA development, potentially warranting intervention.
  • Pharmacogenetic Integration: CYP3A5 expressors and NR1I2-25385T allele carriers may require different therapeutic targets due to altered distribution ratios. [1] [3]
Practical Implementation Considerations

Logistical Challenges: PBMC monitoring introduces several practical complexities compared to conventional whole-blood TDM, including requirements for specialized sample processing (Ficoll gradient centrifugation within 4 hours of collection), technical expertise in cellular isolation techniques, advanced instrumentation (LC-MS/MS), and increased costs. These factors currently limit widespread implementation to specialized transplant centers with dedicated laboratory support.

Clinical Correlation Protocols: Institutions implementing PBMC monitoring should establish standardized protocols for correlating PBMC concentrations with clinical outcomes, including:

  • Parallel testing of PBMC and whole-blood concentrations during initial implementation
  • Systematic documentation of clinical events (rejection, toxicity, infection)
  • Longitudinal tracking of allograft function parameters (eGFR, proteinuria)
  • Protocol biopsies when clinically indicated to assess histological correlates

The following workflow diagram illustrates the complete PBMC monitoring process from sample collection to clinical decision-making:

pbmc_workflow sample_collection Blood Sample Collection (6mL EDTA) pbmc_isolation PBMC Isolation via Ficoll Gradient Centrifugation sample_collection->pbmc_isolation Process within 4hrs clinical_decision Clinical Decision & Dose Adjustment cell_lysis Cell Lysis & This compound Extraction pbmc_isolation->cell_lysis Cell counting & viability assessment lc_msms LC-MS/MS Analysis cell_lysis->lc_msms Internal standard added data_analysis Data Analysis & Interpretation lc_msms->data_analysis Specific detection of parent drug data_analysis->clinical_decision Consider PBMC levels, IPV, & genetics

Conclusion and Future Perspectives

The emerging evidence supporting PBMC this compound monitoring represents a potential paradigm shift in transplant therapeutic drug monitoring, addressing fundamental limitations of conventional whole-blood approaches by measuring drug concentrations at the site of pharmacological action. Current research demonstrates that PBMC levels correlate more strongly with allograft function and provide superior discrimination of immunologic risk through IPV assessment compared to whole-blood measurements. Furthermore, the influence of pharmacogenetics on distribution kinetics between matrices adds another dimension to personalized immunosuppression strategies. [1] [3]

Despite these promising findings, several methodological and implementation challenges remain before PBMC monitoring can transition from research application to routine clinical practice. The requirement for specialized sample processing, limited analytical throughput, and higher costs present significant barriers to widespread adoption. Additionally, prospective interventional trials demonstrating that PBMC-guided dosing improves long-term clinical outcomes compared to conventional monitoring are needed to establish definitive clinical utility. Future directions should focus on standardizing methodologies, defining validated therapeutic ranges, developing simplified processing protocols, and exploring novel technologies such as volumetric absorptive microsampling for simplified PBMC collection. As evidence continues to accumulate, PBMC monitoring holds considerable promise for advancing precision medicine in solid organ transplantation by optimizing immunosuppression based on target-site drug exposure rather than surrogate measurements. [1] [3]

References

Comprehensive Application Notes and Protocols for Tacrolimus Analysis Using LC-MS/MS in Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tacrolimus Monitoring

This compound is a potent immunosuppressant that has become a cornerstone of immunosuppressive therapy following solid organ transplantation over the past two decades. As a calcineurin inhibitor, its primary mechanism of action involves forming a complex with immunophilin FKBP-12, subsequently inhibiting calcineurin phosphatase activity and preventing T-lymphocyte activation. Despite its clinical efficacy, this compound exhibits a narrow therapeutic window (typically 4-12 ng/mL in whole blood for kidney transplant recipients) combined with significant pharmacokinetic variability among individuals, necessitating rigorous therapeutic drug monitoring (TDM) to balance efficacy against potential toxicities such as nephro-, cardio-, and neurotoxicity [1] [2].

Liquid chromatography-tandem mass spectrometry has emerged as the reference technique for this compound quantification due to its superior specificity, sensitivity, and ability to distinguish the parent drug from potentially cross-reacting metabolites. While immunoassays like chemiluminescent microparticle immunoassay (CMIA) offer automation and rapid turnaround, they may overestimate this compound concentrations due to cross-reactivity with metabolites, particularly in certain patient populations [3]. This application note provides comprehensive methodologies and protocols for the accurate quantification of this compound in various matrices using LC-MS/MS platforms, addressing the critical needs of researchers and clinical scientists working in transplantation medicine and drug development.

LC-MS/MS Method Overviews and Performance Comparison

Conventional Whole Blood LC-MS/MS Analysis

The conventional approach for this compound monitoring involves venous whole blood collection followed by protein precipitation and LC-MS/MS analysis. A recently validated method demonstrates excellent performance characteristics with a total chromatographic runtime of just 5 minutes, facilitating high-throughput application in clinical laboratories. The method employs roxithromycin as an internal standard and achieves linearity across a range of 0.5-100.0 ng/mL with a lower limit of quantification of 1 ng/mL. Validation data shows exceptional performance with intra- and interday accuracy within 93.3%-109.2% and 96.0%-108.4%, respectively, and precision ranging from 0.8 to 9.4% [3]. The mean extraction recoveries of this compound ranged from 102.6 to 107.8%, indicating highly efficient and reproducible sample preparation.

When compared with CMIA results from patient samples, this LC-MS/MS method showed good correlation with correlation coefficients (r²) of 0.7581, 0.8811, 0.8777, and 0.8077 at 1, 3, 6 months and all time points combined, respectively. However, statistically significant differences in mean concentrations were observed at 1 and 3 months post-transplantation, highlighting the potential for metabolite cross-reactivity in immunoassays, particularly in the early post-transplant period when metabolite profiles may be evolving [3].

Volumetric Absorptive Microsampling (VAMS) Approaches

Volumetric absorptive microsampling technology represents a significant advancement in sample collection, enabling standardized capillary blood collection from a fingerprick. This approach facilitates remote monitoring and self-collection by patients, potentially reducing clinic visits while maintaining analytical rigor. A validated method using Mitra microsampling devices demonstrates precise and accurate this compound quantitation across a validated assay range of 1.00-50.0 ng/mL [4]. This method incorporates a liquid-liquid extraction followed by LC-MS/MS detection, with all validation parameters meeting acceptance criteria per FDA and EMA guidelines.

Table 1: Validation Parameters for this compound LC-MS/MS Methods

Validation Parameter Conventional Whole Blood [3] VAMS Microsampling [4] Multianalyte VAMS Method [5]
Linear Range (ng/mL) 0.5-100.0 1.00-50.0 1.625-52
LLOQ (ng/mL) 1.0 1.00 1.48
Intra-day Accuracy (%) 93.3-109.2 Within required criteria -16.83 to 13.81
Intra-day Precision (% RSD) 0.8-9.4 ≤15% 0.58-3.22
Inter-day Accuracy (%) 96.0-108.4 Within required criteria -13.57 to 9.70
Inter-day Precision (% RSD) - ≤15% 2.17-9.52
Extraction Recovery (%) 102.6-107.8 Acceptable across range 99.4-108.0
Sample Volume 100 μL venous blood 10 μL capillary blood 10 μL capillary blood
Intracellular this compound Monitoring

Emerging evidence suggests that monitoring intracellular this compound concentrations in specific lymphocyte subsets may provide superior pharmacodynamic correlation compared to whole blood monitoring. A validated UPLC-MS/MS method for this compound quantification in peripheral blood T CD4+ and B CD19+ lymphocytes addresses this innovative approach. This method is particularly valuable for investigating cases where therapeutic failures occur despite adequate whole blood trough concentrations, potentially due to variability in drug transporter expression such as P-glycoprotein efflux pumps [6].

The method demonstrates acceptable precision and accuracy across the calibration range of 10-1000 pg/sample for cellular analysis. For T CD4+ lymphocytes, accuracy ranged from 89.2% to 113.2% with precision of 3.1-13.3%, while for B CD19+ lymphocytes, accuracy ranged from 87.4% to 111.3% with precision of 6.5-14.1%. This innovative approach to therapeutic drug monitoring may help explain individual variations in drug response and potentially identify patients at risk of rejection despite apparently adequate immunosuppression based on conventional whole blood monitoring [6].

Detailed Experimental Protocols

Sample Preparation Workflow

The sample preparation process for this compound analysis varies based on the sample type but follows consistent principles of protein precipitation, extraction, and purification. The following workflow diagram illustrates the key decision points and procedures for different sample matrices:

sample_preparation Sample Preparation Workflow Start Sample Collection MatrixType Determine Matrix Type Start->MatrixType WholeBlood Whole Blood (100 μL) MatrixType->WholeBlood Venous VAMS VAMS Device (10 μL capillary blood) MatrixType->VAMS Capillary Cellular Cellular Fractions (PBMC, T CD4+, B CD19+) MatrixType->Cellular Cellular PP Protein Precipitation Methanol/ZnSO4 solution Vortex 30 sec, incubate 5 min RT WholeBlood->PP VAMSExtraction VAMS Extraction 100 μL deionized water Shake 15 min at 1800 rpm VAMS->VAMSExtraction CellLysis Cell Lysis Sonication or freeze-thaw Cellular->CellLysis Centrifuge Centrifugation 10 min at 4°C, 15,000×g PP->Centrifuge VAMSExtraction->PP CellLysis->PP Transfer Transfer Supernatant Centrifuge->Transfer SPE Offline SPE Purification Oasis PRiME MCX 96-well plate 4-step protocol Analysis LC-MS/MS Analysis SPE->Analysis Transfer->SPE Transfer->Analysis Bypass SPE for simple methods

Protocol 1: Conventional Whole Blood Analysis

Principle: this compound is extracted from whole blood samples using protein precipitation followed by LC-MS/MS analysis with roxithromycin as internal standard [3].

Materials and Reagents:

  • This compound reference standard (98.6% purity)
  • Roxithromycin internal standard (95.5% purity)
  • LC-MS grade methanol, acetonitrile, ammonium acetate
  • Zinc sulfate heptahydrate
  • Drug-free human whole blood for calibration standards

Procedure:

  • Sample Preparation: Pipette 100 μL of whole blood sample into a microcentrifuge tube.
  • Internal Standard Addition: Add 10 μL of working internal standard solution (500 ng/mL roxithromycin).
  • Protein Precipitation: Add 200 μL of methanol/1.125 M ZnSO₄ in water (66/34, v/v).
  • Vortex and Centrifuge: Vortex mix for 30 seconds, let stand for 5 minutes at room temperature, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Analysis: Transfer 5 μL of supernatant to an autosampler vial maintained at 20°C for LC-MS/MS analysis.
Protocol 2: VAMS Microsampling Approach

Principle: Volumetric absorptive microsampling devices collect precise volumes of capillary blood which are subsequently extracted and analyzed for this compound content [4] [5].

Materials and Reagents:

  • Mitra microsampling devices (10 μL nominal volume)
  • This compound reference standard
  • [¹³C]-FK-506-D₂ internal standard
  • Acetonitrile:water (50:50, v/v) solution
  • 96-well plates and sealing mats

Procedure:

  • Sample Collection: Touch Mitra tip to blood drop until fully saturated, wait 2 seconds, then remove.
  • Drying: Air-dry tips for minimum 3 hours under airflow.
  • Storage: Store dried tips in sealed bag at room temperature until analysis.
  • Extraction: Place tip in well of 2-mL 96-well plate, add 100 μL of acetonitrile:water (50:50) containing internal standard.
  • Extraction Process: Seal plate, vortex-mix for 2 minutes at ~1250 rpm, sonicate for 30 minutes at 30°C, centrifuge for 1 minute at ~1000×g.
  • Further Processing: Add 100 μL acetonitrile, vortex-mix for 5 minutes at ~1250 rpm, centrifuge for 5 minutes at ~3000×g.
  • Analysis: Transfer 100 μL supernatant to clean plate, add 50 μL water, mix, and centrifuge before LC-MS/MS analysis.
Protocol 3: Intracellular this compound in Lymphocyte Subsets

Principle: this compound is quantified in purified T CD4+ and B CD19+ lymphocyte suspensions to investigate cellular drug distribution [6].

Materials and Reagents:

  • Lymphocyte separation media
  • Magnetic cell sorting kits for T CD4+ and B CD19+ isolation
  • Phosphate buffered saline (PBS)
  • Cell lysis buffer

Procedure:

  • PBMC Isolation: Separate peripheral blood mononuclear cells using density gradient centrifugation.
  • Lymphocyte Subset Purification: Isulate T CD4+ and B CD19+ lymphocytes using magnetic cell sorting according to manufacturer's instructions.
  • Cell Counting and Viability: Determine cell count and viability using trypan blue exclusion.
  • Cell Lysis: Lyse cells using sonication or freeze-thaw cycles in presence of internal standard.
  • Protein Precipitation: Add cold methanol, vortex mix, and centrifuge to precipitate proteins.
  • Analysis: Transfer supernatant for UPLC-MS/MS analysis.

Analytical Conditions and Instrument Parameters

Chromatographic and Mass Spectrometric Conditions

Table 2: LC-MS/MS Conditions for this compound Analysis in Different Matrices

Parameter Conventional Whole Blood [3] VAMS Microsampling [4] Multianalyte VAMS [5]
LC System Waters Xevo TQD Waters ACQUITY UPLC Acquity UHPLC with Xevo TQ-S
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) Kinetex XB-C18 (50 × 2.1 mm, 1.7 μm) Synergi Polar-RP column
Mobile Phase A 5 mM Ammonium acetate 10 mM Ammonium formate:formic acid (100:0.2) 0.075% Formic acid in water
Mobile Phase B Acetonitrile with 1% formic acid Acetonitrile Methanol with 1.5 mM ammonium acetate
Gradient Program 60% B to 98% B in 1.25 min 50% B to 85% B in 0.01 min Specific gradient over 10 min
Flow Rate Not specified 0.6 mL/min Not specified
Injection Volume 5 μL 10 μL Not specified
Ionization Mode ESI+ APCI+ ESI+
MRM Transitions 821.5→768.5 (Tac) 837.8→158.2 (IS) 821.5→768.5 (Tac) Multiple transitions for each analyte
Collision Energy Not specified Optimized for each transition Compound-specific
Method Validation and Quality Assurance

Comprehensive validation of this compound LC-MS/MS methods follows FDA and EMA guidelines for bioanalytical method validation [5]. Key validation parameters include:

Selectivity and Specificity: Demonstrate no interference from endogenous matrix components at the retention times of this compound and internal standard using at least six independent sources of blank matrix.

Linearity and Calibration: Establish using a minimum of six non-zero calibration standards covering the entire measuring range, with correlation coefficients (r²) typically >0.99. The calibration curve is generated using weighted (1/x or 1/x²) least-squares regression.

Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations across multiple runs. Both within-run and between-run accuracy should be within ±15% of nominal values (±20% at LLOQ), with precision ≤15% RSD (≤20% at LLOQ).

Matrix Effects and Recovery: Investigate using at least six different lots of matrix, calculating the matrix factor (peak area in presence of matrix/peak area in solvent). The IS-normalized matrix factor should have CV <15%.

Stability: Evaluate under various conditions including benchtop, freeze-thaw, processed sample stability, and long-term storage stability.

Applications in Therapeutic Drug Monitoring and Research

The LC-MS/MS methods described herein enable comprehensive this compound monitoring in transplantation settings. The high specificity of LC-MS/MS is particularly valuable for patient populations with altered metabolite profiles, such as those with hepatic impairment or specific pharmacogenetic profiles. Furthermore, the ability to simultaneously monitor multiple analytes—as demonstrated in the multianalyte VAMS method that quantifies this compound, cyclosporine A, kynurenine, tryptophan, and creatinine—provides a more comprehensive therapeutic monitoring approach [5].

The kynurenine-to-tryptophan ratio has emerged as a promising biomarker for immune activation and early detection of transplant rejection. The simultaneous quantification of these biomarkers alongside this compound concentrations provides clinicians with enhanced tools for personalizing immunosuppressive therapy and potentially identifying rejection episodes before clinical manifestation [5].

For research applications, intracellular this compound monitoring in lymphocyte subsets offers new insights into the pharmacodynamics of immunosuppression and may help explain the disconnect between whole blood concentrations and clinical outcomes observed in some patients. This approach could potentially lead to more personalized dosing strategies based on cellular drug exposure rather than whole blood concentrations [6].

Troubleshooting and Technical Notes

  • Ion Suppression Effects: To minimize ion suppression, ensure adequate chromatographic separation of this compound from endogenous matrix components. Use stable isotope-labeled internal standards whenever possible to compensate for residual matrix effects.
  • Carryover Prevention: Include blank injections after high-concentration samples or calibrators to monitor and prevent carryover. Some methods may require additional washing steps in the autosampler.
  • Hematoctrit Effect (VAMS): For volumetric absorptive microsampling, note that extreme hematocrit values may affect sampling accuracy. However, modern VAMS devices have demonstrated minimal hematocrit effect across clinically relevant ranges (30-50%) [4].
  • Stability Considerations: Whole blood samples should be stored at -20°C or below if not processed immediately. This compound has demonstrated stability in VAMS devices for up to 96 days at -20°C and 20°C, and 28 days at 40°C [4].
  • Cellular Fraction Integrity: For intracellular drug monitoring, maintain strict temperature control during cell separation procedures to preserve cell viability and prevent drug redistribution.

The following diagram illustrates the complete analytical workflow from sample collection to data analysis, highlighting key decision points and quality control steps:

complete_workflow Complete Analytical Workflow SampleCollection Sample Collection Venous, Capillary or Cellular QC1 Quality Control 1: Sample Integrity SampleCollection->QC1 Assess sample quality SamplePrep Sample Preparation Protein Precipitation, Extraction QC2 Quality Control 2: Extraction Efficiency SamplePrep->QC2 Assess recovery with IS response SPE SPE Purification (if required) LCMS LC-MS/MS Analysis Chromatographic Separation MS Detection SPE->LCMS QC3 Quality Control 3: Instrument Performance LCMS->QC3 Assess system suitability DataAnalysis Data Analysis Peak Integration Calibration Curve Quality Assessment QC4 Quality Control 4: Data Quality DataAnalysis->QC4 Assess calibration and QCs Report Result Reporting With Quality Controls QC1->SamplePrep Pass QC1->Report Fail QC2->SPE Pass QC2->Report Fail QC3->DataAnalysis Pass QC3->Report Fail QC4->Report Pass QC4->Report Fail

Conclusion

The LC-MS/MS methods detailed in this application note provide robust, sensitive, and specific approaches for this compound quantification in various biological matrices. The availability of different sampling approaches—from conventional venous blood to innovative volumetric absorptive microsampling and intracellular monitoring—enables researchers and clinicians to select the most appropriate methodology based on their specific requirements. The comprehensive validation data demonstrates that these methods meet regulatory standards for bioanalytical methods while addressing the practical needs of therapeutic drug monitoring in transplantation medicine.

As the field of personalized medicine advances, the ability to precisely monitor drug concentrations and related biomarkers using these sophisticated LC-MS/MS methods will continue to play a critical role in optimizing patient outcomes following organ transplantation.

References

Comprehensive Application Notes and Protocols for Tacrolimus Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies are an essential component of pharmaceutical development, providing critical data on the stability characteristics of drug substances and products. For tacrolimus, a potent immunosuppressant with known stability challenges, these studies are particularly important due to its complex macrolide structure and sensitivity to various environmental factors. This document provides detailed methodologies and protocols based on current scientific literature to support systematic forced degradation studies of this compound.

Analytical Methodologies for this compound and Degradation Products

Ultra-High Performance Liquid Chromatography (UHPLC) Method

Principle: This method provides rapid, high-resolution separation and quantification of this compound and its degradation products using a reversed-phase C18 column with gradient elution.

Detailed Protocol: [1]

  • Column: BEH C18 column
  • Elution: Gradient mode
  • Run Time: 14 minutes
  • Detection: UV-Vis or PDA detector
  • Validation Parameters: The method has been validated for linearity, precision, accuracy, sensitivity, and specificity per ICH guidelines and demonstrated to be stability-indicating.

Applications: Suitable for analysis of this compound impurities in pharmaceutical dosage forms at levels ranging from 0.05% to 0.6% of the active ingredient.

UHPLC-PDA Method for Nanocapsules

Principle: This method is specifically optimized for this compound determination in polymeric nanocapsules and identification of degradation products after alkaline stress.

Detailed Protocol: [2]

  • Column: Shimadzu Shim-pack XR-ODS III C18 (100 mm × 2.00 mm, 2.2 μm)
  • Mobile Phase: Methanol and acidified ultrapure water (89:11 v/v)
  • Flow Rate: 0.55 mL·min⁻¹
  • Detection: UV at 235 nm
  • Calibration Range: 100.0-300. μg·mL⁻¹ (r > 0.9999)
  • Validation: Accuracy demonstrated by recovery of 96.55% to 98.19%; precision shown by RSD < 0.89% (intraday) and < 3.25% (interday)

Applications: Particularly useful for novel formulation development including polymeric nanocapsules and identification of degradation products using LC-MS/MS.

Stability-Indicating HPLC Method for Parenteral Solutions

Principle: This method assesses this compound stability in parenteral solutions stored in polyolefin containers.

Detailed Protocol: [3]

  • Column: C18 column (4 μm, 3.9 × 150 mm)
  • Temperature: 60°C
  • Mobile Phase: 6 mM phosphoric acid (600 mL), acetonitrile (335 mL), and tert-butyl methyl ether (55 mL)
  • Flow Rate: 1 mL/min
  • Detection: 205 nm
  • Injection Volume: 10-100 μL (depending on concentration)
  • System Suitability: Relative standard deviation of this compound and 19-epimer peaks < 3%

Applications: Essential for stability testing of injectable formulations with demonstrated stability-indicating capability through forced degradation studies.

Experimental Conditions for Forced Degradation Studies

Solution State Degradation

Table 1: Solution State Forced Degradation Conditions for this compound

Stress Condition Experimental Parameters Major Degradation Products Stability Outcome
Alkaline Hydrolysis Specific conditions not detailed in search results [1] [2] MRM m/z 844 [2] Unstable [1]
Acidic Hydrolysis 0.1N hydrochloric acid [3] Not specified Stable for 24h at room temperature [3]
Oxidative Stress 3% hydrogen peroxide [3] Not specified 51% interference after 24h at room temperature [3]
Thermal Stress 60°C [3] Not specified Highly unstable (peak disappeared after 24h) [3]
Photolytic Stress Artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W m⁻²) for 2h [4] 8-epithis compound [4] Unstable [1]
Metal Ion Stress Presence of metal ions [1] Not specified Unstable [1]
Radical Initiation Presence of radical initiator [1] Not specified Unstable [1]
Solid State Degradation

Table 2: Solid State Forced Degradation Conditions for this compound

Stress Condition Experimental Parameters Major Degradation Products Stability Outcome
Thermal Stress 50°C [4] This compound regioisomer and 8-epithis compound [4] Unstable [1]
Thermal/Humidity 50°C with 75% relative humidity [4] This compound-diene [4] Unstable [1]
Photolytic Stress Artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W m⁻²) for 16h [4] 8-epithis compound [4] Unstable in amorphous form [4]
Artificial Light Fluorescent lamp (cool white glow, 2000 lx) for 22h [4] Not specified Unstable in amorphous form [4]
Long-term Stability Monthly study at 50°C with varying humidity (30-75% RH) [4] Various Increased degradation with higher humidity [4]

This compound Degradation Pathways and Products

This compound undergoes multiple degradation pathways under various stress conditions, leading to distinct degradation products that must be monitored during stability studies.

Structural Characteristics Affecting Stability

The macrolide lactone structure of this compound contains multiple functional groups susceptible to degradation: [4]

  • Molecular weight: 804 g/mol (C₄₄H₆₉NO₁₂)
  • Solubility: 4–12 μg/mL (low aqueous solubility)
  • log P: 2.7 (hydrophobic)
  • pKa values: pKa₁ = 2.94; pKa₂ = 9.95; pKa₃ = 14.07
  • Solid form: White crystals, but often converted to amorphous form in formulations
Identified Degradation Products

Several key degradation products have been identified and characterized: [4] [5]

  • 8-epithis compound: Major photodegradation and thermal degradation product
  • This compound regioisomer: Formed under thermal stress
  • This compound-diene: Produced under combined thermal and humidity stress
  • Component A and Component B: Structurally characterized degradation products with defined molecular structures

Workflow Diagrams for Forced Degradation Studies

Experimental Workflow for this compound Forced Degradation Studies

workflow Start Start Forced Degradation Study SamplePrep Sample Preparation: • Solution state (various concentrations) • Solid state (amorphous/crystalline) • Novel formulations (nanocapsules, etc.) Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Acidic Acidic Hydrolysis StressConditions->Acidic Alkaline Alkaline Hydrolysis StressConditions->Alkaline Oxidative Oxidative Stress StressConditions->Oxidative Thermal Thermal Stress StressConditions->Thermal Photolytic Photolytic Stress StressConditions->Photolytic Humidity Humidity Stress StressConditions->Humidity Analysis Sample Analysis Acidic->Analysis Alkaline->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Humidity->Analysis UHPLC UHPLC Separation Analysis->UHPLC MS LC-MS/MS Identification UHPLC->MS Validation Method Validation MS->Validation DataInterp Data Interpretation Validation->DataInterp Identification Degradation Products Identification DataInterp->Identification Pathway Degradation Pathways Elucidation Identification->Pathway Report Final Report Generation Pathway->Report

This compound Degradation Pathways and Analytical Strategy

pathways This compound This compound (C₄₄H₆₉NO₁₂) Hydrolysis Hydrolytic Degradation This compound->Hydrolysis Oxidation Oxidative Degradation This compound->Oxidation Thermal Thermal Degradation This compound->Thermal Photo Photolytic Degradation This compound->Photo Alkaline Alkaline Conditions Hydrolysis->Alkaline Acidic Acidic Conditions Hydrolysis->Acidic AlkalineProduct Degradation Products (MRM m/z 844) Alkaline->AlkalineProduct AcidicStable Stable at pH 3-5 Acidic->AcidicStable Analysis Analytical Monitoring AlkalineProduct->Analysis Radical Radical Initiators Oxidation->Radical Peroxide Hydrogen Peroxide Oxidation->Peroxide Metal Metal Ions Oxidation->Metal OxProduct Various Oxidation Products Radical->OxProduct Peroxide->OxProduct Metal->OxProduct OxProduct->Analysis Solution Solution State (60°C) Thermal->Solution Solid Solid State (50°C) Thermal->Solid Humid With Humidity (75% RH) Thermal->Humid ThermalProduct 8-epithis compound This compound regioisomer Solution->ThermalProduct Solid->ThermalProduct HumidProduct This compound-diene Humid->HumidProduct ThermalProduct->Analysis HumidProduct->Analysis Sunlight Artificial Sunlight (300-800 nm) Photo->Sunlight Fluorescent Fluorescent Light (2000 lux) Photo->Fluorescent PhotoProduct 8-epithis compound Sunlight->PhotoProduct Fluorescent->PhotoProduct PhotoProduct->Analysis UHPLC UHPLC-PDA Analysis->UHPLC MS LC-MS/MS UHPLC->MS Validation Validated Methods MS->Validation

Key Considerations for this compound Forced Degradation Studies

Formulation-Specific Stability Challenges

This compound exhibits different stability profiles in various formulation types, requiring customized approaches to forced degradation studies: [4]

  • Amorphous vs. Crystalline Forms: Amorphous this compound demonstrates greater thermodynamic activity and is generally less stable, both chemically and physically, compared to crystalline forms.
  • Nanocarrier Systems: Poly(ε-caprolactone) nanoparticles and other nanocarrier systems require specialized stability assessment using techniques like Raman spectroscopy to monitor polymer crystallinity changes during degradation.
  • Polymeric Microspheres: PLGA-based long-acting injectables require evaluation of both drug release and degradation kinetics under physiological conditions.
  • Ophthalmic Formulations: Low aqueous solubility presents challenges for aqueous dosage forms like eye drops, requiring enhanced solubility formulations.
Method Validation Requirements

Forced degradation methods must be properly validated according to ICH guidelines to ensure reliability of stability data: [1] [2]

  • Specificity: Demonstrate separation of degradation products from parent compound and from each other
  • Linearity: Establish over relevant concentration range (e.g., 0.05-0.6% for impurities)
  • Accuracy: Confirm through recovery studies (96.55-98.19% for nanocapsule method)
  • Precision: Meet RSD requirements (<0.89% intraday, <3.25% interday)
  • Robustness: Verify method performance under small, deliberate variations

Conclusion

Forced degradation studies of this compound require carefully designed stress conditions and validated analytical methods to properly characterize the stability profile of this complex molecule. The protocols outlined in this document provide a systematic approach to identifying degradation pathways and products under various stress conditions. The comprehensive data generated from these studies supports formulation development, establishes appropriate storage conditions, validates stability-indicating methods, and provides crucial information for quality control strategies throughout the product lifecycle.

References

Comprehensive Application Notes and Protocols: Calculation Methods for Tacrolimus Intra-Patient Variability in Transplant Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tacrolimus Intra-Patient Variability (IPV)

This compound, a cornerstone immunosuppressant in solid organ transplantation, possesses a narrow therapeutic window and demonstrates significant pharmacokinetic variability that complicates its clinical management. Intra-patient variability (IPV) refers to fluctuations in this compound trough blood concentrations within an individual patient over time while maintained on a stable dose regimen. This phenomenon has gained substantial clinical interest as numerous studies have established that high IPV is associated with poor long-term transplant outcomes, including late acute rejections, deterioration of renal function, development of de novo donor-specific antibodies (dnDSA), and graft loss [1] [2]. The clinical significance of IPV monitoring extends beyond mere concentration tracking; it serves as a valuable prognostic marker for identifying patients at risk of adverse outcomes and potentially as a modifiable risk factor through targeted interventions [3].

The fundamental challenge in this compound therapeutic drug monitoring lies in distinguishing between acceptable physiological variations and clinically significant fluctuations that portend poor outcomes. While traditional therapeutic drug monitoring focuses on maintaining this compound concentrations within a target range, IPV assessment provides additional insights into dosing consistency, medication adherence, and pharmacokinetic stability [4] [5]. Emerging evidence suggests that IPV may be particularly crucial for patients with high immunological risk, as they demonstrate greater susceptibility to antibody-mediated rejection and graft failure in the setting of high variability [2]. This document provides comprehensive application notes and detailed experimental protocols for calculating and interpreting this compound IPV, supporting researchers and drug development professionals in standardizing this emerging biomarker across transplantation research.

Calculation Methods for this compound IPV

Coefficient of Variation (CV)

The coefficient of variation (CV) represents the most widely utilized and validated method for calculating this compound IPV in clinical research [3] [2]. The CV is calculated using the formula: CV (%) = (Standard Deviation / Mean this compound Concentration) × 100. This method normalizes variability to the mean concentration, allowing for comparability across patients with different absolute this compound exposure levels [6] [5]. The standard deviation is derived from all this compound trough measurements within the specified monitoring period, typically requiring a minimum of three measurements for reliable calculation, though more measurements enhance accuracy [7]. Research indicates that the CV method effectively captures variability associated with clinical outcomes, with the advantage of being mathematically straightforward and easily implementable in most statistical software packages [5].

Despite its widespread use, the CV method has certain limitations. It can be sensitive to outliers, as extreme values disproportionately impact the standard deviation calculation [1]. Additionally, the conventional CV does not account for the time interval between measurements, potentially giving equal weight to concentrations measured days apart versus those measured months apart [5]. To address this limitation, some researchers have proposed a time-weighted CV approach that incorporates temporal spacing between measurements, though this method is computationally more complex [8]. The CV method remains the reference standard for IPV calculation against which newer methodologies are validated, and it continues to be the most frequently reported metric in clinical studies associating IPV with transplant outcomes [3] [2].

This compound Variability Score (TVS)

The This compound variability score (TVS) represents an innovative alternative approach to IPV quantification that addresses certain limitations of the CV method [1]. The TVS calculation counts the number of clinically significant changes in this compound pre-dose concentrations, defined as changes exceeding 2 ng/ml between consecutive measurements, then divides this count by the total number of measurements: TVS = (Number of changes > 2 ng/ml) / (Total measurements). This method specifically focuses on clinically relevant fluctuations rather than statistical variability, potentially offering improved clinical correlation over purely mathematical models of variation [1].

The TVS approach demonstrates particular utility in its resistance to outlier effects, as single extreme values have less impact on the overall score compared to the CV method [1]. In a comparative study of 1343 kidney transplant patients, TVS outperformed CV in predicting graft failure, with researchers establishing a threshold of 0.30 for dichotomizing patients into high and low variability groups [1]. The TVS method essentially transforms continuous concentration data into a categorical assessment of instability, potentially making it more intuitively applicable to clinical decision-making. However, it should be noted that TVS has primarily been tested as a dichotomous parameter (above or below the 0.30 threshold), and data on its performance as a continuous variable remain limited [1].

Table 1: Comparison of Primary IPV Calculation Methods

Method Formula Advantages Limitations Clinical Validation
Coefficient of Variation (CV) CV (%) = (SD/Mean) × 100 Normalized for mean concentration; Widely validated; Simple calculation Sensitive to outliers; Does not account for time intervals Strong association with graft failure, rejection, dnDSA [6] [2]
This compound Variability Score (TVS) TVS = (Changes >2 ng/ml) / Total measurements Focuses on clinically relevant changes; Resistant to outliers Primarily validated as dichotomous measure; Less established Better prognostic value for graft failure vs CV in some studies [1]
Time in Therapeutic Range (TTR) TTR (%) = (Time in range/Total time) × 100 (Rosendaal method) Direct clinical relevance; Accounts for time between measurements Complex calculation; Requires multiple measurements Associated with graft failure and creatinine doubling [6]
Time in Therapeutic Range (TTR) and Related Metrics

The time in therapeutic range (TTR) approach provides a complementary perspective on this compound exposure management by quantifying the proportion of time a patient's drug concentrations remain within the target therapeutic window [6]. Typically calculated using the Rosendaal linear interpolation method, TTR estimates the percentage of time within a specified period that this compound levels fall between 5-12 ng/mL (with range adjustments based on institutional protocols and time post-transplant) [6] [8]. This method constructs a continuous concentration-time curve by linearly interpolating between consecutive measurements, then calculates the area under the curve within the therapeutic boundaries. Research has demonstrated that TTR values below 81.1% significantly correlate with increased rates of serum creatinine doubling and graft failure [6].

Related metrics derived from the same conceptual framework include time above therapeutic range (TATR) and time below therapeutic range (TBTR), which offer more specific insights into the nature of exposure deviations [8]. These parameters help distinguish between variability patterns predominantly associated with toxicity risk (TATR) versus those linked to rejection risk (TBTR). One significant advantage of TTR-based methodologies is their inherent consideration of the temporal dimension of drug exposure, effectively weighting measurements based on the time intervals between assessments [6]. However, these approaches require consistent monitoring schedules and sufficient measurement frequency to generate accurate interpolations, with reduced reliability when measurements are sparse or irregularly spaced [8].

Additional IPV Assessment Methods

Beyond the primary methods discussed, several alternative approaches for quantifying this compound IPV exist, each with distinct characteristics and applications. The medication level variability index (MLVI) represents the standard deviation of all measured this compound concentrations without normalization to the mean (MLVI = SD) [5] [9]. While simpler to calculate, MLVI does not account for differences in mean concentrations between patients, potentially limiting comparability across cohorts with different target ranges [5]. Some studies have combined MLVI with dose correction to address this limitation, though this approach remains less validated.

Another emerging methodology involves nonlinear modeling of dose-corrected trough levels, which attempts to separate pharmacokinetic variability from adherence-related fluctuations [5]. This sophisticated approach employs mathematical modeling to account for the nonlinear relationship between dose adjustments and subsequent concentration changes, potentially providing more specific insights into the biological determinants of variability. However, these advanced techniques require specialized statistical expertise and computational resources, currently limiting their widespread clinical application. Research comparing these various operationalizations has generally found weak to moderate correlations between different IPV measures, suggesting they may capture distinct aspects of drug exposure variability [5].

Optimal IPV Thresholds and Clinical Relevance

Evidence-Based Thresholds for Clinical Outcomes

Establishing appropriate thresholds for high versus low this compound IPV represents a critical component for clinical implementation. While specific cutoffs vary across studies due to differences in patient populations, calculation methods, and outcome definitions, consistent patterns emerge from the literature. For the CV method, thresholds between 23% and 30% demonstrate significant associations with adverse clinical outcomes across multiple studies [6] [2] [7]. A comprehensive single-center study with 463 renal transplant recipients identified 25.6% as the optimal CV cutoff for predicting biopsy-proved acute rejection and doubling of serum creatinine [6]. Similarly, research in pediatric populations has established a slightly lower threshold of 23% for predicting rejection risk in children, possibly reflecting unique pharmacological characteristics in younger patients [7].

The immunological risk profile of patients significantly influences the clinical impact of high IPV. Studies demonstrate that patients with high immunological risk (defined as panel reactive antibodies ≥20% or presence of donor-specific antibodies) experience substantially greater detriment from high IPV compared to low-risk patients [2]. In high-risk populations, IPV values exceeding 30% are associated with significantly impaired death-censored graft survival (HR, 2.90; 95% CI, 1.42–5.95) and increased incidence of late-onset antibody-mediated rejection [2]. This differential effect underscores the importance of contextualizing IPV values within individual patient characteristics rather than relying on universal thresholds.

Table 2: Evidence-Based IPV Thresholds and Associated Clinical Outcomes

Population Threshold Calculation Method Time Period Associated Outcomes Study References
Adult Kidney Transplant 25.6% CV Coefficient of variation 6-12 months post-Tx Doubling of serum creatinine, BPAR within 1 year [6]
High Immunological Risk 30% CV Coefficient of variation 6-12 months post-Tx Graft failure (HR 2.90), late-onset AMR [2]
Pediatric Kidney Transplant 23% CV Coefficient of variation 6-12 months post-Tx Rejection beyond 12 months post-Tx [7]
This compound Variability Score 0.30 TVS Count of changes >2 ng/ml 1-12 months post-Tx Graft failure [1]
Time in Therapeutic Range 81.1% TTR Rosendaal method 6-12 months post-Tx Graft failure, doubling of serum creatinine [6]
Methodological Considerations for Threshold Selection

The selection of IPV thresholds involves important methodological considerations that influence their clinical applicability. Many studies determine cutoffs through receiver operating characteristic (ROC) analysis, identifying values that optimize sensitivity and specificity for predicting specific outcomes [6]. Alternatively, some investigations use population median values for dichotomization, facilitating equal group sizes but potentially lacking clinical relevance [4] [10]. The timing of IPV assessment represents another critical factor, with most evidence supporting the 6-12 month post-transplant period as optimal for predictive value [6] [2] [7]. This timeframe allows for stabilization of initial post-operative pharmacokinetics while capturing variability during the crucial maintenance phase.

The number of measurements included in IPV calculations significantly impacts reliability and threshold determination. Studies typically require a minimum of 3-5 this compound levels within the assessment period, with greater numbers generally enhancing accuracy [5] [7]. One pediatric study analyzing over 13,000 this compound measurements found a median of 52 measurements per patient when assessing long-term variability [7]. Additionally, researchers must decide whether to include inpatient measurements, dose-adjusted concentrations, and how to handle outlier values (e.g., levels >20 ng/mL potentially representing non-trough samples), as these methodological choices can substantially influence calculated IPV values and consequently established thresholds [6] [8].

Experimental Protocols for IPV Calculation

Step-by-Step Workflow for IPV Assessment

Implementing standardized protocols for this compound IPV calculation ensures consistency and reproducibility across research studies. The following step-by-step workflow outlines a comprehensive approach for reliable IPV assessment:

  • Step 1: Patient Selection and Eligibility Criteria - Define inclusion criteria typically including patients receiving this compound-based immunosuppression, beyond the immediate post-transplant stabilization period (≥3 months post-transplant), with a minimum number of this compound trough measurements (≥3 within the assessment period) [5] [8]. Exclude patients with documented nonadherence to blood draw schedules, those switching this compound formulations during the assessment period, or those with significant drug interactions that could unpredictably alter this compound pharmacokinetics [8].

  • Step 2: Data Collection and Preparation - Collect all this compound trough concentrations within the defined assessment period (typically 6-12 months post-transplant) [6] [2]. Exclude non-trough levels, concentrations drawn during hospitalizations for acute illnesses, and obvious erroneous values (e.g., >20 ng/mL without clinical correlation) [8]. Record corresponding dates of measurement, dosages, and clinical events that might impact concentrations. Ensure all concentrations are determined using consistent analytical methodology throughout the assessment period [5].

  • Step 3: Selection of Calculation Method - Choose appropriate IPV calculation method(s) based on research objectives and available data. The CV method is recommended for general use given its extensive validation [3] [2]. TVS provides complementary information focused on clinically significant fluctuations [1]. TTR offers insights specifically related to target range adherence [6]. Multiple methods may be employed concurrently to gain comprehensive insights.

  • Step 4: Computational Implementation - For CV calculation: compute the mean and standard deviation of all included this compound concentrations, then apply the formula: CV (%) = (SD/Mean) × 100 [6] [5]. For TVS determination: count the number of consecutive measurement pairs differing by >2 ng/mL, then divide by the total number of measurement intervals [1]. For TTR calculation: use the Rosendaal linear interpolation method to estimate the percentage of time within the therapeutic range [6] [8].

  • Step 5: Interpretation and Contextualization - Compare calculated IPV values against established thresholds, considering patient-specific factors such as immunological risk, time post-transplant, and concurrent clinical events [2]. Integrate IPV data with other adherence measures and clinical parameters for comprehensive assessment rather than relying on IPV in isolation [4] [9].

Methodological Considerations and Quality Control

Several methodological aspects require careful attention to ensure valid and reliable IPV assessment. The analytical method for this compound quantification should remain consistent throughout the assessment period, as changes in assay methodology (e.g., switching from immunoassay to mass spectrometry) can introduce artificial variability [8]. The timing of blood sampling must be rigorously controlled, with trough levels drawn immediately before the next scheduled dose to accurately reflect steady-state concentrations [5]. Documentation of exact sampling times relative to dose administration enhances reliability.

Quality control measures should include verification of data entry accuracy, assessment of measurement distribution across the evaluation period, and evaluation of potential confounding clinical factors [7]. For research purposes, blinding of laboratory personnel to clinical outcomes and adherence status minimizes potential bias. When implementing IPV calculations in electronic health records or automated systems, built-in data validation checks should flag implausible values or insufficient data points for reliable calculation [5]. These rigorous methodological standards ensure that IPV assessments accurately reflect true pharmacokinetic variability rather than methodological artifacts.

Data Interpretation and Clinical Applications

Clinical Implications of High IPV

Elevated this compound IPV serves as an important risk stratification tool, identifying patients requiring intensified monitoring or intervention. The clinical implications of high IPV extend across multiple domains of transplant outcomes. Research consistently demonstrates that patients with high IPV experience significantly higher rates of antibody-mediated rejection, particularly in those with pre-existing immunological risk factors [2]. The mechanism underlying this association likely involves intermittent underexposure to this compound, permitting activation of alloimmune responses and subsequent development of de novo donor-specific antibodies [1] [2]. This pathway is supported by studies showing higher dnDSA formation rates in patients with elevated IPV values.

Beyond rejection risk, high IPV correlates with long-term graft dysfunction and reduced graft survival. Multiple studies report significantly higher rates of doubling of serum creatinine in patients with IPV exceeding established thresholds [6] [10]. This association persists in multivariate analyses adjusting for potential confounders, supporting the independent contribution of IPV to graft deterioration. The relationship between high IPV and calcineurin inhibitor nephrotoxicity has also been established, with one study demonstrating a 4.55-fold increased risk of CNI nephrotoxicity in patients with high IPV (defined as CV >26.5%) [8]. This finding suggests that high IPV may contribute to both immunological and toxic injury pathways, collectively compromising long-term graft function.

Methodological Limitations and Complementary Assessments

While this compound IPV provides valuable clinical insights, researchers and clinicians must acknowledge its methodological limitations and appropriate context for interpretation. A significant consideration is the non-specific nature of IPV elevation, as multiple factors can contribute to variable drug concentrations including medication nonadherence, drug-drug interactions, dietary influences, changing gastrointestinal function, and genetic polymorphisms in metabolic enzymes [4] [3] [8]. Consequently, elevated IPV should trigger comprehensive evaluation rather than serving as a standalone diagnostic marker.

Integrating IPV assessment with complementary measures enhances clinical utility and interpretive accuracy. Combining IPV calculation with adherence assessments (such as the BAASIS questionnaire, healthcare team scores, and tracking of missed clinic visits) helps distinguish variability primarily driven by nonadherence versus other factors [4] [9]. Similarly, evaluating This compound metabolism phenotypes through concentration-to-dose ratios provides insights into potential pharmacogenetic influences on variability [7] [8]. The combination of high IPV with extreme metabolic phenotypes (particularly rapid metabolism indicated by low C/D ratio) appears to identify patients at particularly elevated risk for adverse outcomes [7]. This multimodal assessment approach maximizes the clinical utility of IPV monitoring while mitigating limitations of isolated variability assessment.

Visualization Diagrams

G cluster_methods IPV Calculation Methods cluster_outcomes Associated Clinical Outcomes cluster_factors Contributing Factors to High IPV CV Coefficient of Variation (CV) Rejection Biopsy-Proven Acute Rejection (BPAR) CV->Rejection CV >25-30% DSA De Novo Donor-Specific Antibodies (dnDSA) CV->DSA GraftLoss Graft Loss CV->GraftLoss TVS This compound Variability Score (TVS) TVS->GraftLoss TVS >0.30 TTR Time in Therapeutic Range (TTR) TTR->GraftLoss TTR <81.1% MLVI Medication Level Variability Index (MLVI) MLVI->Rejection Nephrotoxicity CNI Nephrotoxicity NonAdherence Medication Nonadherence NonAdherence->CV NonAdherence->TVS NonAdherence->Rejection DrugInteractions Drug-Drug/Food Interactions DrugInteractions->CV Metabolism Altered Metabolism (CYP3A polymorphisms) Metabolism->CV Metabolism->Nephrotoxicity CYP3A4 rs2837159 GI Gastrointestinal Factors GI->CV

Diagram 1: Relationship between IPV Calculation Methods, Contributing Factors, and Clinical Outcomes. This workflow illustrates how different IPV calculation methods associate with specific clinical outcomes in transplant recipients, along with major factors contributing to high IPV.

G cluster_data Data Collection Phase cluster_calc Calculation Phase cluster_interp Interpretation Phase Start Start IPV Assessment DefineCohort Define Study Cohort (Inclusion/Exclusion Criteria) Start->DefineCohort CollectLevels Collect this compound Trough Levels DefineCohort->CollectLevels VerifyAssay Verify Consistent Assay Methodology CollectLevels->VerifyAssay ExcludeOutliers Exclude Inappropriate Measurements VerifyAssay->ExcludeOutliers SelectMethod Select IPV Calculation Method ExcludeOutliers->SelectMethod CalculateCV Calculate Coefficient of Variation (CV) SelectMethod->CalculateCV CalculateTVS Calculate this compound Variability Score (TVS) SelectMethod->CalculateTVS CalculateTTR Calculate Time in Therapeutic Range (TTR) SelectMethod->CalculateTTR CompareThreshold Compare to Established Thresholds CalculateCV->CompareThreshold CalculateTVS->CompareThreshold CalculateTTR->CompareThreshold Contextualize Contextualize with Patient Risk Factors CompareThreshold->Contextualize Integrate Integrate with Additional Adherence Measures Contextualize->Integrate ClinicalDecision Make Clinical/Research Decisions Integrate->ClinicalDecision End End IPV Assessment ClinicalDecision->End

Diagram 2: Experimental Workflow for this compound IPV Calculation and Interpretation. This diagram outlines the sequential steps for conducting a comprehensive IPV assessment, from initial data collection through final interpretation and clinical decision-making.

Conclusion

This compound intra-patient variability has emerged as a critical pharmacokinetic parameter with substantial prognostic value in transplant outcomes. The standardized calculation methods outlined in these application notes—particularly the coefficient of variation, this compound variability score, and time in therapeutic range—provide researchers with validated tools for quantifying this important biomarker. The established thresholds for these metrics (CV 25-30%, TVS >0.30, TTR <81.1%) offer evidence-based thresholds for risk stratification in both clinical and research settings [1] [6] [2]. The integration of IPV assessment with complementary measures of adherence, metabolic phenotype, and immunological risk enables comprehensive evaluation of this compound exposure stability [4] [7] [9].

Future directions in this compound IPV research should focus on prospective validation of intervention strategies for patients with high variability, development of standardized reporting guidelines, and exploration of novel calculation methods that might offer improved predictive value [1] [3]. Additionally, further investigation into the genetic determinants of IPV, particularly polymorphisms in CYP3A4 and other pharmacogenes, may enhance personalized approaches to this compound management [8]. As the field progresses, these application notes and protocols provide a foundational framework for researchers and drug development professionals implementing this compound IPV assessment in transplantation studies.

References

Comprehensive Application Notes and Protocols for Tacrolimus Drug-Drug Interaction Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tacrolimus Pharmacology and Clinical Significance

This compound is a potent calcineurin inhibitor that represents a cornerstone in immunosuppressive therapy for patients undergoing solid organ transplantation. Initially approved for liver transplantation in 1994, its clinical applications have expanded to include kidney, heart, lung, and other solid organ transplants, as well as topical use for moderate-to-severe atopic dermatitis. This compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation by forming a complex with FK506-binding protein (FKBP-12), which subsequently binds to and inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NF-AT), thereby blocking the transcription of early T-cell activation genes such as interleukin-2 (IL-2). The structural complexity of this compound, a 23-membered macrolide lactone, contributes to its extensive metabolism and significant potential for drug interactions that can dramatically impact its efficacy and safety profiles.

The narrow therapeutic index of this compound combined with its variable pharmacokinetics necessitates careful therapeutic drug monitoring (TDM) to maintain trough concentrations within target ranges that balance efficacy against rejection with the risk of adverse effects. Despite TDM, this compound exhibits considerable inter-patient variability in bioavailability and clearance, influenced by factors such as age, genetics, organ function, and drug interactions. The clinical significance of this compound drug interactions cannot be overstated, as subtherapeutic concentrations may lead to organ rejection while supratherapeutic concentrations increase the risk of nephrotoxicity, neurotoxicity, new-onset diabetes after transplantation, and opportunistic infections. This document provides comprehensive application notes and detailed protocols for the assessment, prediction, and management of this compound drug-drug interactions (DDIs) to support researchers, scientists, and drug development professionals in optimizing safe and effective this compound therapy.

This compound Pharmacokinetic Properties and Metabolism

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions/Notes
Absolute Bioavailability 17±10% (adult kidney transplant) 22±6% (adult liver transplant) 18±5% (healthy subjects) 31±24% (pediatric liver transplant) Highly variable between patients and formulations
Time to Peak Concentration 1.5-2 hours Immediate-release formulation
Protein Binding ~99% Primarily to albumin and alpha-1-acid glycoprotein
Volume of Distribution 1.07±0.20 L/kg (renal impairment) 3.9±1.0 L/kg (severe hepatic impairment) Extensive tissue distribution
Metabolism Primarily hepatic via CYP3A4 and CYP3A5; also intestinal metabolism 15 identified metabolites; 13-O-dimethyl-tacrolimus is major metabolite
Elimination Half-life 35 hours (healthy volunteers) 19 hours (kidney transplant) 12 hours (liver transplant) 24 hours (heart transplant) Highly variable between populations
Clearance 0.040 L/hr/kg (healthy, IV) 0.172±0.088 L/hr/kg (healthy, oral) 0.053 L/hr/kg (liver transplant, IV) Dependent on patient population and route
Excretion Primarily biliary (≈95%) Minimal renal (≈2.4% unchanged) Not significantly removed by hemodialysis

This compound demonstrates complex pharmacokinetics characterized by incomplete and variable oral bioavailability, extensive tissue distribution, and predominant hepatic metabolism followed by biliary excretion. The drug is a substrate for both cytochrome P450 3A4/5 (CYP3A4/5) enzymes and the P-glycoprotein (P-gp) efflux transporter, which represent the two primary mechanisms for its numerous drug interactions. The absorption phase of this compound is particularly susceptible to modulation by drugs that affect CYP3A4 and P-gp activity in the intestinal wall, where both enzymes are abundantly expressed. Food intake further complicates this compound absorption, with studies demonstrating that administration immediately after a meal reduces mean Cmax by 71% and AUC by 39% compared to the fasted state, supporting recommendations to administer this compound consistently in relation to meals.

The metabolic profile of this compound involves extensive hepatic transformation into multiple metabolites, with the 13-O-demethyl this compound being the primary metabolite identified in human liver microsomes. While most metabolites demonstrate significantly reduced immunosuppressive activity compared to the parent drug, the 31-O-demethyl metabolite has been reported to possess similar activity to this compound, potentially contributing to its pharmacological and toxic effects. The elimination pathways of this compound are predominantly hepatic, with less than 1% of the administered dose excreted unchanged in urine, making renal adjustment generally unnecessary except in severe hepatic impairment where significant accumulation may occur. Understanding these pharmacokinetic principles is fundamental to predicting and managing this compound drug interactions in clinical practice and research settings [1] [2] [3].

Mechanisms of this compound Drug Interactions

CYP3A4 and P-glycoprotein Mediated Interactions

The primary mechanism underlying this compound drug interactions involves modulation of its metabolism and transport via CYP3A enzymes and P-glycoprotein (P-gp). This compound is a substrate for both systems, creating multiple points for potential interactions with concomitantly administered medications. When this compound is administered orally, it encounters intestinal CYP3A4 and P-gp in the enterocytes of the small intestine, where both systems function to limit systemic exposure through pre-systemic metabolism and efflux back into the gut lumen. Drugs that inhibit these systems can significantly increase this compound bioavailability, leading to potentially toxic concentrations, while inducers can reduce bioavailability to subtherapeutic levels, increasing the risk of organ rejection.

  • CYP3A4 Inhibition: Potent inhibitors such as ketoconazole, clarithromycin, and protease inhibitors can increase this compound blood concentrations by 2- to 5-fold through competitive and non-competitive inhibition of oxidative metabolism. This inhibition occurs primarily in the liver but also in the intestine, affecting both pre-systemic and systemic clearance. The clinical consequence is a significant reduction in this compound dose requirements and an increased risk of concentration-dependent toxicities if not appropriately monitored.

  • CYP3A4 Induction: Strong inducers including rifampin, carbamazepine, and St. John's wort can decrease this compound exposure by up to 80% through enhanced metabolic clearance. These agents upregulate CYP3A4 expression and activity via pregnane X receptor (PXR) and constitutive androstane receptor (CAR) activation, potentially leading to subtherapeutic this compound concentrations and graft rejection despite standard dosing.

  • P-glycoprotein Modulation: Many drugs that affect CYP3A4 also concurrently influence P-gp activity, creating a dual interaction mechanism. For instance, verapamil and amiodarone inhibit both systems, while rifampin induces both, resulting in amplified effects on this compound exposure. The interplay between these systems creates complex interaction profiles that require careful consideration in both clinical management and research settings [2] [3].

Pharmacodynamic Interactions

Beyond pharmacokinetic interactions, this compound is susceptible to important pharmacodynamic interactions that alter its therapeutic or toxic effects without significantly changing its plasma concentrations. These interactions typically involve additive or synergistic effects on specific physiological systems, particularly renal function, potassium homeostasis, and neurological function.

  • Nephrotoxicity Synergy: this compound exhibits concentration-dependent nephrotoxicity through multiple mechanisms including renal vasoconstriction, altered glomerular hemodynamics, and tubular injury. When combined with other inherently nephrotoxic agents such as aminoglycosides, vancomycin, amphotericin B, or nonsteroidal anti-inflammatory drugs (NSAIDs), the risk of acute kidney injury increases substantially, often at this compound concentrations within the target therapeutic range.

  • Hyperkalemia Potentiation: this compound can cause hyperkalemia through multiple mechanisms including reduced renal potassium excretion, tubular resistance to aldosterone, and suppression of the renin-angiotensin-aldosterone system. Concomitant use of potassium-sparing diuretics, angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, or trimethoprim can markedly exacerbate this effect, potentially leading to dangerous serum potassium elevations.

  • Neurotoxicity Enhancement: this compound neurotoxicity (ranging from tremors and headaches to seizures and posterior reversible encephalopathy syndrome) may be potentiated by drugs with neurological effects, particularly those that lower the seizure threshold or have independent neurotoxic potential. Quinolones, high-dose corticosteroids, and calcineurin inhibitors collectively contribute to this risk, necessitating careful neurological monitoring when these combinations are unavoidable [4] [3].

G This compound This compound FKBP12_this compound FKBP12-Tacrolimus Complex This compound->FKBP12_this compound Binds to FKBP12 FKBP12 FKBP12->FKBP12_this compound Forms Complex Calcineurin Calcineurin FKBP12_this compound->Calcineurin Inhibits NFAT_P NFAT-P (Cytosolic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Inactive) NFAT->NFAT_P Phosphorylation NFAT_Active NFAT (Active) NFAT_P->NFAT_Active Translocates to Nucleus IL2_Transcription IL-2 Gene Transcription NFAT_Active->IL2_Transcription Activates TCell_Activation T-Cell Activation IL2_Transcription->TCell_Activation Leads to

Diagram 1: Molecular Mechanism of this compound Immunosuppressive Action. This diagram illustrates the intracellular pathway through which this compound inhibits T-cell activation by forming a complex with FKBP12 that binds calcineurin, preventing NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription essential for T-cell proliferation [1] [5].

Clinical Risk Assessment and Management

High-Risk Drug Interactions

Table 2: Clinically Significant Drug Interactions with this compound

Interacting Drug Interaction Mechanism Effect on this compound Concentration Clinical Management
Ketoconazole Strong CYP3A4/P-gp inhibition Increase of 2- to 5-fold Avoid combination or reduce this compound dose by 60-80% with close monitoring
Voriconazole Competitive CYP3A4 inhibition Increase of 3- to 4-fold Reduce this compound dose by 50-66% and monitor levels frequently
Clarithromycin CYP3A4 inhibition Increase of 2- to 3-fold Reduce this compound dose by 50% and increase monitoring
Rifampin CYP3A4/P-gp induction Decrease of 60-80% Avoid combination; if essential, increase this compound dose 2-3 fold with TDM
Phenytoin CYP3A4 induction Decrease of 50-70% Increase this compound dose 1.5-2 fold and monitor levels weekly
St. John's Wort CYP3A4/P-gp induction Decrease of 50-60% Strictly avoid combination
Calcium Channel Blockers Variable CYP3A4 inhibition Increase of 1.5- to 2-fold (verapamil, diltiazem) Moderate dose reduction (20-30%) with monitoring

The clinical management of this compound drug interactions requires a systematic approach beginning with comprehensive medication reconciliation to identify potential interacting drugs, followed by appropriate dose adjustments and intensified therapeutic drug monitoring. For established interactions with strong inhibitors, initial this compound dose reductions of 50-80% are typically necessary, while combinations with strong inducers may require 2- to 3-fold dose increases to maintain therapeutic concentrations. The timing of interaction onset and resolution varies significantly based on the pharmacokinetic properties of the interacting drug, with most inhibition interactions manifesting within 24-72 hours, while induction and de-induction may require 1-2 weeks for full effect.

Therapeutic drug monitoring represents the cornerstone of interaction management, with recommendations to check this compound trough concentrations within 24-48 hours after initiating or discontinuing an interacting drug, then every 2-3 days until stable, and finally weekly until the interacting drug is continued long-term. Additional clinical monitoring parameters should include serum creatinine, estimated glomerular filtration rate (eGFR), urinary output, electrolytes (particularly potassium and magnesium), hepatic enzymes, and clinical signs of toxicity such as tremors, headaches, or paresthesia. For interactions with a narrow therapeutic window such as antiepileptics or antimicrobials, consideration of alternative agents with lower interaction potential should be prioritized whenever possible to minimize the complexity of this compound dose management [4] [2] [3].

Computational Prediction of this compound Interactions

Knowledge Graph and Deep Learning Approaches

Advanced computational methods have emerged as powerful tools for predicting unknown drug interactions,

addressing the limitations of traditional clinical approaches that are time-consuming, expensive, and unable to keep pace with the continually expanding pharmaceutical landscape. The KnowDDI framework represents a state-of-the-art approach that leverages graph neural networks enhanced by rich neighborhood information from large biomedical knowledge graphs to predict potential DDIs with improved accuracy and interpretability. This method addresses the fundamental challenge of rare known DDI facts by implicitly compensating through enriched drug representations and propagated drug similarities, achieving superior prediction performance compared to conventional methods.

The knowledge graph architecture integrates the DDI network with external biomedical knowledge bases such as Hetionet, PharmKG, and PrimeKG, which contain diverse biological entities including drugs, proteins, genes, diseases, and pathways with their complex relationships. For this compound specifically, this approach can identify potential interactions by analyzing shared metabolic pathways (CYP3A4, CYP3A5), common drug targets (calcineurin, FKBP12), similar structural features, or participation in identical biological processes. The interpretability aspect of KnowDDI provides explaining paths that illustrate the potential biological rationale for predicted interactions, such as connecting two drugs through shared metabolic enzymes or common transporter proteins, offering researchers valuable insights for further experimental validation.

Deep learning approaches for DDI prediction typically employ multi-modal architectures that integrate various drug characteristics including chemical structure, protein targets, side effect profiles, and genomic data. These models can capture complex, non-linear relationships that may not be apparent through traditional pharmacological analysis. For this compound, which has 894 known interacting drugs (264 major, 608 moderate, and 22 minor interactions), computational prediction methods offer the potential to identify previously unrecognized interactions, particularly with newly developed medications where clinical experience is limited. The continuous refinement of these models through incorporation of emerging clinical data and advanced architectures positions computational prediction as an increasingly valuable component of comprehensive this compound interaction assessment [6] [7] [8].

Diagram 2: Computational Workflow for this compound DDI Prediction. This diagram outlines the knowledge graph-based approach for predicting drug interactions, beginning with data integration from multiple biological sources, proceeding through graph neural network processing and similarity propagation, and culminating in predictive output with explanatory pathways [6] [8].

Experimental Protocols for this compound DDI Assessment

In Vitro CYP Inhibition and Induction Studies

Protocol 1: CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential of investigational drugs on this compound metabolism via CYP3A4.

Materials and Reagents:

  • Human liver microsomes (pooled, 0.5 mg/mL protein concentration)
  • This compound standard solution (1 mg/mL in methanol)
  • Investigational drug solutions at varying concentrations
  • NADPH regenerating system
  • LC-MS/MS system for this compound quantification
  • Potassium phosphate buffer (0.1 M, pH 7.4)

Methodology:

  • Prepare incubation mixtures containing potassium phosphate buffer (0.1 M, pH 7.4), human liver microsomes (0.5 mg/mL), and this compound (5 μM) in a final volume of 200 μL.
  • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
  • Initiate reactions by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride).
  • Include varying concentrations of investigational drugs (typically 0.1, 1, 10, and 100 μM) to assess concentration-dependent inhibition.
  • Incubate for 20 minutes at 37°C, then terminate reactions with 200 μL of ice-cold acetonitrile.
  • Centrifuge at 14,000 × g for 10 minutes and analyze supernatant via LC-MS/MS for this compound and 13-O-demethyl this compound metabolite.
  • Calculate inhibition percentage and IC50 values using nonlinear regression analysis.

Data Interpretation: Compounds demonstrating >50% inhibition at 10 μM concentration or IC50 values <1 μM should be flagged as potential clinical inhibitors requiring further investigation.

Protocol 2: CYP3A4 Induction Assessment in Human Hepatocytes

Objective: To evaluate the induction potential of investigational drugs on CYP3A4 expression and activity.

Materials and Reagents:

  • Cryopreserved human hepatocytes (3-donor pool)
  • Williams' E Medium with induction supplements
  • This compound and investigational drug solutions
  • Rifampin (positive control, 10 μM)
  • Solvent vehicle (negative control)
  • RT-PCR system for CYP3A4 mRNA quantification
  • Testosterone (for 6β-hydroxytestosterone formation assay)

Methodology:

  • Thaw and plate human hepatocytes in collagen-coated 24-well plates at 0.7 × 10^6 cells/well in Williams' E Medium.
  • After 24-hour attachment, treat cells with investigational drugs at therapeutic concentrations (typically 0.1, 1, and 10× Cmax) for 72 hours, refreshing media daily.
  • Include rifampin (10 μM) as positive control and solvent vehicle as negative control.
  • For mRNA analysis: Extract total RNA, reverse transcribe to cDNA, and quantify CYP3A4 mRNA levels using RT-PCR normalized to GAPDH.
  • For activity assessment: Incubate cells with testosterone (250 μM) for 60 minutes, then measure 6β-hydroxytestosterone formation by LC-MS/MS as a marker of CYP3A4 activity.
  • Express results as fold-induction over vehicle control.

Data Interpretation: Compounds demonstrating ≥2-fold increase in CYP3A4 mRNA or ≥40% increase in enzyme activity compared to vehicle control are considered inducers with clinical interaction potential [1] [2].

Clinical DDI Study Design

Protocol 3: Clinical Pharmacokinetic DDI Study

Objective: To evaluate the effect of an investigational drug on this compound pharmacokinetics in healthy volunteers or stable transplant patients.

Study Design: Open-label, fixed-sequence, two-period study

  • Period 1: this compound administration alone (single dose of 2 mg or 5 mg)
  • Washout: 7-day washout period
  • Period 2: Investigational drug administration at steady-state (5-7 days) followed by coadministration with this compound

Subjects: Healthy volunteers (n=24-28) or stable transplant patients (n=18-20)

Pharmacokinetic Sampling:

  • This compound alone: Pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48 hours post-dose
  • This compound with investigational drug: Identical sampling schedule

Analytical Method: Validated LC-MS/MS assay for this compound whole blood concentrations (lower limit of quantification: 0.1 ng/mL)

Primary Endpoints:

  • AUC0-∞ (area under the concentration-time curve from zero to infinity)
  • Cmax (maximum observed concentration)
  • Trough concentration (Cmin)

Statistical Analysis:

  • Calculate geometric mean ratios (GMR) and 90% confidence intervals for AUC0-∞ and Cmax (test vs. reference)
  • No-effect boundary: 0.80-1.25
  • Clinical significance: GMR outside 0.80-1.25 with statistical significance (p<0.05)

Clinical Recommendations:

  • Weak interaction (GMR 0.80-1.25): No action needed
  • Moderate interaction (GMR 0.50-0.80 or 1.25-2.0): Dose adjustment with monitoring
  • Strong interaction (GMR <0.50 or >2.0): Avoid combination or major dose adjustment with intensive monitoring [4] [3]

Conclusion and Future Perspectives

The comprehensive assessment of this compound drug interactions requires a multifaceted approach integrating computational prediction, in vitro screening, and clinical validation. The complex pharmacokinetics of this compound, characterized by extensive metabolism via CYP3A4/5 and transport by P-glycoprotein, creates numerous interaction points with concomitantly administered medications. Understanding these mechanisms enables researchers and clinicians to predict, identify, and manage interactions that could otherwise lead to serious clinical consequences including graft rejection or drug toxicity. The protocols outlined in this document provide systematic methodologies for evaluating potential interactions at various stages of drug development and clinical practice.

Emerging technologies in the field of drug interaction prediction show considerable promise for enhancing this compound safety. Knowledge graph-based approaches like KnowDDI that integrate heterogeneous biological data and leverage graph neural networks demonstrate improved prediction accuracy and interpretability compared to traditional methods. These computational tools are particularly valuable for identifying potential interactions with newly developed drugs where clinical experience is limited. Additionally, physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating and predicting this compound interactions in special populations where clinical studies are ethically or practically challenging, such as pediatric patients or those with hepatic impairment.

The future landscape of this compound interaction management will likely incorporate real-time monitoring systems that combine therapeutic drug monitoring with pharmacogenetic information (CYP3A5, CYP3A4, and POR polymorphisms) and automated drug interaction surveillance. Such integrated approaches have the potential to personalize this compound therapy more precisely, minimizing interaction risks while maintaining optimal immunosuppression. As this compound continues to be a mainstay of transplant immunosuppression and finds new applications in autoimmune diseases, the continued refinement of interaction assessment strategies remains essential for maximizing therapeutic outcomes and patient safety.

References

Comprehensive Application Notes and Protocols for Tacrolimus Pharmacokinetic Modeling in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tacrolimus Pharmacokinetics and Modeling Needs

This compound, a calcineurin inhibitor, represents a cornerstone immunosuppressant therapy for solid organ transplant recipients, yet its clinical application is complicated by narrow therapeutic indices and substantial pharmacokinetic variability. This variability manifests as both interpatient differences (20-50%) and intrapatient fluctuations (20-40%), creating significant challenges in achieving and maintaining therapeutic exposure targets [1] [2]. The drug's pharmacokinetic profile is characterized by low oral bioavailability (approximately 20-25%), extensive distribution, and predominant hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5), with less than 1% of the parent drug excreted unchanged [3] [1]. These characteristics, combined with its narrow therapeutic window, necessitate sophisticated modeling approaches to optimize dosing strategies across diverse patient populations.

The evolution of precision dosing paradigms in transplant immunosuppression has driven the development of increasingly sophisticated pharmacokinetic modeling techniques. Traditional therapeutic drug monitoring relying solely on trough concentration (C0) measurement has demonstrated limitations, particularly in capturing the complete exposure profile represented by the area under the concentration-time curve (AUC) [2]. Modeling approaches have advanced from simple descriptive pharmacokinetics to complex methodologies that integrate physiological, genetic, and clinical factors to predict individual dose requirements. These developments are particularly crucial during critical treatment periods such as the early post-transplant phase, where proper exposure is essential for preventing rejection while minimizing toxicity [4] [5]. The integration of modeling techniques into clinical practice offers the potential to transform this compound therapy from reactive monitoring to proactive, personalized dose prediction.

Overview of Modeling Approaches

The landscape of this compound pharmacokinetic modeling encompasses several complementary methodologies, each with distinct strengths, applications, and implementation considerations. Physiologically-based pharmacokinetic (PBPK) modeling incorporates system-specific parameters representing human physiology and drug-specific parameters describing this compound disposition properties, enabling mechanistic assessment of covariates contributing to observed variability [3]. This approach quantitatively integrates factors such as CYP3A abundance, hematocrit, serum albumin levels, and CYP3A5 genotype status, providing insights into their combined effects on this compound pharmacokinetics [3]. PBPK models are particularly valuable during drug development and for simulating special populations, as they can extrapolate beyond clinically studied conditions based on physiological principles.

Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects approaches has emerged as the predominant methodology for analyzing sparse clinical data and identifying factors explaining interindividual variability in this compound exposure [4] [6]. These models typically employ compartmental structures to describe drug disposition, with approximately 50% of published this compound PopPK models utilizing one-compartment structures when based primarily on trough concentrations, while two-compartment models with delayed absorption better characterize intensive sampling data [6]. PopPK models excel at quantifying the effects of patient demographics, clinical variables, and genetic polymorphisms on pharmacokinetic parameters, enabling the development of practical dosing algorithms for clinical implementation [4] [5].

Advanced modeling strategies continue to emerge, incorporating Bayesian forecasting, circadian rhythm modulation, and machine learning approaches to further refine prediction accuracy. These methodologies address specific challenges in this compound pharmacokinetics, such as temporal patterns in drug absorption and metabolism, complex drug-drug interactions, and nonlinear relationships between patient factors and drug exposure [7] [2]. The integration of genetic polymorphisms, particularly CYP3A53 and CYP3A422, has demonstrated significant improvements in model performance, explaining up to 60% of observed variability in this compound concentrations when combined [2]. The continuous refinement of these modeling approaches represents a critical frontier in precision immunosuppression.

Table 1: Comparison of Major this compound Pharmacokinetic Modeling Approaches

Modeling Approach Primary Applications Key Advantages Common Software Tools Typified Covariates
Physiologically-Based Pharmacokinetic (PBPK) Mechanistic insight, Drug interaction prediction, Special population dosing Physiological basis allows extrapolation, Integrates in vitro and in vivo data, Whole-body pharmacokinetic prediction Simcyp Simulator, GastroPlus, PK-Sim CYP3A4/5 abundance, Hematocrit, Serum albumin, Tissue volumes
Population Pharmacokinetic (PopPK) Clinical dose optimization, Covariate identification, Dosing algorithm development Handles sparse clinical data, Quantifies interindividual variability, Suitable for model-informed precision dosing NONMEM, Monolix, PsN, Pumas CYP3A5 genotype, Age, Hematocrit, Body size, Postoperative time
Bayesian Forecasting Individual dose prediction, Therapeutic drug monitoring support, Real-time dose adjustment Incorporates individual concentration data, Continuously updated predictions, Adaptive to patient changes Tucuxi, NextDose, TDMx Prior population parameters, Individual drug concentrations, Time-varying clinical factors

Physiologically-Based Pharmacokinetic (PBPK) Modeling Protocols

Model Development Workflow

The development of a robust PBPK model for this compound begins with comprehensive parameter estimation integrating both system-specific and drug-specific characteristics. The critical path involves: (1) Compound model establishment incorporating physicochemical properties (molecular weight 804.0 g/mol, logP 3.31), blood binding characteristics (fraction unbound in serum 0.012, blood-to-plasma ratio 35), and mechanistic clearance pathways [3]; (2) Distribution parameterization using minimal PBPK models with single adjusting compartments (kin = 0.68 h-1, kout = 0.10 h-1, Vsac = 10.8 L/kg) [3]; (3) Metabolism characterization with CYP3A4 and CYP3A5 enzyme kinetics (Km = 0.21 μM for both isoforms, Vmax = 3.8 and 2.5 pmol/min/pmol CYP, respectively) [3]; and (4) Absorption model development using first-order approaches with estimated parameters (fa = 1.00, ka = 3.68 h-1, lag time = 0.43 h) [3]. This systematic parameterization creates a foundation for subsequent model refinement and verification.

Figure 1: Workflow for PBPK Model Development and Application

G cluster_1 System Parameters cluster_2 Drug Parameters cluster_3 Model Building cluster_4 Model Applications Start Start: PBPK Model Development SP1 Physiological Parameters (Tissue volumes, blood flows) Start->SP1 DP1 Physicochemical Properties (MW, logP, pKa) Start->DP1 SP2 Enzyme/Transporter Abundance (CYP3A4/5, P-glycoprotein) SP1->SP2 SP3 Demographic Variability (Age, sex, ethnicity) SP2->SP3 MB1 Model Structure Definition SP3->MB1 DP2 In Vitro Data (Protein binding, blood-to-plasma ratio) DP1->DP2 DP3 Enzyme Kinetics (Km, Vmax for CYP3A4/5) DP2->DP3 DP3->MB1 MB2 Parameter Estimation & Optimization MB1->MB2 MB3 Model Verification vs. Observed Data MB2->MB3 MA1 Virtual Population Simulations MB3->MA1 MA2 Covariate Effect Quantification MA1->MA2 MA3 Dosing Regimen Optimization MA2->MA3 End Clinical Implementation MA3->End

Virtual Population and Covariate Implementation

Creating a virtual patient population that accurately reflects the target clinical population represents a critical step in PBPK model qualification. For this compound, this involves incorporating physiological parameter distributions specific to transplant recipients, including ranges for hematocrit, serum albumin, CYP3A expression levels, and demographic characteristics [3]. The covariate implementation should quantitatively represent the impact of factors known to influence this compound pharmacokinetics, with particular attention to CYP3A5 genotype status (expressers vs. non-expressers), age-dependent changes in CYP3A activity (ontogeny profiles for pediatric populations), and clinical laboratory values that affect drug binding and distribution [3]. The model should be calibrated to reproduce observed pharmacokinetic profiles across diverse patient subgroups, with typical performance targets of predicted-to-observed pharmacokinetic parameter ratios between 0.92 and 1.15 for dose-normalized Cmax, AUC0-12, and Ctrough [3].

Simulation and Validation Procedures

Comprehensive model validation requires verification against multiple clinical datasets representing different patient populations and study conditions. The protocol should include: (1) Internal validation using goodness-of-fit plots, visual predictive checks, and bootstrap procedures to assess model stability; (2) External validation with independent clinical datasets not used in model development; and (3) Predictive performance qualification comparing simulated outcomes with observed results across the therapeutic range [3] [7]. For this compound, specific validation benchmarks should include accurate prediction of exposure differences between CYP3A5 expressers and non-expressers (typically 1.5-2.0-fold higher clearance in expressers), age-dependent trends in pediatric populations, and the effects of clinical factors such as hematocrit and albumin levels [3]. Simulation exercises should explore various dosing scenarios, including initial dose selection, regimen adjustment for specific subpopulations, and management of drug-drug interactions, with outcomes compared to clinical observations where available.

Population Pharmacokinetic (PopPK) Modeling Protocols

Base Model Development

The development of a PopPK model for this compound begins with establishing the structural model that best describes the drug's disposition characteristics. Based on comprehensive analyses of published models, two-compartment structures with first-order absorption generally provide superior fit for intensive sampling data, while one-compartment models may suffice when only trough concentrations are available [6] [5]. The structural model selection should be guided by objective function value, diagnostic plots, and physiological plausibility. Following structural model identification, the statistical model is developed to quantify interindividual variability (IIV), interoccasion variability (IOV), and residual unexplained variability. Typical IIV for this compound clearance ranges from 30-50%, with central volume of distribution variability often exceeding 50% [4] [6]. The residual error model should be selected based on the assay characteristics, with proportional error models often appropriate for this compound concentration measurements.

Table 2: Key Population Pharmacokinetic Parameters for this compound in Adult Renal Transplant Recipients

Pharmacokinetic Parameter Typical Value Interindividual Variability Key Influencing Covariates Clinical Impact Magnitude
Apparent Clearance (CL/F) 20.7-23.0 L/h 39-50% CYP3A5 genotype, Age, Hematocrit, Albumin, BSA CYP3A5*1 carriers: 60-100% increase
Central Volume of Distribution (V2/F) 692-705 L 49-53% Body size, Body composition BSA increase from 1.6 to 2.0 m²: ~20% increase
Peripheral Volume of Distribution (V3/F) 5340-7670 L 53% Tissue binding, Fat distribution Limited quantitative data
Absorption Rate Constant (ka) 3.6-6.59 h-1 High variability Formulation, GI function, Food Diarrhea: marked increase in absorption
Intercompartmental Clearance (Q/F) Not consistently reported Variable Not well characterized Limited quantitative data
Covariate Model Building

Systematic covariate analysis represents the core of PopPK model development, identifying patient factors that explain variability in this compound pharmacokinetic parameters. The protocol should implement a stepwise approach with forward inclusion (p < 0.05) and backward elimination (p < 0.01) criteria, evaluating demographic, clinical, and genetic factors [4] [5]. Essential covariates to assess include:

  • Genetic factors: CYP3A53 genotype (rs776746), CYP3A422 genotype (rs35599367), and potentially ABCB1 polymorphisms [4] [5] [2]
  • Demographic factors: Age, body size (weight, body surface area, lean body mass), ethnicity [4] [5]
  • Clinical laboratory values: Hematocrit, serum albumin, serum creatinine, aspartate aminotransferase/alanine aminotransferase [4] [5] [8]
  • Transplant-specific factors: Time post-transplantation, organ transplanted, donor type (living vs. deceased) [5] [8]

The covariate model should quantify the magnitude of effect for each significant factor, such as the 1.7-2.0-fold higher clearance in CYP3A51 carriers compared to CYP3A53/3 individuals, and the 0.8-fold lower clearance in CYP3A422 carriers compared to CYP3A41/1 patients [5] [9]. The final model should explain a substantial portion of the interindividual variability, with reported values typically ranging from 19-35% for clearance [5] [9].

Model Validation and Dosing Algorithm Development

Robust model validation is essential before clinical implementation of PopPK models. The protocol should include: (1) Internal validation using bootstrap procedures (typically 1000 replicates) to assess parameter uncertainty and stability; (2) Visual predictive checks to evaluate model performance across the concentration-time profile; and (3) Goodness-of-fit diagnostics including observed vs. predicted concentrations, conditional weighted residuals, and individual fittings [4] [5]. For models intended for clinical use, external validation with an independent dataset is strongly recommended to verify predictive performance in new patient populations [5].

The development of dosing algorithms represents the translational endpoint of PopPK modeling efforts. Based on the final parameter estimates and covariate relationships, the algorithm should calculate starting doses that maximize the probability of achieving target exposure. A typical this compound starting dose algorithm for renal transplant recipients might take the form:

Where CLpop is the population clearance, θ terms represent covariate effect sizes, and categorical variables are coded appropriately [4] [5] [9]. The performance of the dosing algorithm should be evaluated through simulation studies, with targets of >50% of patients within the therapeutic range at first steady-state compared to <40% with body weight-based dosing [5] [9].

Advanced Modeling Techniques and Integration

Bayesian Forecasting and Adaptive Control

Bayesian forecasting methodologies enable continuous model individualization based on therapeutic drug monitoring data, addressing the substantial intrapatient variability in this compound pharmacokinetics. The implementation protocol involves: (1) Establishing a prior parameter distribution from the population model; (2) Incorporating individual concentration measurements using Bayesian estimation to update parameter distributions; and (3) Predicting future concentrations and optimizing dosage regimens based on the individualized model [7] [2]. This approach is particularly valuable for managing this compound therapy during dynamic postoperative periods when patient physiology and concomitant medications frequently change. Advanced Bayesian platforms can incorporate multiple concentration measurements, with adaptive algorithms that progressively refine predictions as additional data become available, potentially reducing the time to achieve target concentrations compared to conventional therapeutic drug monitoring [7].

Circadian Rhythm Integration

The incorporation of circadian rhythm modulation represents an innovative approach to capturing temporal patterns in this compound pharmacokinetics. Evidence suggests that CYP3A activity and P-glycoprotein expression follow circadian patterns, leading to differential drug exposure between morning and evening doses [7]. The modeling protocol involves implementing time-dependent functions for absorption and clearance parameters, typically using cosine functions or other periodic mathematical forms to capture these fluctuations. For example:

Where ka0 and CL0 represent mean parameters, α and β quantify the magnitude of circadian variation, and τ and φ represent acrophase times [7]. Models incorporating circadian modulation have demonstrated improved predictive performance, particularly for extended-release formulations and when predicting peak concentrations [7]. This approach provides mechanistic insights into observed chronopharmacokinetic patterns and may inform differential dosing strategies for morning versus evening administration.

Figure 2: Advanced Modeling Integration Framework

G cluster_inputs Data Inputs cluster_models Modeling Approaches cluster_integration Integration Platform Start Patient Data Integration Genetic Genetic Data (CYP3A5, CYP3A4 genotypes) Start->Genetic Clinical Clinical Parameters (Age, HCT, Albumin, etc.) Start->Clinical TDM TDM History (Prior concentrations/doses) Start->TDM Temporal Temporal Factors (Post-op day, circadian time) Start->Temporal Integration Model Integration Engine Genetic->Integration Clinical->Integration TDM->Integration Temporal->Integration PopPK PopPK Model (Covariate effects) Optimization Dose Optimization Algorithm PopPK->Optimization Bayesian Bayesian Forecasting (Individual adaptation) Bayesian->Optimization Circadian Circadian Modulation (Time-dependent parameters) Circadian->Optimization PBPK PBPK Model (Mechanistic insight) PBPK->Optimization Integration->PopPK Integration->Bayesian Integration->Circadian Integration->PBPK Validation Predictive Performance Monitoring Optimization->Validation Validation->Integration Feedback Loop Outcomes Individualized Dosing Recommendations Validation->Outcomes

Machine Learning and Hybrid Approaches

Emerging machine learning techniques offer complementary approaches to traditional pharmacokinetic modeling, particularly for detecting complex nonlinear relationships and interactions between multiple covariates. Implementation protocols might include random forests, gradient boosting machines, or neural networks to predict this compound exposure or dose requirements based on comprehensive patient datasets [2]. These data-driven approaches can identify novel predictors and interaction effects that may not be captured by traditional parametric models. Hybrid modeling frameworks that combine mechanistic pharmacokinetic models with machine learning for residual error prediction or covariate effect detection represent a promising frontier [2]. The validation of machine learning approaches requires rigorous temporal or external validation to avoid overfitting, with performance benchmarks compared to established modeling methodologies.

Applications and Implementation Strategies

Dosing Algorithm Development and Evaluation

The translation of pharmacokinetic models into clinical dosing tools requires careful consideration of implementation barriers and usability. Successful dosing algorithms typically incorporate a limited set of highly influential covariates that are readily available in clinical practice. For this compound, the essential covariates include age, CYP3A5 genotype, body size, and hematocrit [5] [9]. The algorithm should be validated in the target population with predefined performance targets, such as the percentage of patients within the therapeutic range at first steady-state and the reduction in dose adjustments required [5]. Recent studies demonstrate that algorithm-based dosing achieves target concentrations in 50-60% of patients at first steady-state compared to 20-37% with body weight-based dosing [5] [9]. Implementation protocols should include clear guidelines for timing of therapeutic drug monitoring, management of exceptional cases, and integration with clinical workflow.

Special Population Considerations

Population-specific model adaptations are necessary to address unique characteristics of patient subgroups. For pediatric populations, models must incorporate developmental changes in CYP3A activity, body composition, and organ function [3] [7]. Pediatric PBPK models typically include ontogeny functions for metabolic enzymes and size-based scaling for distribution parameters [3]. For elderly patients, age-related declines in hepatic and renal function require consideration, with models typically demonstrating 30-50% higher exposure in patients over 65 years despite lower weight-adjusted dosing [2]. Organ-specific transplant populations may require unique modeling approaches; for example, lung transplant recipients exhibit highly dynamic clearance patterns in the early postoperative period, with median clearance increasing more than three-fold over the first 14 days [8]. These population-specific factors must be incorporated through appropriate covariate relationships or dedicated sub-models.

Clinical Implementation Framework

Successful implementation of model-informed precision dosing requires a structured framework addressing technical, clinical, and educational components. The technical infrastructure should include electronic health record integration, user-friendly interfaces for dose calculation, and decision support tools that present recommendations in clinically actionable formats [2]. Clinical protocols must define responsibilities, timing of therapeutic drug monitoring, and escalation procedures for exceptional cases. Educational components should target both healthcare providers and patients, emphasizing the rationale for genotype-guided or algorithm-based dosing while managing expectations regarding residual variability [2]. Implementation success should be monitored through key performance indicators including time to therapeutic concentration, incidence of supratherapeutic exposure, rejection rates, and healthcare provider adherence to protocol recommendations.

Conclusion

The evolving landscape of this compound pharmacokinetic modeling offers powerful tools for addressing the persistent challenges of narrow therapeutic index and substantial variability. PBPK, PopPK, and advanced modeling approaches provide complementary methodologies for understanding and predicting this compound exposure across diverse patient populations. The integration of genetic, clinical, and physiological factors into sophisticated models has enabled the development of dosing algorithms that significantly outperform conventional weight-based dosing. Future directions include real-time adaptive dosing platforms, enhanced integration of electronic health record data, and continued refinement of special population models. As these methodologies mature and implementation barriers are addressed, model-informed precision dosing promises to transform this compound therapy from reactive monitoring to proactive individualization, potentially improving transplant outcomes while reducing adverse effects.

References

Comprehensive Application Notes and Protocols for Tacrolimus Concentration/Dose Ratio in Transplant Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

The tacrolimus concentration-to-dose ratio (C/D ratio) has emerged as a simple, cost-effective, and highly informative tool for personalizing immunosuppressive therapy in transplant recipients. As a calcineurin inhibitor with a narrow therapeutic index and high interpatient variability, this compound requires careful therapeutic drug monitoring (TDM) to balance efficacy against toxicity [1] [2]. The C/D ratio serves as a practical metric for estimating this compound clearance rate, complementing traditional TDM by providing insights into a patient's metabolic phenotype that trough concentrations alone cannot reveal [3] [4].

This pharmacokinetic parameter has demonstrated significant prognostic value across multiple transplant types, including renal, liver, and hematopoietic stem cell transplantation [1] [5] [6]. Clinical evidence consistently associates fast this compound metabolism (indicated by a low C/D ratio) with poorer outcomes, including reduced renal function, higher rejection rates, and increased incidence of calcineurin inhibitor nephrotoxicity [3] [4] [5]. The C/D ratio effectively stratifies patients into distinct metabolic phenotypes, enabling early identification of those at risk for adverse outcomes and facilitating preemptive intervention [5].

Calculation Method and Classification Systems

Basic Calculation and Interpretation

The C/D ratio is calculated using a straightforward formula that requires two routinely measured parameters:

Formula: C/D ratio (ng/mL × 1/mg) = Trough blood concentration (C0, ng/mL) / Total daily dose (D, mg)

This calculation yields a numerical value representing the this compound blood concentration achieved per mg of daily administered dose. The result is interpreted as follows: a low C/D ratio indicates rapid metabolism (more drug clearance per dose unit), while a high C/D ratio suggests slow metabolism (less drug clearance per dose unit) [3] [4].

Classification Systems Across Transplant Types

Different classification systems have been proposed for various transplant populations and clinical contexts:

Table 1: C/D Ratio Classification Systems in Transplant Recipients

Classification System Population Fast Metabolizer Intermediate Metabolizer Slow Metabolizer Key References
Renal Transplant (Standard) Kidney C/D < 1.05 Not specified C/D > 1.05 [3]
Renal Transplant (Optimized) Kidney C/D ≤ 1.0 Not specified C/D > 1.0 [4]
Clinical-FIS Classification Liver FE: Lowest CDR tertile IE: Middle CDR tertile SE: Highest CDR tertile [1]
MeltDose this compound Kidney (MeltDose) <1.63 1.63-2.34 >2.34 [7]

The optimal cut-off value may vary between populations and formulations. For renal transplant recipients receiving immediate-release this compound, statistical optimization using maximally selected Wilcoxon statistics identified a C/D ratio of 0.94 ng/mL × 1/mg at 3 months post-transplant as providing optimal differentiation for renal function development over a 5-year follow-up [4]. For clinical practicality, the rounded value of 1.0 is recommended, classifying patients with C/D ratio ≤1.0 as fast metabolizers and those with C/D ratio >1.0 as slow metabolizers [4].

For liver transplant recipients, a tertile-based classification system called clinical-FIS (Fast-Intermediate-Slow elimination) has been developed based on trough blood concentration/weight-adjusted dose ratios (CDR) during the early post-transplant period [1].

Clinical Application Protocols

Protocol 1: Routine Metabolic Phenotyping in Renal Transplantation

Purpose: To identify patients at risk of poor outcomes based on this compound metabolism rate for early intervention.

Materials and Reagents:

  • EDTA whole blood sample for this compound trough measurement
  • This compound immunoassay system (e.g., immunoturbidimetric assay)
  • Clinical data on daily this compound dose (mg)

Procedural Steps:

  • Sample Collection: Collect whole blood sample immediately before morning this compound dose (trough concentration)
  • This compound Measurement: Quantify this compound concentration using validated method
  • Data Recording: Record corresponding total daily this compound dose (mg)
  • Calculation: Compute C/D ratio using standard formula
  • Classification: Categorize patient as fast (C/D ≤1.0) or slow metabolizer (C/D >1.0)
  • Clinical Action:
    • For fast metabolizers: Consider closer monitoring, higher dosing requirements, or formulation switch
    • For slow metabolizers: Monitor for toxicity, consider dose reduction

Timing: The optimal timepoint for reliable classification is 2 months post-transplant, as 85% of patients identified as fast metabolizers at this timepoint remain in this category long-term [5]. For MeltDose this compound, calculate the average C/D ratio from months 1, 3, and 6 measurements [7].

Protocol 2: Early Risk Stratification in Liver Transplantation

Purpose: To predict patients at risk for delayed recovery of organ function and higher infection rates.

Materials and Reagents:

  • EDTA whole blood samples
  • This compound measurement system
  • Patient weight data

Procedural Steps:

  • Sample Collection: Obtain trough blood samples during early post-transplant period (first month)
  • Concentration Measurement: Quantify this compound levels
  • Dose Adjustment: Calculate weight-adjusted dose (mg/kg)
  • Ratio Calculation: Compute CDR = Trough concentration (ng/mL) / Weight-adjusted dose (mg/kg)
  • Tertile Classification: Classify patients into FE (fastest elimination), IE, or SE (slowest elimination) based on CDR tertiles
  • Clinical Correlation: SE patients show delayed recovery of liver (P=0.0373) and kidney function (P=0.0135) and higher infection rates (P=0.0086) [1]
Experimental Protocol for Pharmacogenetic Correlation

Purpose: To investigate genetic determinants of this compound metabolism alongside C/D ratio phenotyping.

Materials:

  • DNA extraction kit
  • Genotyping platform (e.g., Affymetrix DMET Plus microarray, PCR-based methods)
  • This compound concentration and dose data

Methodology:

  • DNA Extraction: Isolate DNA from recipient and donor (when available) samples
  • Genotyping: Analyze key polymorphisms: CYP3A5 rs776746, SULT1E1 rs3775770, SLC7A8 rs7141505
  • Phenotype Assessment: Calculate C/D ratio at specified timepoints
  • Data Analysis: Correlate genetic variants with metabolic phenotypes
  • Validation: The combined analysis of major effect genes (donor and recipient CYP3A5) and minor effect genes (recipient SULT1E1 and donor SLC7A8) shows 73.2% consistency with clinical-FIS classification [1]

The following workflow diagram illustrates the comprehensive protocol for this compound C/D ratio application integrating clinical and genetic approaches:

G cluster_clinical Clinical Phenotyping cluster_genetic Genetic Analysis (Optional) Start Start Patient Assessment Sample Collect Trough Blood Sample (Pre-dose) Start->Sample Measure Measure this compound Concentration (C0) Sample->Measure Dose Record Total Daily Dose (D) Measure->Dose Calculate Calculate C/D Ratio (C0/D) Dose->Calculate Classify Classify Metabolic Phenotype (Fast/Intermediate/Slow) Calculate->Classify Integrate Integrate Clinical and Genetic Data Classify->Integrate DNA Extract DNA from Recipient/Donor Genotype Genotype Key Variants: CYP3A5, SULT1E1, SLC7A8 DNA->Genotype GeneticProfile Establish Genetic Metabolizer Profile Genotype->GeneticProfile GeneticProfile->Integrate RiskStratify Risk Stratification and Clinical Decision Making Integrate->RiskStratify Monitor Implement Personalized Monitoring Plan RiskStratify->Monitor

Factors Influencing C/D Ratio and Clinical Interpretation

Key Determinants of this compound Metabolism

The C/D ratio is influenced by numerous factors that contribute to the high interpatient variability in this compound pharmacokinetics:

Genetic Factors: CYP3A5 is the single most important determinant, with CYP3A5 expressors (1 allele) being fast metabolizers requiring approximately 50% higher doses than nonexpressors (3/*3 genotype) [2] [8]. Additional genetic variants in SULT1E1 and SLC7A8 also contribute to metabolism variability [1].

Formulation Differences: Extended-release formulations show different C/D ratio patterns compared to immediate-release this compound. MeltDose this compound demonstrates significantly higher mean C/D ratios (2.12 ng/mL × 1/mg) compared to immediate-release this compound (1.29 ng/mL × 1/mg), indicating slower metabolism characteristics [7].

Demographic and Clinical Factors:

  • Gender: Females show significantly lower C/D ratios and faster this compound elimination compared to males [9]
  • Corticosteroid dose: Higher steroid doses are associated with increased this compound clearance, particularly in females [9]
  • Concomitant medications: Proton pump inhibitors (particularly pantoprazole) decrease C/D ratio, while calcium channel blockers (especially amlodipine) increase C/D ratio [9]
  • Gastrointestinal factors: Diarrhea increases this compound absorption and trough levels [8]
  • Hepatic function: Affects this compound metabolism, particularly in liver transplant recipients [1]
  • Time post-transplantation: C/D ratios typically increase over time [7]
Clinical Implications of Metabolic Phenotypes

Table 2: Clinical Characteristics and Management Considerations by Metabolic Phenotype

Parameter Fast Metabolizers Slow Metabolizers
C/D Ratio ≤1.0 ng/mL × 1/mg >1.0 ng/mL × 1/mg

| Clinical Risks | Higher acute rejection [5] Poorer renal function [3] [4] Increased serum creatinine [3] Higher chronic vascular lesions [5] | Delayed recovery of liver/renal function [1] Higher infection rates [1] Increased nephrotoxicity risk [3] | | Typical CYP3A5 Status | Expressor (1/1 or 1/3) [2] | Nonexpressor (3/3) [2] | | Management Considerations | Higher dose requirements [2] Closer therapeutic monitoring [5] Consider extended-release formulations [7] | Lower dose requirements [2] Monitor for toxicity [1] Earlier dose reduction when possible |

Limitations and Future Directions

While the C/D ratio provides valuable clinical information, several limitations should be considered. The ratio represents a simplified metric that doesn't capture full pharmacokinetic profiles, and optimal cut-off values may vary between populations and this compound formulations [4] [7]. Additionally, the C/D ratio doesn't account for intrapatient variability in this compound pharmacokinetics, which can be substantial [2] [8].

Future applications of the C/D ratio may include integration with advanced modeling approaches such as population pharmacokinetic modeling, Bayesian forecasting, and machine learning algorithms to further personalize this compound therapy [2]. The development of user-friendly platforms that incorporate C/D ratio calculations with clinical and genetic factors could enhance practical implementation in diverse clinical settings.

For hematopoietic cell transplantation recipients receiving post-transplant cyclophosphamide, recent evidence suggests that lower this compound targets (<8 ng/mL) may minimize toxicity without compromising outcomes, indicating potential context-specific applications of this compound monitoring [6].

Conclusion

The this compound C/D ratio serves as a simple, cost-effective tool for personalizing immunosuppressive therapy in transplant recipients. By classifying patients into metabolic phenotypes, it enables early identification of those at risk for poor outcomes and facilitates targeted interventions. When integrated with genetic information and clinical factors, the C/D ratio provides a comprehensive approach to optimizing this compound therapy, potentially improving long-term transplant outcomes.

References

tacrolimus intra-patient variability reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Tacrolimus IPV Reduction: A Technical Guide

The table below summarizes the core strategies identified in the literature for understanding and reducing this compound IPV.

Strategy Description & Mechanism Key Findings & Implementation
Therapeutic Drug Monitoring (TDM) & Adherence Support Frequent monitoring of trough levels (Cmin) and patient education to improve adherence [1] [2]. Minimizing IPV through frequent monitoring and adherence support enhances graft survival [1]. Non-adherence is a primary contributor to high IPV [2].
Formulation Switching Switching from immediate-release (twice-daily) to prolonged-release (once-daily) this compound formulations [1] [2]. Once-daily formulations aim to enhance adherence, simplify dosing, and reduce variability [1]. Transitioning between formulations can affect IPV [2].
Pharmacogenetic-Guided Dosing Utilizing genetic profiling (e.g., CYP3A5, CYP3A4 genotypes) to determine initial dosing and predict metabolic variability [3] [4] [5]. CYP3A5*1 carriers show higher clearance and may require longer to reach target levels [3]. CYP3A4 polymorphisms (e.g., rs2837159) are linked with calcineurin inhibitor nephrotoxicity [5].
Advanced Analytics & Machine Learning Using statistical models (Elastic Net regression) and machine learning (XGBoost) to predict optimal doses based on clinical data [6]. Machine learning models can optimize dosing during critical early post-transplant periods; Elastic Net regression showed high performance (R² 0.861) in prediction [6].
Management of Drug & Food Interactions Careful management of drug-drug, disease-drug, and food-drug interactions that impact this compound pharmacokinetics [3] [2]. Interactions are a recognized factor contributing to increased Tac-IPV [2]. Factors like administration timing relative to food intake are important [3].

Experimental Protocols for IPV Analysis

For your experiments, here are detailed methodologies for key analytical approaches cited in the research.

Calculating Intrapatient Variability (IPV)

The most common method for calculating IPV is the Coefficient of Variation (CV) [1] [3] [5].

  • Formula: CV (%) = (Standard Deviation / Mean) × 100
  • Data Collection: Use all this compound trough levels from a defined period (e.g., 6-12 months post-transplantation). Exclude obvious outliers (e.g., levels >20 ng/mL) that may represent non-trough samples [1].
  • Thresholds: Studies often use specific CV cut-offs to define "high" IPV, such as ≥25.6% [1] or ≥26.5% [5], which are associated with worse clinical outcomes.
Calculating Time in Therapeutic Range (TTR)

TTR provides a complementary measure of exposure control, typically calculated using the Rosendaal linear interpolation method [1] [5].

  • Method: This method assigns each day a this compound level by linearly interpolating between two consecutive measured trough levels. It then calculates the proportion of days within the evaluation period that the assigned level falls within the target range (e.g., 5-12 ng/mL or 6-10 ng/mL) [1].
  • Threshold: A TTR of <81.1% has been associated with increased graft failure rates [1].
Pharmacogenetic Analysis

Incorporating genetic analysis can explain a portion of inter-individual variability and inform study design.

  • Key Genes: Focus on polymorphisms in genes along the calcineurin pathway, primarily CYP3A5 (affecting metabolism and dosing) and CYP3A4 (associated with nephrotoxicity) [3] [4] [5].
  • Methodology: Use targeted sequencing panels (e.g., an ADME pharmacogene panel) on platforms like Illumina HiSeq to identify relevant single nucleotide polymorphisms (SNPs) [5].

Visualizing the Strategy Workflow

The following diagram, created with Graphviz, outlines the logical workflow for investigating and addressing high this compound IPV, integrating the strategies and methods described above.

ipv_workflow cluster_factors Contributing Factors cluster_strategies Intervention Strategies start Identify High this compound IPV calc Calculate IPV (Coefficient of Variation) start->calc factor_analysis Root Cause Analysis calc->factor_analysis strategy Implement Reduction Strategies factor_analysis->strategy factor1 Patient Non-Adherence factor_analysis->factor1 factor2 Drug/Food Interactions factor_analysis->factor2 factor3 Pharmacogenetics (CYP3A5/CYP3A4) factor_analysis->factor3 factor4 Formulation Issues factor_analysis->factor4 monitor Monitor Outcomes strategy->monitor strat1 Adherence Support & Frequent TDM strategy->strat1 strat2 Manage Interactions & Consider Formulation Switch strategy->strat2 strat3 Pharmacogenetic- Guided Dosing strategy->strat3 strat4 Advanced Analytics & Machine Learning Dosing strategy->strat4 end Improved Graft Survival monitor->end

High IPV Investigation and Reduction Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most robust calculation method for this compound IPV? The Coefficient of Variation (CV) is the most widely used and accepted metric [1] [2] [5]. While some studies in liver transplantation have used the Standard Deviation (SD), also called the Medication Level Variability Index (MLVI), CV is generally preferred because it is normalized to the mean concentration, allowing for better comparison between patients with different average trough levels [3].

Q2: When is the most critical time period to measure IPV after transplantation? The period from 6 to 12 months post-transplantation is most frequently used to calculate IPV in stable patients and has strong predictive value for long-term outcomes [1] [5]. However, high IPV can also be problematic in the early post-operative phase, where factors other than adherence (e.g., changing drug absorption) play a larger role [3] [6].

Q3: How do TTR and TATR/TBTR provide additional insight beyond IPV? While IPV measures fluctuation, Time in Therapeutic Range (TTR) and its components—Time Above (TATR) and Time Below (TBTR) the range—directly quantify exposure. A patient can have high IPV but still have an acceptable TTR. Research shows that the combination of high IPV and high TATR is strongly associated with calcineurin inhibitor nephrotoxicity, while high IPV with high TBTR likely indicates a greater risk of rejection [5].

References

tacrolimus stability challenges photodegradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Tacrolimus Stability: Core Challenges & Quantitative Data

The table below summarizes the key physicochemical challenges of this compound that are critical to consider during experimental design and formulation development.

Challenge Key Characteristics & Quantitative Findings Preventive Measures & Formulation Strategies

| Photostability | • Degrades under artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W/m²) in 16h (solid) / 2h (solution) [1]. • Primary degradation product: 8-epithis compound [1]. • Amorphous form is significantly less stable than crystalline form [1]. | • Use light-protected containers (e.g., amber glass) for all solutions and solid forms [1]. • Conduct all sample preparation and handling under low-actinic or yellow light conditions. | | Thermal Stability | • Degrades at elevated temperatures (e.g., 50-60°C), especially with high relative humidity (e.g., 75% RH) [1]. • Degradation products include this compound regioisomer, 8-epithis compound, and this compound-diene [1]. | • For long-term storage, keep solid drug substance and formulations at 2-8°C [2]. • Avoid exposure to high temperatures during processing (e.g., lyophilization, spray drying). | | Aqueous Solubility | • Low aqueous solubility (4–12 μg/mL) [1]. • High molecular weight (804 g/mol) and log P of 2.7, classifying it as BCS Class II [1]. | • Employ solubilizing agents like Kolliphor EL [2] or novel delivery systems (nanocarriers, polymers) to enhance solubility and stability [1]. |

Experimental Protocols for Stability Assessment

Here are detailed methodologies for conducting key stability tests on this compound, based on published studies.

Protocol 1: Photostability Testing

This protocol is adapted from the study by Peterka et al. to evaluate the photostability of this compound in both solid state and solution [1].

  • Objective: To force and quantify the photodegradation of this compound.
  • Materials:
    • This compound standard
    • Methanol, Acetonitrile (HPLC grade)
    • UHPLC system with PDA or UV detector
    • Photostability chamber (e.g., SUNTEST XLS+ or equivalent)
    • Fluorescent lamps (cool white, ~2000 lux)
    • Aluminum foil
  • Procedure:
    • Sample Preparation:
      • Solid State: Dissolve crystalline this compound in methanol. Remove the solvent under reduced pressure at 80°C to obtain an amorphous solid [1].
      • Solution: Prepare a this compound solution in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
    • Stress Conditions:
      • Artificial Sunlight: Expose samples to a SUNTEST XLS+ or equivalent (300–800 nm, 250 W/m²) for 16 hours (solid) and 2 hours (solution) [1].
      • Artificial Light: Expose samples to a fluorescent lamp (2000 lux) for 22 hours [1].
      • Control: Wrap identical samples in aluminum foil and store under the same conditions for the same duration.
    • Analysis:
      • Dissolve stressed and control samples in acetonitrile:water (70:30) for UHPLC analysis [1].
      • Use a stability-indicating UHPLC method to quantify this compound and its degradation products, primarily 8-epithis compound [1].
Protocol 2: Long-Term Stability Study for Ophthalmic Solutions

This protocol is based on the study evaluating a novel this compound ophthalmic solution and can be adapted for other liquid formulations [2].

  • Objective: To assess the physicochemical stability of a this compound formulation over time under different storage temperatures.
  • Materials:
    • This compound monohydrate powder
    • Excipients (e.g., Kolliphor EL, absolute ethanol, buffer salts, sodium hyaluronate) [2]
    • Multidose eyedroppers (low-density polyethylene with sterility-preserving nozzle)
    • Stability chambers set at 5°C, 25°C/60% RH, and 35°C/60% RH
    • HPLC system, pH meter, osmometer, turbidimeter
  • Procedure:
    • Formulation:
      • Dissolve this compound powder in absolute ethanol under gentle agitation.
      • Add solubilizer (Kolliphor EL) and mix under vigorous mechanical agitation.
      • Add a buffered solution (e.g., hydrogenophosphate–hyaluronate buffer) to the required volume and mix.
      • Filter the final solution through a 0.22 µm membrane and aseptically fill into sterile multidose eyedroppers [2].
    • Storage and Sampling: * Store the eyedroppers vertically in the dark at 5°C, 25°C, and 35°C. * Sample at initial (Day 0) and at pre-defined time points (e.g., 1, 2, 3, 6, and 9 months) [2].
    • Analysis Parameters:
      • This compound quantification using a stability-indicating HPLC method.
      • Degradation products: Monitor for known impurities and any new peaks.
      • Physical tests: Visual inspection, chromaticity, turbidity, pH, and osmolality [2].

Workflow & Degradation Pathway

The following diagrams illustrate the logical workflow for a stability study and the specific pathway of this compound photodegradation.

photodegradation LightEnergy Light Exposure (UV/Visible) This compound This compound LightEnergy->this compound Isomerization Molecular Rearrangement This compound->Isomerization DegradationProduct Primary Degradation Product 8-Epithis compound Isomerization->DegradationProduct

stability_workflow Start Start Stability Assessment SamplePrep Sample Preparation (Solid & Solution) Start->SamplePrep StressTest Apply Stress Conditions SamplePrep->StressTest Analysis Analytical Analysis (UHPLC/HPLC) StressTest->Analysis Result Interpret Results & Define Storage Conditions Analysis->Result

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for this compound stability during routine lab work? The most critical parameter is protection from light. This compound degrades rapidly upon exposure, even to artificial lab lighting. Immediate transfer to amber vials and performing procedures under low-actinic light is essential to prevent the formation of 8-epithis compound and other photodegradants [1].

Q2: What is the recommended long-term storage condition for a this compound solution? For a 9-month shelf life, storage at 5°C (refrigeration) is required. Research shows that this compound ophthalmic solutions remain physicochemically stable for up to nine months at 5°C, while signs of chemical instability appear at 25°C and 35°C [2].

Q3: Are there any special considerations for the excipients used with this compound? Yes. This compound is prone to drug-excipient incompatibility. A careful selection of excipients is required during pre-formulation studies. Using incompatible excipients can lead to physical changes (e.g., altered dissolution) or chemical degradation, impacting the safety, efficacy, and shelf-life of the final product [1].

References

Tacrolimus Drug-Excipient Incompatibility: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently asked questions about common excipient compatibility issues with Tacrolimus.

  • What is the main concern with using magnesium stearate in this compound formulations? The primary concern is incompatibility, which can accelerate this compound degradation. Studies using Design Expert software and FT-IR analysis have shown that formulations with magnesium stearate exhibit distinct spectral patterns compared to pure this compound, indicating a potential physicochemical interaction. Elevated relative humidity significantly accelerates this degradation [1].

  • Are there other common excipients known to affect this compound stability? Yes, compatibility depends on storage conditions. Under accelerated stability studies (elevated temperature and humidity), excipients like sodium croscarmellose and lactose monohydrate have been shown to reduce the concentration of remaining this compound. However, hydroxypropyl methylcellulose (HPMC) appears to be more compatible and follows a different (quadratic) degradation pattern, making it a potentially safer choice [1].

  • What is the role of relative humidity in this compound degradation? Relative humidity (RH) is a critical factor. Research has consistently found that increasing RH significantly accelerates the degradation of this compound in blends with most excipients. Therefore, controlling moisture exposure during manufacturing and storage is essential for formulation stability [1].

  • How can I quickly screen excipient compatibility for a new this compound formulation? Beyond traditional long-term stability studies, you can use isothermal microcalorimetry (e.g., Thermal Activity Monitoring - TAM). This method measures the heat flow from drug-excipient interactions and can identify incompatibilities in as little as 10 days, allowing for a rapid pre-screening of excipients [2].

Experimental Data on Excipient Compatibility

The table below summarizes quantitative findings from a Design Expert analysis on this compound compatibility, which can guide your excipient selection and risk assessment [1].

Table 1: Summary of this compound-Excipient Compatibility Under Stress Conditions

Excipient Degradation Model Impact of High RH Impact of High Temperature Key Finding & Recommendation
Magnesium Stearate Linear Significantly accelerates degradation Further reduces drug concentration Incompatible. Shown by distinct FT-IR patterns. Use with extreme caution or avoid [1].
Lactose Monohydrate Linear Significantly accelerates degradation Further reduces drug concentration Conditionally Compatible. Stable under controlled, low-humidity conditions [1].
Sodium Croscarmellose Linear Significantly accelerates degradation Further reduces drug concentration Conditionally Compatible. Similar to lactose; monitor stability closely [1].
HPMC Quadratic Significantly accelerates degradation Further reduces drug concentration More Compatible. Exhibits a different, potentially more favorable degradation behavior [1].

Detailed Experimental Protocol for Drug-Excipient Compatibility

For researchers looking to replicate or design their own compatibility studies, the following workflow outlines a methodology based on the literature.

Start Start Compatibility Study A Define Variables and Design Start->A B Prepare Binary Mixtures A->B A1 • Factors: Temperature, RH, Drug-Excipient Ratio • Software: Design-Expert A->A1 C Apply Stress Conditions B->C B1 • Blend this compound with excipient • Use predetermined ratios B->B1 D Analyze Samples C->D C1 • Store samples in controlled chambers • Vary temperature and RH • Typical duration: Weeks C->C1 E Data and Model Analysis D->E D1 • Primary: HPLC for drug content • Secondary: DSC and FT-IR for interactions D->D1 End Report and Decide E->End E1 • Fit data to linear/quadratic models • Identify critical factors driving degradation E->E1

Workflow Overview:

  • Define Variables and Design: The experiment should be structured using a statistical design of experiments (DoE). Critical variables to include are temperature, relative humidity (RH), and drug-to-excipient ratio. Software like Design-Expert can generate a minimal number of experimental runs (e.g., 14 runs) to efficiently study these factors [1].
  • Prepare Binary Mixtures: this compound should be blended with each excipient under evaluation at the predefined ratios from the experimental design [1].
  • Apply Stress Conditions: The sample blends are placed in controlled stability chambers that can maintain specific temperature and humidity levels to simulate and accelerate degradation [1].
  • Analyze Samples: After incubation, the primary analysis is quantifying the remaining this compound content using HPLC. For samples showing significant degradation, further investigation using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FT-IR) spectroscopy can help identify any physicochemical interactions [1].
  • Data and Model Analysis: The data is fitted to mathematical models (e.g., linear or quadratic). The analysis will reveal which factors (temperature, humidity, ratio) most significantly impact this compound stability with each excipient [1].

Alternative Methods & Advanced Approaches

  • Accelerated Testing with Isothermal Microcalorimetry: This technique measures heat flow from chemical reactions or physical changes. It can detect incompatibilities by comparing the expected heat flow of a non-interacting mixture with the actual measured heat flow. An interaction energy above zero suggests an incompatibility, allowing for the ranking of excipients within 10 days [2].
  • Leveraging AI for Formulation Design: Artificial Intelligence (AI) and Machine Learning (ML) are transforming formulation development. These tools can predict drug properties, optimize excipient combinations, and perform virtual screening (in silico DoE). This data-driven approach helps reduce the number of physical experiments needed by identifying the most promising formulations upfront [3].

References

CYP3A5 Genotyping & Tacrolimus Dosing: A Researcher's FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core mechanism by which CYP3A5 genotype affects tacrolimus pharmacokinetics? The CYP3A5 enzyme is a primary metabolizer of this compound. A key single nucleotide variant (SNV), CYP3A5*3 (rs776746), dictates enzyme expression [1] [2].

Individuals are categorized as:

  • CYP3A5 Expressers (carrying at least one 1 allele: *1/1 or 1/3): Produce functional CYP3A5 protein, leading to faster this compound metabolism and clearance.
  • CYP3A5 Non-Expressers (homozygous for the 3 allele: *3/3): Produce a truncated, non-functional protein, resulting in significantly slower this compound metabolism [3] [1] [2].

This genetic difference directly impacts the required dosing. The following diagram illustrates the clinical decision-making pathway based on genotyping results.

G Start Patient CYP3A5 Genotype ClinicalDecision This compound Dosing Decision Start->ClinicalDecision Expresser Expresser (*1/*1 or *1/*3) ClinicalDecision->Expresser NonExpresser Non-Expresser (*3/*3) ClinicalDecision->NonExpresser Outcome1 Higher initial dose required to achieve target C0 Expresser->Outcome1 Risk1 Risk: Sub-therapeutic exposure and acute rejection Expresser->Risk1 Outcome2 Standard initial dose sufficient NonExpresser->Outcome2 Risk2 Risk: Supra-therapeutic exposure and drug toxicity NonExpresser->Risk2

Q2: What are the established experimental protocols for CYP3A5 genotyping? Several validated molecular biology methods are used for CYP3A5*3 (rs776746) genotyping. The table below summarizes three common protocols.

Method Key Steps Genotype Determination Source/Reference

| TaqMan Allelic Discrimination Assay | 1. DNA extraction from whole blood [4]. 2. Real-time PCR using TaqMan probe assay for CYP3A53 (e.g., C__26201809_30) [4]. 3. End-point analysis on real-time PCR system. | Allelic discrimination based on fluorescence. | [4] | | PCR-Restriction Fragment Length Polymorphism (RFLP) | 1. DNA extraction (e.g., ReliaPrep gDNA kit) [2]. 2. PCR amplification of target region. 3. Digest PCR product with SspI restriction enzyme [2]. 4. Analyze fragment patterns via agarose gel electrophoresis. | \1/*1: 148 bp, 125 bp *1/*3: 168 bp, 148 bp, 125 bp *3/*3: 168 bp, 125 bp | [2] | | Allele-Specific PCR with Melting Point Analysis (ASPCR-MPA) | 1. DNA extraction from peripheral blood. 2. Allele-specific PCR amplification. 3. Analyze products via melting curve analysis. | Differentiate alleles based on melting temperature (Tm). | [5] |

Q3: What are the quantitative pharmacokinetic differences between CYP3A5 expressers and non-expressers? The functional impact of the genotype is clearly reflected in pharmacokinetic parameters, most notably the This compound trough concentration/dose ratio (C0/D). Non-expressers have a significantly higher C0/D, meaning they achieve a higher blood concentration per mg of drug administered per kg of body weight [4] [3] [6].

Pharmacokinetic Parameter CYP3A5 Expressers CYP3A5 Non-Expressers P-value Study Context
C0/D Ratio (ng/mL)/(mg/kg) Lower Higher < 0.05 Kidney transplant, early post-op [6]
Dose Requirement Higher Lower < 0.001 Various transplant settings [5] [2]
Trough Level (C0) Lower for a given dose Higher for a given dose < 0.05 Kidney transplant, late phase [3]
Area Under Curve (AUC0-12h) Lower Higher 0.003 Tunisian kidney transplant cohort [3]

Q4: My genotyping results don't fully explain the pharmacokinetic variability observed. What other factors should I investigate? While CYP3A5 is a major determinant, this compound pharmacokinetics are multifactorial. Your troubleshooting should include these areas:

  • Other Genetic Variants: Investigate polymorphisms in other genes.
    • CYP3A4*22: A no-function allele that can further reduce metabolism, primarily in populations of European ancestry [1] [6].
    • ABCB1 (P-glycoprotein): Variants in this drug efflux transporter (e.g., rs1045642, rs2032582) can affect this compound absorption and distribution [6] [7].
    • ABCC2 and POR*28: These have also been identified as potential contributors to early this compound PK variability [6].
  • Clinical and Demographic Factors:
    • Hematocrit and Albumin: Red blood cell count and albumin levels are significant clinical covariates, as this compound is highly bound to erythrocytes and plasma proteins [6].
    • Concomitant Medications: Drugs that inhibit CYP3A (e.g., ketoconazole, calcium channel blockers like diltiazem) or induce it (e.g., rifampin, St. John's Wort) cause significant drug-drug interactions [8].
    • Post-Transplant Time Period: The influence of genetics is often most pronounced in the stable phase post-transplantation. In the immediate post-op period, clinical factors like liver function and drug interactions may dominate [3].

Q5: What is the clinical evidence for implementing CYP3A5 genotype-guided dosing? Clinical studies demonstrate that pre-emptive genotyping improves the initial dosing accuracy. A study in living donor kidney transplant recipients found that a genotype-adapted group (0.2, 0.15, and 0.1 mg/kg/day for *1/*1, *1/*3, and *3/*3, respectively) had significantly more subjects within the target C0 range on post-operative day 4 (53.6% vs. 24.3%) and reached the target range faster (4 days vs. 25 days) compared to a body weight-based dosing group [5]. This highlights genotyping's value in achieving therapeutic levels more rapidly and reducing the number of early dose adjustments.

Key Considerations for Your Research

  • Population Diversity is Crucial: The frequency of the CYP3A5*3 allele varies greatly across ethnicities. It is highest (around 90%) in Europeans, lower in Asians (67-75%), and lowest in African populations (24-32%) [1]. This means the proportion of expressers is much higher in African ancestry populations, making genotyping particularly relevant there.
  • Donor Genotype in Liver Transplantation: For liver transplant research, remember that the donor liver genotype is a critical, and sometimes dominant, factor in this compound metabolism, as the graft is the primary site of drug metabolism [7].
  • Standardization of Testing: The Association for Molecular Pathology (AMP) recommends including CYP3A5*3, *6, and *7 alleles in clinical genotyping panels to ensure accurate phenotype assignment across diverse populations, as *6 and *7 are important no-function alleles primarily found in individuals of African ancestry [1].

References

tacrolimus food interactions administration timing

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Food & Administration Timing

The following table consolidates key findings on how food intake affects the bioavailability of orally administered tacrolimus.

Factor Effect on this compound Pharmacokinetics Clinical Significance & Recommendations

| Fasting vs. Fed State | Cmax: ~77% lower after high-fat meal; ~65% lower after low-fat meal vs. fasting. [1] AUC: ~33% lower after high-fat meal; ~26% lower after low-fat meal vs. fasting. [1] Tmax: Significantly delayed with food (from 1.37h to 3.20h-6.47h). [1] [2] | Food reduces bioavailability and rate of absorption. For consistent exposure, administer immediate-release (IR) formulations consistently with respect to food (either always with or always without). [3] [4] [5] | | Meal Fat Content | A high-fat meal delays Tmax more significantly than a low-fat meal (6.47h vs. 3.20h). [1] [2] No significant difference in Cmax or AUC between low- and high-fat meals. [2] | The composition of food affects the rate but not the overall extent of absorption once the fasting state is altered. | | Formulation Differences | Extended-Release (ER): Must be taken on an empty stomach, at least 1 hour before or 2 hours after a meal, to ensure proper release profile. [3] Immediate-Release (IR): Can be taken with or without food, but must be consistent. [4] | Different formulations have distinct administration requirements. They are not interchangeable. [4] |

Experimental Protocol: Assessing Food Effects

To systematically evaluate the effect of food on this compound bioavailability, you can adapt the following clinical study design.

1. Experimental Design & Dosing

  • Design: A single-dose, randomized, three-period, crossover study. [1]
  • Subjects: Healthy volunteers or stable transplant patients.
  • Interventions: Administer a single oral dose of this compound (e.g., 5 mg) under three conditions:
    • After an overnight fast (at least 10 hours).
    • Immediately after a standardized high-fat meal.
    • Immediately after a standardized low-fat meal.
  • Washout Period: A sufficient washout period (e.g., 1-2 weeks) must separate each treatment period to avoid carryover effects.

2. Blood Sampling & Bioanalysis

  • PK Sampling: Collect serial blood samples over at least 96-120 hours post-dose. A typical schedule includes pre-dose (0h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours. [1] [6]
  • Bioanalysis: Use a validated method (e.g., LC-MS/MS or a chemiluminescent microparticle immunoassay) to measure whole-blood this compound concentrations. [7] [6]

3. Data & Statistical Analysis

  • PK Parameters: Calculate primary parameters for each subject and condition:
    • Cmax: Maximum observed concentration.
    • Tmax: Time to reach Cmax.
    • AUC0-inf: Area under the concentration-time curve from zero to infinity.
    • Half-life (t1/2): Terminal elimination half-life. [1]
  • Statistical Comparison: Use analysis of variance (ANOVA) to test for statistically significant differences (p < 0.05) in Cmax and AUC between the fasting and fed treatments. [1]

Mechanistic Pathways of Food-Drug Interactions

The primary mechanism behind this compound's food interactions involves pre-systemic metabolism and transport. The diagram below illustrates this pathway and how common foods interfere.

G cluster_gut Intestinal Lumen cluster_sys Systemic Circulation Oralthis compound Oral this compound AbsorbedTac Oralthis compound->AbsorbedTac Absorption FoodInhibitors Food Components (Grapefruit, Pomelo, etc.) Pgp P-glycoprotein (P-gp) Efflux Transporter FoodInhibitors->Pgp Inhibits CYP3A4_Gut CYP3A4 Gut Wall Enzyme FoodInhibitors->CYP3A4_Gut Inhibits CYP3A4_Liver CYP3A4 Liver Enzyme FoodInhibitors->CYP3A4_Liver Inhibits BloodConcentration This compound Blood Concentration BloodConcentration->CYP3A4_Liver Metabolized AbsorbedTac->Pgp Substrate AbsorbedTac->CYP3A4_Gut Metabolized AbsorbedTac->BloodConcentration Bioavailable Drug

Diagram: Mechanism of Food-Tacrolimus Interactions. Food components like those in grapefruit inhibit CYP3A4 and P-glycoprotein in the intestine and liver, reducing pre-systemic metabolism and increasing drug bioavailability. [2]

Key Food & Herb Interactions to Consider in Study Design

Beyond meal timing, specific foods and herbs can significantly alter this compound levels via CYP3A4/P-gp inhibition or induction.

  • Grapefruit & Similar Citrus: Avoid completely. Grapefruit, pomelo, and seville oranges contain furanocoumarins that potently inhibit intestinal CYP3A4, leading to a marked increase in this compound bioavailability and risk of toxicity. [3] [2] [8]
  • Herbal Supplements: Use with extreme caution and monitor levels.
    • Strong Inducer: St. John's Wort induces CYP3A4, significantly reducing this compound levels and increasing rejection risk. [2]
    • Potential Inhibitors: Ginger, Turmeric, and Schisandra sphenanthera extract have shown in studies to increase this compound concentrations, though human data is sometimes conflicting. [2] [9] Doses used in testing are often high.
  • Alcohol: Concomitant use with alcohol is not recommended, as it may increase the risk of dangerous side effects. [3] [8]

References

Tacrolimus Therapeutic Range After Liver Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

Post-Transplant Period Target Trough Level (ng/mL) Key Considerations & Evidence
Early Post-Transplant (< 1 month) 8-10 ng/mL [1] Common initial target range; high variability necessitates frequent TDM [2] [3].
1 to 3 Months 4-8 ng/mL [4] [5] Step-down approach to reduce toxicity while maintaining efficacy.
>3 to 12 Months 4-6 ng/mL [4] Long-term maintenance level.
>12 Months 3-5 ng/mL [4] Lowest maintenance level for stable patients.

| Long-Term CKD Risk Reduction | ≤4.5 ng/mL (Year 1) ≤4.0 ng/mL (After Year 1) | For patients with normal pre-transplant kidney function to reduce chronic kidney disease (CKD) risk [6]. |

Methodologies for Dose Individualization

For researchers, the following advanced methodologies are being developed to move beyond standard TDM for more precise dose individualization.

Phenotypic Personalized Medicine (PPM)

This dynamically customized, outcome-guided method uses a quantitative transfer function to determine the next day's dose based on the patient's previous doses and trough levels.

  • Protocol Outline: The core of the PPM approach is the Phenotypic Response Surface (PRS) function [1]: TTL(t+1) = x₀(t) + x₁(t)c(t) + y₁₁(t)c(t)²
  • Variables:
    • TTL(t+1): The desired tacrolimus trough level on day (t+1).
    • c(t): The this compound dose administered on day (t).
    • x₀(t), x₁(t), y₁₁(t): Patient-specific coefficients representing their phenotypic response to the drug, personalized from their prior dosing and level history.
  • Application: This model requires a three-day calibration period to determine the patient's coefficients before it can predict the fourth day's dose. A 2025 randomized clinical trial demonstrated that this method significantly reduced large deviations from the target range compared to standard care [1].
Population Pharmacokinetic (PopPK) Modeling

PopPK uses a nonlinear mixed-effects modeling approach to identify factors that influence PK variability and optimize dosing regimens.

  • Protocol Outline:
    • Structural Model: A one-compartment model with first-order absorption and linear elimination is often used as the base model for this compound in liver transplant recipients [7].
    • Covariate Analysis: Demographic and clinical data are tested as potential covariates. A stepwise method (forward inclusion at p<0.05 and backward elimination at p<0.01) is used to build the final model.
    • Model Evaluation: The final model is validated using goodness-of-fit plots and a bootstrap method (e.g., 1000 repetitions) to assess stability and predictive performance [7].
  • Key Covariates: Research has identified body weight and direct bilirubin as significant covariates, while the presence of pre-operative liver cancer showed only a minimal impact on this compound exposure [7].
Pharmacogenetic Classification (Clinical-FIS/Gene-EIP)

This approach classifies patients based on their this compound metabolism rate to predict initial dosing needs.

  • Protocol Outline:
    • Calculate Concentration/Dose Ratio (CDR): Retrospectively calculate the CDR (ng/mL)/(mg/kg) from early post-transplant TDM data [8].
    • Clinical Classification: Classify patients into:
      • Fast Eliminators (FE)
      • Intermediate Eliminators (IE)
      • Slow Eliminators (SE)
    • Genetic Analysis: Move from a clinical to a predictive classification using genotyping. Beyond the standard recipient CYP3A5 genotype, the novel genetic-EIP classification incorporates:
      • Major effect factors: Donor and recipient CYP3A5 rs776746 [8].
      • Minor effect factors: Recipient SULT1E1 rs3775770 and donor SLC7A8 rs7141505 [8].
  • Application: This system aims to prospectively identify a patient's metabolizer status for more accurate initial dosing, potentially overcoming the limitations of guidelines based solely on recipient genetics [8].

Troubleshooting Common Scenarios

  • Scenario: High Trough Level with Toxicity Signs in a Stable Patient

    • Action: Consider a dose reduction. For long-term patients, ensure trough levels are appropriately stepped down to the 4-6 ng/mL or 3-5 ng/mL range to minimize nephrotoxicity and other adverse effects [4].
  • Scenario: High Intra-patient Variability (IPV)

    • Action: High IPV is a risk factor for poor long-term outcomes, including CKD [6]. Investigate and address causes such as drug-drug interactions, diarrhea (which can drastically increase absorption), or non-adherence [2]. Switching to a once-daily extended-release formulation may help reduce IPV [3].
  • Scenario: Patient with Severe Hepatic Impairment (Child-Pugh ≥10)

    • Action: Requires lower doses and especially close monitoring of blood concentrations due to reduced clearance and a prolonged half-life [9] [5]. This is critical in the early post-transplant period when liver function is recovering.

Experimental Workflow for Dose Individualization

The following diagram illustrates the decision-making workflow for selecting and applying these advanced methodologies.

Start Start: Need for this compound Dose Individualization Method1 Phenotypic Personalized Medicine (PPM) Start->Method1 Method2 Population PK (PopPK) Modeling Start->Method2 Method3 Pharmacogenetic Classification Start->Method3 UseCase1 Use Case: Dynamic, real-time dosing adjustment Method1->UseCase1 UseCase2 Use Case: Identifying covariates and optimizing regimen Method2->UseCase2 UseCase3 Use Case: Predicting initial dose based on genotype Method3->UseCase3 Data1 Required Data: Prior dosing history (3 days), Trough levels UseCase1->Data1 Data2 Required Data: Sparse PK samples, Patient covariates UseCase2->Data2 Data3 Required Data: Donor/recipient DNA (CYP3A5, SULT1E1, SLC7A8) UseCase3->Data3

> Disclaimer: This guide consolidates information from scientific literature for research purposes. Specific clinical decisions for patient care must be made by qualified healthcare professionals.

References

Technical Support Center: Tacrolimus Time-Dependent Variation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tacrolimus Variability

This compound remains the backbone immunosuppressant in solid organ transplantation despite its narrow therapeutic window and significant pharmacokinetic variability. Understanding time-dependent variation in this compound exposure is critical for both clinical management and research applications. This variability manifests in multiple dimensions: circadian fluctuations between morning and evening dosing, intra-patient variability (IPV) across time, and time-dependent changes in pharmacokinetics during the post-transplant period. For researchers investigating these phenomena, this technical support center provides comprehensive troubleshooting guides, experimental protocols, and analytical frameworks to address common challenges in study design and data interpretation.

The clinical significance of this compound variability is substantial, with numerous studies demonstrating that high IPV is associated with poor long-term outcomes after transplantation, including late acute rejections, development of de novo donor-specific antibodies, deterioration of renal function, and ultimately graft loss. The biological mechanisms underlying these associations are believed to involve periods of under-immunosuppression when concentrations fall below target ranges, potentially leading to alloreactivity, and periods of over-immunosuppression when concentrations exceed targets, potentially causing drug-related nephrotoxicity. For researchers, accurately measuring, analyzing, and interpreting this variability is essential for both basic science investigations and clinical translation.

Circadian Pharmacokinetics & Time-Dependent Variability

Quantitative Analysis of Circadian Variation

Circadian rhythms significantly influence this compound pharmacokinetics due to time-dependent changes in gastric pH, gastric emptying time, gastrointestinal transit time, cytochrome P450 (CYP) activity, and P-glycoprotein efflux pump function. These physiological variations result in clinically relevant differences between morning and night dosing that researchers must account for in study design.

Table 1: Circadian Pharmacokinetic Parameters of Twice-Daily this compound Formulations

Pharmacokinetic Parameter Morning Dose (AUC₀–₁₂h) Evening Dose (AUC₁₂–₂₄h) Statistical Significance Study Reference
Whole Blood AUC (ng·h/mL) Higher Lower p < 0.001 [1]
Intracellular AUC (ng·h/mL) Higher Lower p < 0.001 [1]
Cₘₐₓ (ng/mL) 34.1 ± 12.6 24.4 ± 9.8 p < 0.001 [2]
Tₘₐₓ (hours) 1.6 ± 0.8 2.7 ± 2.0 p = 0.05 [2]
Dose-Normalized AUC (ng·h/mL/mg) 31.4 ± 22.2 (D7) 50.1 ± 33 (M6) p = 0.005 (time-effect) [2]
Correlation (r²) between morning & evening AUC 0.90 p < 0.001 [2]

Research findings demonstrate that the night dose administration of this compound results in significantly lower exposure compared to the morning dose, with reductions in both whole blood and intracellular this compound concentrations. Interestingly, this pronounced pharmacokinetic difference does not appear to translate directly to pharmacodynamic effects, as studies have found no significant difference in calcineurin inhibition between morning and night doses. This dissociation between pharmacokinetics and pharmacodynamics highlights the complexity of this compound time-dependent variation and underscores the importance of measuring both parameters in research settings.

Time-Dependent Variability Metrics and Clinical Correlations

Beyond circadian variations, this compound exhibits substantial time-dependent variability throughout the post-transplant period. Researchers have developed several metrics to quantify this variability and assess its clinical impact:

  • Intra-patient Variability (IPV): Typically calculated as the coefficient of variation (CV) of this compound trough concentrations over time. IPV values are usually determined from measurements taken between month 1 and month 12 post-transplantation, excluding the first month due to extreme pharmacokinetic instability during the immediate post-operative period.

  • This compound Variability Score (TVS): A newer metric that counts the number of clinically significant changes in this compound pre-dose concentrations (defined as changes >2 ng/mL) divided by the total number of measurements. TVS outperforms conventional IPV in predicting clinical outcomes such as graft failure, with a threshold of >0.30 indicating high variability associated with poor long-term outcomes.

  • Time Below Target: An emerging concept that may potentially correlate even better with clinical outcomes than variability metrics alone, as it directly quantifies periods of potential under-immunosuppression.

Table 2: Variability Metrics and Their Association with Clinical Outcomes in Kidney Transplantation

Variability Metric Calculation Method Threshold for High Risk Associated Clinical Outcomes Strengths
IPV (CV) Standard deviation divided by mean this compound concentration Varies by study Late acute rejection, graft loss, dnDSA development, chronic histologic lesions Well-established, widely used
TVS Number of changes >2 ng/mL divided by total measurements >0.30 Graft failure (better predictor than IPV) Less affected by outliers, focused on clinically relevant changes
TacSD Standard deviation of this compound levels Hazard ratio increases with higher values (1.27 per 1-unit increase) Composite endpoint of rejection, transplant glomerulopathy, or graft loss Simple calculation, continuous variable

The association between high variability and poor outcomes appears particularly strong when caused by medication non-adherence. Research by Taber et al. found that high IPV was especially detrimental when associated with non-adherence patterns, highlighting the importance of considering the underlying causes of variability in both research and clinical contexts.

Experimental Protocols

Comprehensive Pharmacokinetic Study Protocol

Objective: To characterize circadian and time-dependent variations in this compound pharmacokinetics in whole blood and intracellular compartments while assessing pharmacodynamic effects through calcineurin activity inhibition.

Materials and Reagents:

  • Twice-daily this compound formulation (Prograf or Adoport)
  • EDTA blood collection tubes
  • Ficoll density gradient medium for PBMC isolation
  • Hypotonic lysis buffer
  • UHPLC-MS/MS system with validated this compound quantification method
  • Calcineurin activity assay reagents (including RII phosphorylated peptide)

Subject Selection Criteria:

  • Adult kidney transplant recipients ≥6 months post-transplant
  • Stable this compound trough concentrations (5-10 ng/mL) for ≥2 weeks
  • Exclusion: Severe gastrointestinal disorders, active infections, concomitant drugs interacting with CYP3A enzymes

Sample Collection Timeline:

  • Morning dose period: Pre-dose (0h), 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose
  • Evening dose period: 12 (pre-dose), 12.5, 13, 13.5, 14, 15, 20, and 24 hours post-dose
  • Note: Standardized meal timing (breakfast: 9:30 AM, lunch: 2:00 PM, snack: 5:00 PM, dinner: 9:00 PM) with doses administered 1 hour before and 2 hours after meals

Analytical Methods:

  • Whole Blood this compound: Direct measurement using validated UHPLC-MS/MS method (LOQ: 0.65 ng/mL)
  • Intracellular this compound: PBMC isolation via Ficoll density gradient, lysis with hypotonic buffer, UHPLC-MS/MS analysis (LOQ: 0.126 ng/mL)
  • Calcineurin Activity: PBMC lysate incubation with RII phosphorylated peptide, measurement of dephosphorylated RII using UHPLC-MS/MS

Pharmacokinetic Analysis:

  • Non-compartmental analysis using Phoenix-WinNonlin 64 v8.2
  • Primary parameters: AUC₀–₁₂h, AUC₁₂–₂₄h, Cₘₐₓ, Tₘₐₓ, trough concentrations (C₀, C₁₂, C₂₄)
  • Fluctuation indices: Peak-trough fluctuation (%PTF) and swing fluctuation (%SFI)
  • Oral clearance (CL/F) calculations: Dose/AUC
Pharmacodynamic Monitoring Protocol via Phospho-Specific Flow Cytometry

Objective: To monitor intracellular T-cell signaling pathway activation and inhibition in this compound-treated patients using phospho-specific flow cytometry.

Materials:

  • Fresh whole blood samples
  • Stimulation agents: PMA/ionomycin
  • Fixation and permeabilization buffers
  • Fluorescently labeled antibodies: CD3, CD4, CD8, CD28, p-p38MAPK, p-ERK, p-Akt
  • Isotype controls for phosphoprotein staining
  • Flow cytometer with appropriate laser and filter configurations

Experimental Procedure:

  • Sample Processing:

    • Collect whole blood in anticoagulant-containing tubes
    • Divide into unstimulated and PMA/ionomycin-stimulated aliquots
    • Stimulate samples for 15 minutes at 37°C
    • Immediately fix with formaldehyde to preserve phosphorylation states
  • Staining Protocol:

    • Permeabilize fixed cells with ice-cold methanol
    • Stain with surface markers (CD3, CD4, CD8, CD28) for 30 minutes at 4°C
    • Intracellular staining with phospho-specific antibodies (p-p38MAPK, p-ERK, p-Akt) and corresponding isotype controls
    • Wash and resuspend in flow cytometry buffer
  • Data Acquisition and Analysis:

    • Acquire minimum of 50,000 CD3+ events per sample on flow cytometer
    • Gating strategy: Lymphocytes → single cells → CD3+ → CD4+/CD8+ → CD28+/CD28−
    • Analyze phosphoprotein expression as Mean Fluorescence Intensity (MFI) in each subset
    • Calculate inhibition relative to pre-transplant or pre-dose baseline

Key Applications:

  • Pharmacodynamic comparison between this compound and belatacept-based regimens
  • Identification of patients with inadequate T-cell pathway suppression
  • Correlation of signaling pathway activation with acute rejection episodes

Signaling Pathways & Experimental Workflows

This compound Mechanism of Action in T-Cell Signaling Pathways

This compound exerts its immunosuppressive effects through complex interactions with intracellular signaling pathways in T-cells. Understanding these mechanisms is essential for interpreting pharmacodynamic data and troubleshooting experimental challenges.

G TCR TCR Activation + Co-stimulation Ca Calcium Influx TCR->Ca p38 p38MAPK Phosphorylation TCR->p38 Activates ERK ERK1/2 Phosphorylation TCR->ERK Activates Akt Akt Phosphorylation TCR->Akt Activates Calcineurin Calcineurin Activation Ca->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT NFAT_nuc NFAT Nuclear Translocation NFAT->NFAT_nuc IL2 Cytokine Production (IL-2, IFN-γ, TNF-α) NFAT_nuc->IL2 Tcell T-cell Activation & Proliferation IL2->Tcell FKBP12 FKBP12 Complex This compound-FKBP12 Complex FKBP12->Complex Tac This compound Tac->FKBP12 Binds Tac->p38 Inhibits Tac->Akt Inhibits Complex->Calcineurin Inhibits

The diagram above illustrates the key signaling pathways affected by this compound in T-cells. This compound first binds to FKBP12 (FK506 binding protein 12), forming a complex that inhibits calcineurin phosphatase activity. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a critical transcription factor for cytokine gene expression. Additionally, research using phospho-specific flow cytometry has demonstrated that this compound inhibits phosphorylation of p38MAPK and Akt in both CD4+ and CD8+ T-cell subsets after stimulation, while having minimal effect on ERK phosphorylation. These pathways can be practically monitored using phospho-specific flow cytometry to assess the pharmacodynamic effects of this compound in research and clinical settings.

Experimental Workflow for Comprehensive Variability Assessment

G StudyDesign Study Design • Subject Selection • Sampling Timeline • Control Groups SampleCollect Sample Collection • Intensive PK Sampling • Circadian Pairing • Processing Protocol StudyDesign->SampleCollect PKAnalysis PK Analysis • Whole Blood Tac • Intracellular Tac • UHPLC-MS/MS SampleCollect->PKAnalysis PDAnalysis PD Analysis • Calcineurin Activity • Phospho-Flow Cytometry • T-cell Subsets SampleCollect->PDAnalysis Variability Variability Assessment • IPV (CV) Calculation • TVS Determination • Circadian Comparison PKAnalysis->Variability PDAnalysis->Variability Outcomes Outcome Correlation • Clinical Events • Biomarker Changes • Statistical Modeling Variability->Outcomes

This workflow outlines a comprehensive approach for investigating this compound time-dependent variation in research settings. The process begins with careful study design that accounts for subject selection, sampling timeline optimization, and appropriate control groups. Sample collection follows standardized protocols with particular attention to circadian pairing of morning and evening samples. Parallel analytical pathways include detailed pharmacokinetic assessment of both whole blood and intracellular this compound concentrations alongside pharmacodynamic evaluation of signaling pathway inhibition and calcineurin activity. These data streams converge in variability assessment, where multiple metrics (IPV, TVS, circadian differences) are calculated and subsequently correlated with clinical outcomes and biomarker changes.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are the primary causes of high intra-patient variability in this compound concentrations, and how can we distinguish between them in research settings?

High IPV can stem from multiple factors, with medication non-adherence being particularly detrimental to outcomes. To distinguish causes in research settings:

  • Implement medication event monitoring systems (MEMS caps) when possible to objectively measure adherence
  • Assess clinical correlates of non-adherence such as missed clinic appointments
  • Evaluate pharmacogenetic factors (CYP3A5 polymorphism, ABCB1 variants) through genotyping
  • Consider drug-drug interactions by comprehensively documenting concomitant medications
  • Monitor clinical parameters that affect absorption (diarrhea, gastrointestinal motility changes)
  • Use simplified once-daily regimens in sub-studies to assess regimen-related variability

Q2: How should we handle outliers in this compound concentration measurements when calculating variability metrics?

The appropriate handling of outliers depends on your chosen variability metric:

  • For traditional IPV (CV): Outliers significantly impact calculations as IPV is based on standard deviation. Consider robust statistical methods or sensitivity analyses excluding verified measurement errors
  • For This compound Variability Score (TVS): This metric is less affected by outliers as it counts clinically significant changes (>2 ng/mL) rather than magnitude of deviation
  • Best practice: Predefine outlier handling in statistical analysis plans. Document all excluded values with justification. Consider reporting both including and excluding verified measurement errors

Q3: What is the optimal sampling strategy to capture circadian variation without overwhelming subjects with frequent blood draws?

Balancing comprehensive data collection with subject burden requires strategic sampling:

  • Minimum comprehensive protocol: Pre-dose, 1-2, 2-3, and 4-6 hours post-dose for both morning and evening administrations
  • Targeted approach: If limited samples possible, focus on Tₘₐₓ differences (1-2h for morning, 2-4h for evening) and trough concentrations
  • Population PK approach: Sparse sampling across subjects with population modeling
  • Consider logistics: Reduced nighttime sampling (as in Fontova et al. [1]) can maintain data quality while accommodating practical constraints

Q4: Why do we see discordance between this compound blood concentrations and pharmacodynamic effects in some experiments?

Discordance between PK and PD measures can arise from several factors:

  • Intracellular concentrations: Whole blood concentrations may not reflect intracellular drug levels at the site of action; measure intracellular this compound in PBMCs
  • Protein binding: Free fraction rather than total concentration may correlate better with effect
  • Circadian dissociation: As demonstrated in research [1], significant PK differences between morning/evening doses may not translate to PD differences in calcineurin inhibition
  • Downstream pathway activation: T-cells may utilize alternative signaling pathways (especially relevant when comparing this compound to belatacept [3])
  • Time delays: Hysteresis effects between concentration and effect sites

Q5: How can we standardize variability metrics across research studies to enable comparisons?

Standardization requires attention to multiple methodological factors:

  • Timeframe: Specify post-transplant period (e.g., months 1-12, excluding first month)
  • Measurement frequency: Define minimum number of measurements (e.g., ≥3 measurements for variability calculation)
  • Assay standardization: Use consistent analytical methods (preferably UHPLC-MS/MS) across timepoints
  • Calculation methods: Clearly specify whether using CV, TVS, TacSD, or other metrics
  • Reporting: Include mean concentration alongside variability metrics, as outcome associations differ by trough ranges
Technical Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Challenges in this compound Variability Research

Problem Potential Causes Solutions Preventive Measures
High analytical variability Inconsistent sample processing, assay drift, matrix effects Implement batch testing, use quality controls, verify sample integrity Standardize SOPs, use validated methods, maintain calibration
Inconsistent pharmacodynamic results Variable PBMC viability, stimulation conditions, staining protocols Standardize time to processing, optimize stimulation concentration, include controls Aliquot stimulation reagents, use fresh samples, validate antibody panels
Missing circadian patterns Insufficient sampling around Tₘₐₓ, inappropriate timing, small sample size Increase sampling frequency, verify dosing/meal timing, power calculation Pilot studies to define Tₘₐₓ, standardize meal composition
Poor correlation between Ctrough and AUC Altered clearance, non-linear kinetics, drug interactions Measure full AUC in subset, develop limited sampling strategy Consider population PK approaches, assess CYP3A5 genotype
Unexpectedly high IPV Non-adherence, drug interactions, gastrointestinal comorbidities Objective adherence measures, drug interaction screening, document GI symptoms Exclude first month post-transplant, prospective adherence assessment

Conclusion

References

tacrolimus adherence monitoring high IPV interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Tacrolimus IPV & Adherence: A Researcher's FAQ

Q1: What is this compound IPV and why is it a biomarker of interest? This compound Intra-patient Variability (IPV) quantifies the fluctuation in a patient's drug trough levels (C0) over time [1]. It is most commonly calculated as the coefficient of variation (CV%) [2] [1]. High IPV is consistently associated with adverse clinical outcomes, including graft rejection and loss [3] [1]. While initially considered a potential direct biomarker for medication nonadherence [2], recent evidence suggests its relationship with adherence is complex and influenced by numerous other factors [4] [5] [6].

Q2: Does high this compound IPV reliably indicate medication nonadherence? The evidence is conflicting. The table below summarizes key findings from recent studies, highlighting the lack of consensus.

Study & (Population) Adherence Measurement Method Core Finding on IPV vs. Adherence
Rocha et al. (2025) [2] (Pediatric Kidney Tx) Composite Adherence Score (BAASIS, care team, missed visits) Strong association found. Nonadherent group had significantly higher median Tac IPV (31%) vs. adherent group (20%) [2].
TAKE-IT Trial (2025) [5] (Adolescent/Young Adult Kidney Tx) Electronic Pillbox Monitoring & Self-Report No consistent association found. Participants with high IPV (CV≥30%) were no less likely to take daily doses than those with low IPV [5].
Lee et al. (2021) [4] (Adult Kidney Tx) Electronic Monitoring (MEMS) & Self-Report (BAASIS) No significant association found. No differences in CV between adherent and nonadherent groups [4].

Q3: What other factors, besides adherence, can cause high IPV? Multiple confounding variables can significantly influence IPV, which must be controlled for in experimental design:

  • Pharmacogenetics: Polymorphisms in genes like CYP3A5, CYP3A4, and ABCB1 affect this compound metabolism and clearance [6].
  • Drug-Drug Interactions: Coadministration with CYP3A4/P-glycoprotein inhibitors or inducers (e.g., azole antifungals, rifampin) alters exposure [6].
  • Physiological & Clinical Factors: Changes in hematocrit, albumin levels, gastrointestinal motility (e.g., diarrhea), liver function, and time post-transplant [6].
  • Dosing Formulations: Switching between twice-daily and once-daily formulations can contribute to variability [1].

Experimental Protocols for IPV and Adherence Research

Protocol 1: Calculating this compound IPV from Trough Levels This is the standard method for deriving IPV from routine clinical data [2] [3] [1].

  • Data Collection: Collect all available 12-hour this compound trough levels (C0) over a defined period (e.g., 6-12 months). Ensure a sufficient number of samples (studies often use ≥3 levels, but more improve reliability).
  • Data Cleaning: Exclude levels drawn during hospitalization, acute illness, or that are not verified trough levels, as these do not reflect steady-state outpatient management [3].
  • IPV Calculation: Calculate the Coefficient of Variation (CV%).
    • Formula: CV% = (Standard Deviation / Mean) × 100 [2].
    • The CV% is the most widely used and reported metric for this compound IPV [1].

Protocol 2: A Multi-Method Adherence Assessment Strategy Given the limitations of any single method, a composite approach is recommended for robust research.

  • Electronic Monitoring (Gold Standard): Use a Medication Event Monitoring System (MEMS) or smart pillbox that records the date and time of each opening. This provides objective data on taking adherence and timing adherence [4] [5].
  • Validated Self-Report Scales: Administer a structured tool like the Basel Assessment of Adherence to Immunosuppressive Medications Scale (BAASIS). It assesses taking, timing, and drug holidays over a 4-week recall period [2] [4].
  • Composite Adherence Score: Combine multiple measures into a single score to mitigate the bias inherent in each method individually. For example:
    • Assign points for nonadherence based on: a) BAASIS, b) Healthcare team assessment, and c) Record of intentionally missed clinic/lab visits [2].
    • Define a total score threshold above which a patient is classified as nonadherent.

The following workflow diagram illustrates the relationship between high IPV, its potential causes, and the recommended multi-faceted approach for investigation.

cluster_causes Potential Causes Start Observed High this compound IPV NonAdherence Medication Nonadherence Start->NonAdherence  Investigate   OtherFactors Other Confounding Factors Start->OtherFactors  Control For   AdherenceMethods Multi-Method Adherence Assessment  • Electronic Monitoring (MEMS)  • Self-Report (e.g., BAASIS)  • Composite Clinical Score NonAdherence->AdherenceMethods ConfoundingVars Key Confounding Variables  • Pharmacogenetics (CYP3A5)  • Drug-Drug Interactions  • Clinical Factors (HCT, Albumin)  • Formulation Changes OtherFactors->ConfoundingVars Conclusion Accurate Interpretation of High IPV AdherenceMethods->Conclusion ConfoundingVars->Conclusion

Emerging Research and Methodologies

  • Novel Monitoring Matrices: Research is exploring whether measuring this compound levels in Peripheral Blood Mononuclear Cells (PBMCs) provides better correlation with clinical outcomes than traditional whole-blood monitoring. One study found that IPV in PBMC this compound levels was more strongly associated with de novo donor-specific antibody (dnDSA) status than whole-blood IPV [7].
  • Advanced PK/PD Modeling: Population Pharmacokinetic (PopPK) modeling and Bayesian forecasting are being developed to move beyond simple trough-level monitoring. These methods integrate patient-specific factors (genetics, clinical chemistry) to better predict individual drug exposure and optimize dosing, potentially explaining some variability attributed to nonadherence [6] [8].

Key Takeaways for Researchers

  • IPV is an Association, Not a Diagnosis: High IPV should be treated as a risk flag prompting further investigation, not as a definitive measure of nonadherence.
  • Methodology Matters: The strength of the association between IPV and adherence is highly dependent on how adherence is measured. Relying on a single method, especially self-report, can lead to biased conclusions.
  • Control Confounders: Rigorous studies must account for genetic, clinical, and pharmacological variables that significantly impact this compound pharmacokinetics independent of patient behavior.

References

tacrolimus cyclosporine comparative efficacy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profiles

Both cyclosporine and tacrolimus are classified as calcineurin inhibitors (CNIs) and share a similar primary mechanism of action, though they differ in their chemical structure and specific binding proteins.

Table 1: Fundamental Drug Characteristics

Feature Cyclosporine This compound
Chemical Class Cyclic undecapeptide [1] 23-membered macrolide lactone [1]
Origin Tolypocladium inflatum fungus [1] Streptomyces tsukubaensis fungus [1]
Intracellular Binding Protein Cyclophilin [1] FK506 Binding Protein 12 (FKBP-12) [1]
Primary Mechanism The drug-binding protein complex inhibits calcineurin, preventing dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This suppresses interleukin (e.g., IL-2) transcription and T-cell activation [1]. Same as cyclosporine [1].
Key Formulations Sandimmune, Neoral [1] Prograf (twice-daily), Advagraf, Astagraf XL, Envarsus XR (once-daily) [1]

The shared mechanism of action is summarized in the following pathway diagram:

G cluster_CNI Calcineurin Inhibitor Action TCell T-Cell Activation Calcineurin Calcineurin (Phosphatase) TCell->Calcineurin Antigen Antigen Presentation Antigen->TCell NFAT_dePhos NFAT (Dephosphorylated) Calcineurin->NFAT_dePhos Inhibition Inhibition of Calcineurin Activity Calcineurin->Inhibition NFAT_phos NFAT (Phosphorylated) NFAT_phos->Calcineurin Dephosphorylation Nucleus Nucleus NFAT_dePhos->Nucleus IL2_Trans IL-2 Transcription Nucleus->IL2_Trans TCell_Prolif T-Cell Proliferation IL2_Trans->TCell_Prolif Cyclophilin Cyclosporine-Cyclophilin Complex FKBP This compound-FKBP-12 Complex Inhibition->Cyclophilin Inhibition->FKBP

Comparative Efficacy in Transplantation

This compound has consistently shown a statistical advantage in reducing the incidence of acute rejection across multiple organ transplants, though patient and graft survival are often comparable between the two drugs.

Table 2: Summary of Efficacy Outcomes from Clinical Studies

Transplant Type Outcome Measure Cyclosporine This compound P-value / Notes Source Study Details
Lung Acute Rejection Risk Baseline Reduced Risk (RR: 1.21) P = 0.02 Meta-analysis of 677 patients [2]
Lung Chronic Lung Allograft Dysfunction (CLAD) Baseline Reduced Risk (RR: 1.87) P = 0.002 Meta-analysis of 677 patients [2]
Pediatric Liver Rejection-free at 12 Months 21% 48% Not Significant (Trend) U.S. Multicenter Trial [3]
Kidney Treatment Failure at 5 Years 56.3% 43.8% P = 0.008 U.S. Phase III Trial [4]
Liver Corticosteroid Use at 3 Years More Common Less Common P < 0.00001 11-Center Retrospective Review [5]

Adverse Effects and Toxicity Profiles

Both CNIs are associated with significant side effects, particularly nephrotoxicity. However, the frequency and type of other adverse events differ, which can guide clinical choice.

Table 3: Comparison of Key Adverse Events

Adverse Event Cyclosporine This compound Supporting Evidence
Nephrotoxicity Associated Stronger Association & Higher Hospitalization Rate [6] FAERS data: 44.5% hosp. rate for tacro vs. 34.4% for cyA [6]
New-Onset Diabetes Less Common Increased Risk [2] Lung Tx Meta-analysis: RR 0.33, P=0.03 [2]
Hyperlipidemia More Prevalent [7] [4] Less Common Liver Tx Study: Lower cholesterol/triglycerides with tacro [5]
Hypertension More Prevalent [7] [4] Less Common Liver Tx Study: Lower antihypertensive need with tacro [5]
Neurologic Toxicity Reported More Often Reported [3] Pediatric Liver Trial: Difference not statistically significant [3]
Hirsutism More Prevalent (30%) [3] None Reported [3] Pediatric Liver Trial: 0% incidence in this compound group [3]
Gastrointestinal Reported More Often Reported (Diarrhea) [3] Pediatric Liver Trial [3]

Pharmacokinetics and Dosing Considerations

A key challenge with both drugs is their narrow therapeutic index, combined with variable absorption and bioavailability.

  • Cyclosporine: Early formulations like Sandimmune had poor, bile-dependent absorption. The microemulsion formulation Neoral improved and standardized bioavailability [1].
  • This compound: This drug also suffers from poor water solubility and low oral bioavailability (average 25%) with high variability [1]. This has led to the development of once-daily extended-release formulations (e.g., Advagraf, Astagraf XL, Envarsus XR) to improve compliance and potentially stabilize drug exposure [1].

Experimental Protocols for Key Data

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from two pivotal types of analyses.

1. Protocol for Systematic Review & Meta-Analysis (e.g., Lung Transplantation) [2]

  • Data Sources: PubMed, Web of Science, SCOPUS, and Cochrane Central Register of Controlled Trials.
  • Search Strategy: Use predefined search terms related to "this compound," "cyclosporine," and "lung transplantation" with no initial date restrictions.
  • Study Selection (PICOS):
    • Population: Adult patients undergoing lung transplantation.
    • Intervention: this compound-based immunosuppression.
    • Comparator: Cyclosporine-based immunosuppression.
    • Outcomes: Primary - Acute rejection and Bronchiolitis Obliterans Syndrome/Chronic Lung Allograft Dysfunction (CLAD). Secondary - Mortality, new-onset diabetes, kidney dysfunction.
    • Study Design: Include only Randomized Controlled Trials (RCTs).
  • Data Analysis: Pool dichotomous outcomes using Risk Ratio (RR) with 95% confidence intervals (CI). Assess statistical heterogeneity using the I² statistic. Perform a Trial Sequential Analysis (TSA) to evaluate the reliability of the conclusions.

2. Protocol for Real-World Pharmacovigilance Study (e.g., Nephrotoxicity) [6]

  • Data Source: U.S. FDA Adverse Event Reporting System (FAERS) database.
  • Study Design: Retrospective disproportionality analysis.
  • Data Cleaning: Remove duplicate reports using the FDA-recommended method, keeping the most recent report for each CASE_ID.
  • Signal Detection: Apply multiple algorithms to quantify the association between the drug and kidney injury adverse events:
    • Frequency-based: Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR).
    • Bayesian-based: Bayesian Confidence Propagation Neural Network (BCPNN) and Multi-item Gamma Poisson Shrinker (MGPS).
  • Statistical Analysis: A positive signal is considered if at least one algorithm's threshold is met. Clinical outcomes (mortality, hospitalization) are compared using Pearson’s chi-square test.

Conclusion and Research Implications

  • This compound is often favored as the first-line CNI in many transplant protocols due to its superior efficacy in preventing acute and chronic rejection [2] [4]. However, clinicians must be vigilant about its higher association with nephrotoxicity requiring hospitalization and new-onset diabetes [6] [2].
  • Cyclosporine remains a viable option, but its use is often associated with a higher burden of cardiovascular risk factors, such as hypertension and hyperlipidemia, as well as cosmetic effects like hirsutism [3] [5] [4].

For drug development professionals, future research should focus on novel formulations to improve the therapeutic window of CNIs and combination regimens that allow for CNI dose reduction or withdrawal to mitigate long-term toxicity, particularly nephrotoxicity, without sacrificing graft survival [1].

References

tacrolimus metabolite activity comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Tacrolimus Metabolite Activity Profile

Metabolite Designation Structural Modification Relative Immunosuppressive Activity Cross-reactivity in Immunoassays
13-O-demethyl (M-I) O-demethylation at position 13 6.4% [1] No significant cross-reactivity reported [1]
31-O-demethyl (M-II) O-demethylation at position 31 ~100% (similar to parent drug) [1] 109% [1]
15-O-demethyl (M-III) O-demethylation at position 15 Information missing 90.5% [1]
12-Hydroxy (M-IV) Hydroxylation at position 12 3.5% [1] 8.8% [1]
M-V Information missing Information missing 92.2% [1]
M-VI Information missing 1.3% [1] Information missing

Experimental Protocols for Metabolite Assessment

Researchers use specific methodologies to isolate and characterize this compound metabolites.

Metabolite Pattern Analysis in Transplant Patients

This protocol is used to identify and quantify metabolite patterns in clinical blood samples [2].

  • Sample Collection: Collect whole blood trough samples from liver or kidney transplant patients.
  • Sample Analysis: Analyze samples using HPLC-mass spectrometry to separate this compound from its metabolites [2].
  • Metabolite Identification: The main metabolites identified include demethyl, demethylhydroxy, didemethyl, didemethylhydroxy, and hydroxy this compound [2].
  • Correlation with Function: Perform stepwise regression analysis including this compound, its metabolites, and liver function parameters (e.g., gamma-glutamyltransferase, alkaline phosphatase) to identify predictors of metabolite accumulation [2].
In Vitro Assessment of Immunosuppressive Activity & Cross-Reactivity

This method determines the biological activity of isolated metabolites and their potential to interfere with immunoassays [1].

  • Metabolite Isolation: Metabolites are generated via in vitro systems using cytochrome P450 enzymes or isolated from patient blood samples using HPLC [1].
  • Immunosuppressant Activity Testing: The HPLC fractions are reacted with Concanavalin A (ConA) to determine the extent to which they inhibit T-cell activation, thereby measuring their contribution to overall immunosuppressant effects [1].
  • Cross-Reactivity Testing: The immunoreactivity of each metabolite is assessed using immunoassays, such as a microparticle enzyme immunoassay (IMx), and compared to the parent drug's reactivity [1].

This compound Metabolic Pathway

The following diagram maps the primary metabolic pathway of this compound, primarily mediated by cytochrome P450 3A4/5 enzymes, and the known activities of its major metabolites.

tacrolimus_metabolism cluster_legends Key: Metabolite Activity This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 M1 13-O-demethyl (M-I) CYP3A4->M1 M2 31-O-demethyl (M-II) CYP3A4->M2 M3 15-O-demethyl (M-III) CYP3A4->M3 M4 12-Hydroxy (M-IV) CYP3A4->M4 M5 M-V M1->M5 Secondary Metabolism Low Low Activity M6 M-VI M2->M6 Secondary Metabolism High High Activity Missing Activity Not Fully Characterized

Analytical Considerations for Metabolite Monitoring

The choice of analytical method significantly impacts the measurement of this compound concentrations due to varying metabolite cross-reactivity.

  • Immunoassays (CMIA, MEIA): These methods are common in clinical settings due to automation but can overestimate this compound concentration. This is because metabolites like 31-O-demethyl (M-II) and 15-O-demethyl (M-III) show high cross-reactivity with the assay antibodies [3] [1].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly specific to the parent drug and does not suffer from metabolite cross-reactivity. It is considered the more accurate method for therapeutic drug monitoring, though it requires greater expertise and resources [3].

Key Conclusions for Researchers

  • Activity is Metabolite-Specific: The 31-O-demethyl (M-II) metabolite is particularly noteworthy due to its immunosuppressive activity being nearly equivalent to the parent drug and its high cross-reactivity in immunoassays [1].
  • Assay Choice Matters: For accurate pharmacokinetic studies and precise therapeutic drug monitoring, LC-MS/MS is the preferred method to avoid overestimation of this compound exposure caused by cross-reactive metabolites [3].
  • Hepatic Function is Crucial: Impaired liver function can lead to the accumulation of this compound and its metabolites, which may alter the drug's overall effect and toxicity profile [2].

References

tacrolimus analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison

The table below summarizes key validation parameters and performance data for different tacrolimus analytical methods, compiled from recent studies.

Method & Platform Key Validation Parameters & Performance Data Application Context

| UHPLC-PDA [1] (Chromatographic) | Linearity: r > 0.9999 (100.0–300.0 μg/mL) Accuracy: 96.55% – 98.19% recovery Precision: Intraday RSD < 0.89%; Interday RSD < 3.25% | Quantification of this compound in polymeric nanocapsules; identification of degradation products. | | RP-HPLC/UV [2] (Chromatographic) | Linearity: r² = 0.9995 LOD/LOQ: 0.133 μg/mL / 0.450 μg/mL Precision: RSD 0.30% (system), 0.87% (method) | Determination of Ascomycin content in this compound API (Active Pharmaceutical Ingredient). | | LC-MS/MS [3] (Chromatographic; Gold Standard) | N/A in provided data, but used as reference method for immunoassay comparison. [4] [3] | Measurement of this compound in Peripheral Blood Mononuclear Cells (PBMCs). | | CLIA (MAGLUMI Snibe) [5] [4] (Immunoassay) | Precision: CVs 0.55%–5.14% Linearity: r=0.99990 (0.5–50 μg/L) LoB/LoQ: 0.1 μg/L / 0.5 μg/L Correlation with LC-MS/MS: Strong correlation and concordance [4] | Routine Therapeutic Drug Monitoring (TDM) in whole blood. | | CMIA (ARCHITECT Abbott) [5] [3] (Immunoassay) | Used as a comparator method in studies. Shows a strong correlation with LC-MS/MS. [4] | Routine Therapeutic Drug Monitoring (TDM) in whole blood. | | CLIA vs. CMIA [5] (Method Comparison) | Correlation: R = 0.916, P < .001 Bias: +0.385 ng/mL (CLIA vs. CMIA) Reliability: ICC = 0.934 (Excellent) | Comparative study for TDM in kidney transplant patients. |

Detailed Experimental Protocols

Here are the detailed experimental methodologies for the key analytical techniques cited in the comparison tables.

Chromatographic Method for this compound in Nanocapsules [1]

This UHPLC-PDA method was validated according to ICH guidelines.

  • Chromatographic Conditions:
    • Column: Shimadzu Shim-pack XR-ODS III C18 (100 mm × 2.00 mm, 2.2 μm)
    • Mobile Phase: Methanol and acidified ultrapure water (89:11, v/v)
    • Flow Rate: 0.55 mL/min
    • Detection: UV at 235 nm
  • Validation Workflow: The process involves specific experimental phases for each validation parameter, as shown in the following workflow:

G Start Method Validation Workflow Selectivity Selectivity Assessment Start->Selectivity Linearity Linearity & Range (100.0-300.0 µg/mL) Selectivity->Linearity Accuracy Accuracy Testing (Recovery %) Linearity->Accuracy Precision Precision Check (Intra-day & Inter-day RSD) Accuracy->Precision Robustness Robustness Evaluation Precision->Robustness

Immunoassay Comparison Study Protocol [5]

This study compared two commercial chemiluminescence immunoassays.

  • Sample Collection: 257 kidney transplant recipient samples were used for the comparison.
  • Measurement: this compound concentrations in each sample were measured simultaneously using:
    • MAGLUMI 800 analyzer (Snibe Diagnostics) using a Chemiluminescent Immunoassay (CLIA)
    • ARCHITECT i1000SR analyzer (Abbott Diagnostics) using a Chemiluminescent Microparticle Immunoassay (CMIA)
  • Data Analysis:
    • Correlation Analysis: Pearson's correlation was used to assess the relationship between the two methods.
    • Bland-Altman Plots: This was used to visualize the bias and limits of agreement between the two assays.
    • Intraclass Correlation Coefficient (ICC): This statistical measure was used to determine the reliability and consistency of the measurements between the two platforms.

Key Insights for Researchers

  • Platform Selection Depends on Application: For formulation development and degradation studies, chromatographic methods (UHPLC, LC-MS/MS) are indispensable due to their superior specificity and ability to separate and identify drug metabolites and degradation products [1]. For high-throughput clinical TDM, automated immunoassays (CLIA, CMIA) offer rapid turnaround and ease of use, though they may show slight biases compared to each other and to LC-MS/MS [5] [4].
  • Method Correlation is Crucial: When comparing methods, it is not enough to show a strong correlation. Bland-Altman analysis is critical to identify and quantify systematic bias, which is vital for translating research findings across different laboratories and platforms [5].
  • Adherence to Regulatory Standards: The U.S. Food and Drug Administration (FDA) has established class II special controls for this compound assays, underscoring the need for rigorous validation and precise performance characterization [6].

References

×

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

803.48197664 g/mol

Monoisotopic Mass

803.48197664 g/mol

Heavy Atom Count

57

LogP

3.3
log Kow = 3.03 (est)

Appearance

White powder

Melting Point

126 °C

UNII

Y5L2157C4J
WM0HAQ4WNM

Related CAS

109581-93-3 (Hydrate)
104987-11-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Tacrolimus is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Immediate-release formulations of tacrolimus are indicated for the prophylaxis of organ rejection in adult and pediatric patients receiving allogeneic liver, kidney, heart, or lung transplants, in combination with other immunosuppressants. Extended-release formulations of tacrolimus are indicated for the prophylaxis of organ rejection in adult and pediatric patients receiving kidney transplants, in combination with other immunosuppressants, and may be used in patients converted from immediate-release formulations. Topical tacrolimus ointment is indicated as second-line therapy for short-term and non-continuous treatment of moderate-to-severe atopic dermatitis in non-immunocompromised adults and children who have failed to respond adequately to other topical treatments or for whom alternative treatments are not advisable. Both available strengths are indicated in adult patients, while only the lower strength (0.03%) formulation is indicated in pediatric patients between 2 and 15 years of age.
FDA Label
Prophylaxis of transplant rejection in adult kidney or liver allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult patients.
Prophylaxis of transplant rejection in adult and paediatric, kidney, liver or heart allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult and paediatric patients.
Flare treatmentAdults and adolescents (16 years of age and above)Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Children (two years of age and above)Treatment of moderate to severe atopic dermatitis in children (two years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatmentMaintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring four or more times per year) who have had an initial response to a maximum of six weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).
Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Treatment of moderate to severe atopic dermatitis in children (2 years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring 4 or more times per year) who have had an initial response to a maximum of 6 weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).
Prevention of solid organ transplant rejection, Treatment of solid organ transplant rejection

Livertox Summary

Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury.

Drug Classes

Transplant Agents

Therapeutic Uses

Immunosuppressive Agents
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic kidney transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic liver transplants. It is recommended that Prograf be used concomitantly with adrenal corticosteroids. Therapeutic drug monitoring is recommended for all patients receiving Prograf. /Included in US product label/
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic heart transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/
For more Therapeutic Uses (Complete) data for Tacrolimus (13 total), please visit the HSDB record page.

Pharmacology

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This inhibits both T-lymphocyte signal transduction and IL-2 transcription. Tacrolimus has similar activity to cyclosporine but rates of rejection are lower with tacrolimus. Tacrolimus has also been shown to be effective in the topical treatment of eczema, particularly atopic eczema. It suppresses inflammation in a similar way to steroids, but is not as powerful. An important dermatological advantage of tacrolimus is that it can be used directly on the face; topical steroids cannot be used on the face, as they thin the skin dramatically there. On other parts of the body, topical steroid are generally a better treatment.
Anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.

MeSH Pharmacological Classification

Calcineurin Inhibitors

ATC Code

L04AD02
D11AH01
D11AX14
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AH - Agents for dermatitis, excluding corticosteroids
D11AH01 - Tacrolimus
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AD - Calcineurin inhibitors
L04AD02 - Tacrolimus

Mechanism of Action

Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance.
Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression).
The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells.
Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Vapor Pressure

8.37X10-32 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

104987-11-3
109581-93-3

Absorption Distribution and Excretion

The aim of this study was to assess tacrolimus levels in breast milk and neonatal exposure during breastfeeding. An observational cohort study was performed in two tertiary referral high-risk obstetric medicine clinics. Fourteen women taking tacrolimus during pregnancy and lactation, and their 15 infants, 11 of whom were exclusively breast-fed, were assessed. Tacrolimus levels were analyzed by liquid chromatography-tandem mass spectrometry. Samples from mothers and cord blood were collected at delivery and from mothers, infants, and breast milk postnatally where possible. All infants with serial sampling had a decline in tacrolimus level, which was approximately 15% per day (ratio of geometric mean concentrations 0.85; 95% confidence interval, 0.82-0.88; P<0.001). Breast-fed infants did not have higher tacrolimus levels compared with bottle-fed infants (median 1.3 ug/L [range, 0.0-4.0] versus 1.0 ug/L (range, 0.0-2.3), respectively; P=0.91). Maximum estimated absorption from breast milk is 0.23% of maternal dose (weight-adjusted). Ingestion of tacrolimus by infants via breast milk is negligible. Breastfeeding does not appear to slow the decline of infant tacrolimus levels from higher levels present at birth.
Maternal and umbilical cord (venous and arterial) samples were obtained at delivery from eight solid organ allograft recipients to measure tacrolimus and metabolite bound and unbound concentrations in blood and plasma. Tacrolimus pharmacokinetics in breast milk were assessed in one subject. Mean (+ or - SD) tacrolimus concentrations at the time of delivery in umbilical cord venous blood (6.6 + or - 1.8 ng ml(-1)) were 71 + or - 18% (range 45-99%) of maternal concentrations (9.0 + or - 3.4 ng ml(-1)). The mean umbilical cord venous plasma (0.09 + or - 0.04 ng ml(-1)) and unbound drug concentrations (0.003 + or - 0.001 ng ml(-1)) were approximately one fifth of the respective maternal concentrations. Arterial umbilical cord blood concentrations of tacrolimus were 100 + or - 12% of umbilical venous concentrations. In addition, infant exposure to tacrolimus through the breast milk was less than 0.3% of the mother's weight-adjusted dose. Differences between maternal and umbilical cord tacrolimus concentrations may be explained in part by placental P-gp function, greater red blood cell partitioning and higher haematocrit levels in venous cord blood.
Ten colostrum samples were obtained from six women in the immediate postpartum period (0-3 days) with a mean drug concentration of 0.79 ng/mL (range 0.3-1.9 ng/mL). The median milk:maternal plasma ratio was 0.5.
The plasma protein binding of tacrolimus is approximately 99% and is independent of concentration over a range of 5-50 ng/mL. Tacrolimus is bound mainly to albumin and alpha-1-acid glycoprotein, and has a high level of association with erythrocytes. The distribution of tacrolimus between whole blood and plasma depends on several factors, such as hematocrit, temperature at the time of plasma separation, drug concentration, and plasma protein concentration. In a US study, the ratio of whole blood concentration to plasma concentration averaged 35 (range 12 to 67). There was no evidence based on blood concentrations that tacrolimus accumulates systemically upon intermittent topical application for periods of up to 1 year. As with other topical calcineurin inhibitors, it is not known whether tacrolimus is distributed into the lymphatic system.
For more Absorption, Distribution and Excretion (Complete) data for Tacrolimus (9 total), please visit the HSDB record page.

Metabolism Metabolites

Tacrolimus is extensively metabolized by the mixed-function oxidase system, primarily the cytochrome P-450 system (CYP3A). A metabolic pathway leading to the formation of 8 possible metabolites has been proposed. Demethylation and hydroxylation were identified as the primary mechanisms of biotransformation in vitro. The major metabolite identified in incubations with human liver microsomes is 13-demethyl tacrolimus. In in vitro studies, a 31-demethyl metabolite has been reported to have the same activity as tacrolimus.

Associated Chemicals

Tacrolimus hydrate; 109581-93-3

Wikipedia

Tacrolimus
1,1,1-Trichloroethane

FDA Medication Guides

Astagraf XL
Tacrolimus
CAPSULE, EXTENDED RELEASE;ORAL
ASTELLAS
09/14/2023
11/22/2022
Envarsus XR
Tacrolimus
TABLET, EXTENDED RELEASE;ORAL
VELOXIS PHARMS INC
09/14/2023
Protopic
OINTMENT;TOPICAL
LEO PHARMA AS
02/25/2019

Drug Warnings

/BOXED WARNING/ MALIGNANCIES AND SERIOUS INFECTIONS. Increased risk of development of lymphoma and other malignancies, particularly of the skin, due to immunosuppression. Increased susceptibility to bacterial, viral, fungal, and protozoal infections, including opportunistic infections. Only physicians experienced in immunosuppressive therapy and management of organ transplant patients should prescribe Prograf. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient.
/BOXED WARNING/ WARNING: Long-term Safety of Topical Calcineurin Inhibitors Has Not Been Established Although a causal relationship has not been established, rare cases of malignancy (e.g., skin and lymphoma) have been reported in patients treated with topical calcineurin inhibitors, including Protopic Ointment. Therefore: Continuous long-term use of topical calcineurin inhibitors, including Protopic Ointment, in any age group should be avoided, and application limited to areas of involvement with atopic dermatitis; Protopic Ointment is not indicated for use in children less than 2 years of age; Only 0.03% Protopic Ointment is indicated for use in children 2-15 years of age.
Topical tacrolimus therapy should be avoided for malignant or premalignant skin conditions (e.g., cutaneous T-cell lymphoma (CTCL)), which may appear clinically similar to dermatitis.
Because of a potential increased risk for skin cancer, patients /using topical tacrolimus/ should be advised to limit exposure to sunlight or other UV light by wearing protective clothing and using a broad-spectrum sunscreen with a high protection factor.
For more Drug Warnings (Complete) data for Tacrolimus (42 total), please visit the HSDB record page.

Biological Half Life

In a mass balance study of IV administered radiolabeled tacrolimus to 6 healthy volunteers, ... the elimination half-life based on radioactivity was 48.1+ or - 15.9 hours whereas it was 43.5 + or- 11.6 hours based on tacrolimus concentrations. ... When administered PO, the elimination half-life based on radioactivity was 31.9 + or- 10.5 hours whereas it was 48.4 + or - 12.3 hours based on tacrolimus concentrations ... .
... A case of tacrolimus toxicity in a non-transplant patient /is presented/. ... /The/ patient's tacrolimus dose was 2.1 mg/kg/day for 4 days (therapeutic 0.03 to 0.05 mg/kg/day). Her tacrolimus elimination half-life was 16.5 hours, compared to a mean half-life in healthy volunteers of 34.2 +/- 7.7 hours. ...

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Obtained from Streptomyces tsukubaensis. /Tacrolimus hydrate/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C Keep in a dry place. /FK-506 monohydrate/
Store at 25 °C (77 °F); excursions permitted to 15 °C-30 °C (59 °F-86 °F).
Store at room temperature 25 °C (77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).

Interactions

With a given dose of mycophenolic acid (MPA) products, exposure to MPA is higher with Prograf co-administration than with cyclosporine co-administration because cyclosporine interrupts the enterohepatic recirculation of MPA while tacrolimus does not. Clinicians should be aware that there is also a potential for increased MPA exposure after crossover from cyclosporine to Prograf in patients concomitantly receiving MPA-containing products.
Grapefruit juice inhibits CYP3A-enzymes resulting in increased tacrolimus whole blood trough concentrations, and patients should avoid eating grapefruit or drinking grapefruit juice with tacrolimus.
Since tacrolimus is metabolized mainly by CYP3A enzymes, drugs or substances known to inhibit these enzymes may increase tacrolimus whole blood concentrations. Drugs known to induce CYP3A enzymes may decrease tacrolimus whole blood concentrations. Dose adjustments may be needed along with frequent monitoring of tacrolimus whole blood trough concentrations when Prograf is administered with CYP3A inhibitors or inducers. In addition, patients should be monitored for adverse reactions including changes in renal function and QT prolongation.
Verapamil, diltiazem, nifedipine, and nicardipine inhibit CYP3A metabolism of tacrolimus and may increase tacrolimus whole blood concentrations. Monitoring of whole blood concentrations and appropriate dosage adjustments of tacrolimus are recommended when these calcium channel blocking drugs and tacrolimus are used concomitantly.
For more Interactions (Complete) data for Tacrolimus (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /FK-506 monohydrate/

Dates

Last modified: 09-13-2023
1: Jusko WJ, Kobayashi M. Therapeutic monitoring of tacrolimus (FK 506). Ther
Drug Monit. 1993 Aug;15(4):349. PubMed PMID: 7694395.


2: Piekoszewski W, Chow FS, Jusko WJ. Disposition of tacrolimus (FK 506) in
rabbits. Role of red blood cell binding in hepatic clearance. Drug Metab Dispos.
1993 Jul-Aug;21(4):690-8. PubMed PMID: 7690698.


3: Piekoszewski W, Jusko WJ. Plasma protein binding of tacrolimus in humans. J
Pharm Sci. 1993 Mar;82(3):340-1. PubMed PMID: 7680714.


4: Jegasothy BV, Ackerman CD, Todo S, Fung JJ, Abu-Elmagd K, Starzl TE.
Tacrolimus (FK 506)--a new therapeutic agent for severe recalcitrant psoriasis.
Arch Dermatol. 1992 Jun;128(6):781-5. PubMed PMID: 1376102; PubMed Central PMCID:
PMC3208344.


5: Min DI, Brown T, Hwang GC. Visual compatibility of tacrolimus with commonly
used drugs during simulated Y-site injection. Am J Hosp Pharm. 1992
Dec;49(12):2964-6. PubMed PMID: 1282779.

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